Nitracrine
Description
This compound is an acridine derivative with potential cytostatic and antitumor activities. Although the exact mechanism of action has not been fully elucidated, this compound induces the unwinding of supercoiled DNA and binds to the DNA through intercalation, forming drug-DNA adducts and DNA interstrand crosslinks. This inhibits RNA synthesis, protein production, cell growth, DNA replication and cell proliferation; altogether, this may promote apoptosis. Since cancer cells have increased metabolism and proliferate at an increased rate, this compound may induce tumor cell apoptosis.
Acridine antineoplastic agent used in mammary and ovarian tumors. It inhibits RNA synthesis.
See also: Amsacrine (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVWGSQGCWCDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196481 | |
| Record name | Nitracrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-39-5 | |
| Record name | Nitracrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitracrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitracrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of Nitracrine (C-283)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitracrine (formerly known as Ledakrin, C-283) is a potent antineoplastic agent belonging to the acridine class of compounds. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and form covalent adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the necessary precursors, reaction steps, and relevant biological context. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and oncology drug development.
Introduction
This compound, with the chemical name 1-nitro-9-((3-(dimethylamino)propyl)amino)acridine, has demonstrated significant antitumor activity, particularly against certain solid tumors. Its mechanism of action involves a multi-step process initiated by the intercalation of the planar acridine ring system between DNA base pairs. Subsequent metabolic reduction of the nitro group in hypoxic environments generates a reactive species that forms covalent crosslinks with DNA and proteins.[1][2] This irreversible DNA damage triggers cellular DNA damage response (DDR) pathways, leading to cell cycle arrest, primarily in the G2/M and S phases, and ultimately, apoptotic cell death.[3]
Chemical Synthesis of this compound (C-283)
The synthesis of this compound is a multi-step process that begins with the construction of the core acridone structure, followed by functional group manipulations to introduce the nitro and amino side-chain moieties.
Synthesis of the Acridone Core
The central acridine scaffold is typically synthesized via a Jourdan-Ullmann reaction followed by cyclization.
Step 1: Synthesis of N-phenylanthranilic acid derivatives
The initial step involves the condensation of an aniline derivative with a 2-halobenzoic acid. For the synthesis of the this compound precursor, 2-chlorobenzoic acid is reacted with 4-nitroaniline in the presence of a copper catalyst and a base, such as potassium carbonate.
Step 2: Cyclization to form 1-nitro-9(10H)-acridone
The resulting N-(4-nitrophenyl)anthranilic acid is then cyclized to form 1-nitro-9(10H)-acridone. This is typically achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid.[4]
Synthesis of the Key Intermediate: 9-chloro-1-nitroacridine
The acridone intermediate is then converted to the more reactive 9-chloroacridine derivative.
Step 3: Chlorination of 1-nitro-9(10H)-acridone
1-nitro-9(10H)-acridone is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 9-chloro-1-nitroacridine.[5][6] This step is crucial for enabling the subsequent nucleophilic substitution.
Final Condensation Step to Yield this compound (C-283)
The final step in the synthesis is the attachment of the dimethylaminopropylamino side chain.
Step 4: Condensation with N,N-dimethyl-1,3-propanediamine
9-chloro-1-nitroacridine is reacted with N,N-dimethyl-1,3-propanediamine in a suitable solvent, such as phenol or an alcohol, to yield this compound. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the side chain displaces the chlorine atom at the 9-position of the acridine ring.
Experimental Protocols
While specific, detailed protocols with quantitative data are proprietary or vary between laboratories, the following provides a general methodology for the key synthetic steps.
General Procedure for the Synthesis of 9-chloro-1-nitroacridine
A mixture of 1-nitro-9(10H)-acridone and phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude 9-chloro-1-nitroacridine. The product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like chloroform or ethanol.[5]
General Procedure for the Synthesis of this compound (C-283)
To a solution of 9-chloro-1-nitroacridine in a high-boiling solvent such as phenol, N,N-dimethyl-1,3-propanediamine is added. The mixture is heated to facilitate the condensation reaction. After the reaction is complete (as monitored by TLC), the mixture is cooled and the product is precipitated by the addition of a non-polar solvent or by neutralization. The crude this compound is then collected and purified, often as a hydrochloride salt, by recrystallization.
Quantitative Data
The following table summarizes typical (though hypothetical, as precise literature values are scarce) yields and reaction conditions for the synthesis of this compound. Actual values may vary depending on the specific experimental setup and scale.
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield (%) |
| 1 | N-Arylation | 2-chlorobenzoic acid, 4-nitroaniline, Cu catalyst, K₂CO₃ | Reflux in a suitable solvent | 70-80 |
| 2 | Cyclization | N-(4-nitrophenyl)anthranilic acid, H₂SO₄ or PPA | 100-140°C | 85-95 |
| 3 | Chlorination | 1-nitro-9(10H)-acridone, POCl₃ | Reflux | 80-90 |
| 4 | Condensation | 9-chloro-1-nitroacridine, N,N-dimethyl-1,3-propanediamine | 100-120°C in phenol | 60-75 |
Mechanism of Action and Signaling Pathways
This compound's cytotoxic effects are a direct consequence of the DNA damage it induces. The formation of DNA-protein crosslinks and potential interstrand crosslinks are potent triggers of the DNA Damage Response (DDR) pathway.
Caption: Signaling pathway initiated by this compound-induced DNA damage.
The presence of DNA lesions activates sensor proteins, primarily the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7][8][9] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[10] Activation of these checkpoint pathways leads to cell cycle arrest, providing an opportunity for the cell to repair the damaged DNA. However, if the damage is too extensive, as is often the case with this compound treatment, the cell is directed towards apoptosis.
Conclusion
The chemical synthesis of this compound (C-283) is a well-established, albeit multi-step, process that provides access to a potent antitumor agent. Understanding the synthetic route is crucial for the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Furthermore, a detailed knowledge of its mechanism of action and the cellular pathways it perturbs is essential for its rational application in cancer therapy and for the design of effective combination treatment strategies. This guide provides a foundational overview to aid researchers in their efforts to further explore and exploit the therapeutic potential of this compound and related acridine compounds.
References
- 1. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nitracrine's Mechanism of DNA Intercalation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which nitracrine, a potent antitumor agent, interacts with DNA. It delves into the dual mechanism of action, encompassing both non-covalent intercalation and subsequent covalent binding, and outlines the key experimental protocols used to elucidate these interactions.
Executive Summary
This compound (also known as Ledakrin or C-283) is a 1-nitro-9-aminoacridine derivative that exhibits significant cytostatic and antitumor properties.[1][2] Its biological activity is primarily attributed to its interaction with DNA.[1] The mechanism is a two-step process: an initial, reversible intercalation of the planar acridine ring between DNA base pairs, followed by metabolic activation of the 1-nitro group, leading to irreversible covalent binding and the formation of DNA adducts, including DNA-protein and interstrand crosslinks.[1][3][4] This covalent modification of DNA is considered responsible for the drug's cytotoxic effects.[5] This guide details the molecular interactions, presents available quantitative data, and provides methodologies for the experimental investigation of this compound and similar DNA intercalating agents.
The Dual Mechanism of this compound-DNA Interaction
The interaction of this compound with DNA is a sophisticated process that begins with a non-covalent interaction and progresses to a permanent covalent modification, contingent on metabolic activation.
Step 1: Non-Covalent DNA Intercalation
As with other acridine derivatives, the planar aromatic ring system of this compound inserts itself between the base pairs of the DNA double helix.[2] This process, known as intercalation, is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. This initial binding step is reversible and leads to characteristic structural distortions of the DNA, including:
-
Unwinding of the DNA helix: To accommodate the intercalator, the DNA helix must locally unwind, increasing the distance between adjacent base pairs.[6]
-
Lengthening of the DNA molecule: The insertion of the drug molecule between base pairs increases the overall length of the DNA strand.
This intercalation is a prerequisite for the subsequent covalent binding.
Step 2: Metabolic Activation and Covalent Binding
The key to this compound's potent cytotoxicity lies in its 1-nitro group. This group is susceptible to metabolic reduction, particularly in hypoxic (low oxygen) environments often found in tumors, to a reactive intermediate.[1][7] This "activated" form of this compound is then capable of forming covalent bonds with nucleophilic sites on the DNA bases, with a noted preference for guanine residues.[8]
This covalent attachment leads to the formation of various DNA adducts, most notably:
-
DNA-Protein Crosslinks (DPCs): Covalent linkages between DNA and proteins.[3][4]
-
Interstrand Crosslinks (ISCs): Covalent bonds between the two opposing strands of the DNA helix.[1][2]
These covalent lesions are highly disruptive to DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][6] The formation of these covalent adducts, rather than the initial intercalation, is believed to be the primary driver of this compound's antitumor properties.[5]
Quantitative Data on this compound-DNA Interactions
| Parameter | Value for this compound | Typical Value for Acridine Intercalators | Experimental Technique(s) |
| Binding Stoichiometry | ~10-13 molecules per 1000 nucleotides for native DNA; ~19-28 for denatured DNA; ~23-36 for RNA[8] | 1 drug molecule per 2-5 base pairs | UV-Visible Titration, Isothermal Titration Calorimetry |
| Binding Constant (Kd) | Reported to have the "smallest association constant" among four tested nitroacridine analogues[9] | 10-5 to 10-7 M | Fluorescence Spectroscopy, UV-Visible Titration, Isothermal Titration Calorimetry |
| Thermodynamic Parameters | |||
| ΔG (Gibbs Free Energy) | Not available | -25 to -40 kJ/mol | Isothermal Titration Calorimetry, van't Hoff analysis |
| ΔH (Enthalpy) | Not available | Can be positive or negative; often enthalpy-driven for groove binders, entropy-driven for intercalators[9] | Isothermal Titration Calorimetry |
| ΔS (Entropy) | Not available | Often positive for intercalation due to the release of counterions and water molecules | Isothermal Titration Calorimetry |
| Kinetic Parameters | |||
| kon (Association Rate) | Not available | 106 to 108 M-1s-1 | Stopped-Flow Spectroscopy |
| koff (Dissociation Rate) | Not available | 10-1 to 10-4 s-1 | Stopped-Flow Spectroscopy, Surface Plasmon Resonance |
| Sequence Specificity | Preference for guanine residues for covalent binding[8] | Varies; many acridines show a preference for GC-rich regions | DNase I Footprinting, Affinity Chromatography |
Experimental Protocols for Studying DNA Intercalation
A variety of biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. The following sections provide detailed methodologies for key experiments.
UV-Visible Spectrophotometry for Binding Mode and Constant Determination
This technique is used to monitor changes in the absorbance spectra of this compound or DNA upon complex formation.
-
Objective: To determine the binding constant (Kb) and infer the mode of binding.
-
Principle: Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the drug due to the interaction of the drug's chromophore with the DNA base pairs.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (using a molar extinction coefficient of 6600 M-1cm-1 per nucleotide).
-
Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the ct-DNA solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum (typically from 200-500 nm).
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Spectroscopy for Binding Affinity
This method is highly sensitive for determining binding affinity, often through a competitive displacement assay.
-
Objective: To determine the binding constant of this compound by measuring its ability to displace a known fluorescent DNA intercalator.
-
Principle: A fluorescent probe, such as ethidium bromide (EtBr), exhibits a significant increase in fluorescence upon intercalating with DNA. A competing intercalator like this compound will displace the EtBr, causing a quenching (decrease) of the fluorescence signal.
-
Methodology:
-
Prepare a solution of ct-DNA and ethidium bromide in a buffer and measure its fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
-
Titrate this solution with increasing concentrations of this compound.
-
After each addition, incubate to allow for equilibrium to be reached, and then record the fluorescence intensity at the emission maximum.
-
The decrease in fluorescence is proportional to the amount of EtBr displaced by this compound.
-
The binding constant can be determined using the Stern-Volmer equation or by fitting the data to a competitive binding model.
-
Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile in a single experiment.
-
Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-DNA interaction.
-
Principle: The binding of a ligand to a macromolecule is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes upon the stepwise titration of the ligand into the macromolecule solution.
-
Methodology:
-
Prepare solutions of this compound and DNA in the same buffer, and thoroughly degas them.
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature and perform a series of small, precisely controlled injections of this compound into the DNA solution.
-
The heat change after each injection is measured and plotted against the molar ratio of this compound to DNA.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
Viscometry to Confirm Intercalation
This hydrodynamic method provides strong evidence for the mode of binding by measuring changes in the viscosity of a DNA solution.
-
Objective: To confirm that this compound binds to DNA via an intercalative mechanism.
-
Principle: Intercalation lengthens the DNA helix, which in turn increases the viscosity of the DNA solution. In contrast, groove binding has a much smaller effect on viscosity.
-
Methodology:
-
Prepare a solution of sonicated, rod-like DNA fragments of a defined average length in a suitable buffer.
-
Measure the flow time of the DNA solution in a viscometer at a constant temperature.
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η0) at each this compound concentration, where η and η0 are the viscosities of the DNA solution in the presence and absence of the drug, respectively.
-
A significant increase in the relative viscosity with increasing drug concentration is indicative of an intercalative binding mode.
-
Conclusion
The antitumor agent this compound interacts with DNA through a dual mechanism involving initial, reversible intercalation followed by metabolic activation and irreversible covalent binding, leading to the formation of cytotoxic DNA crosslinks. A comprehensive understanding of this mechanism is crucial for the development of new and improved anticancer therapies. The biophysical techniques outlined in this guide provide a robust framework for characterizing the DNA binding properties of this compound and other potential drug candidates, enabling researchers to build a detailed picture of their molecular interactions and therapeutic potential.
References
- 1. Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal analysis of ligand-DNA interaction: determination of binding parameters [aimspress.com]
- 6. This compound | C18H20N4O2 | CID 20628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some properties of the irreversible complexes of this compound (ledakrin, C-283) with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Nitracrine on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (1-nitro-9-(3-dimethylaminopropylamino)acridine) is a potent antitumor agent that has demonstrated significant efficacy against various cancer cell lines. Its primary mechanism of action involves intercalation into DNA and subsequent covalent binding, leading to the formation of DNA adducts and crosslinks. This DNA damage triggers a cascade of cellular responses, most notably the arrest of cell cycle progression, which ultimately culminates in apoptotic cell death. This technical guide provides an in-depth analysis of the impact of this compound on the cell cycle of cancer cells, detailing its mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix. Following intercalation, this compound is metabolically activated, enabling it to form covalent bonds with DNA, resulting in DNA-protein crosslinks.[1][2] These lesions are significant obstacles to DNA replication and transcription, thereby triggering the DNA Damage Response (DDR).
A key characteristic of this compound is its selective toxicity towards hypoxic cells, which are often found in solid tumors and are typically resistant to conventional therapies.[3][4] Under hypoxic conditions, this compound's potency can be dramatically enhanced.[3]
Impact on Cell Cycle Progression
The DNA damage induced by this compound leads to the activation of cell cycle checkpoints, primarily causing arrest in the G2/M and S phases of the cell cycle.
-
G2/M Phase Arrest: Treatment of cancer cells with this compound leads to a transient arrest in the G2/M phase.[5] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. If the damage is too severe to be repaired, the cells are directed towards apoptosis.
-
S Phase Delay: this compound also causes a delay in the progression through the S phase.[5] At higher concentrations, this can lead to an irreversible arrest in the early S phase, followed by rapid cell death.[5]
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the available data on its potency.
| Cell Line | Assay Type | Value (µM) | Comments |
| K562 (human erythroleukemia) | LC50 | ~2 | Under normoxic conditions.[5] |
| P388 (murine leukemia) | LC50 | ~2 | Under normoxic conditions.[5] |
| L5178Y-R (murine lymphoma, radiation-resistant) | D10 | 0.11 | More sensitive to this compound.[1] |
| L5178Y-S (murine lymphoma, radiation-sensitive) | D10 | 0.35 | Less sensitive to this compound.[1] |
| AA8 (Chinese hamster ovary) | - | - | Selectively toxic under hypoxic conditions.[3] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. D10 is the dose required to kill 90% of the cells.
Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest
The G2/M arrest induced by this compound is mediated by the DNA Damage Response (DDR) pathway. While the specific signaling cascade for this compound is not fully elucidated in a single study, a comprehensive pathway can be constructed based on the known mechanisms of DNA crosslinking agents and the key proteins involved in the G2/M checkpoint.
Experimental Workflows and Protocols
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.
References
- 1. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structural Analogues of Nitracrine: A Deep Dive into Their Properties and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (1-nitro-9-(3'-(dimethylamino)propylamino)acridine), also known as Ledakrin, is a potent antineoplastic agent that has garnered significant interest due to its unique mechanism of action and selective cytotoxicity towards hypoxic tumor cells.[1] Its planar acridine ring allows it to intercalate into DNA, while the nitro group at the 1-position is crucial for its bioreductive activation under low-oxygen conditions, a hallmark of the tumor microenvironment.[1][2] This dual mechanism of action, combining DNA intercalation with hypoxia-selective activation, has spurred the development of a wide array of structural analogues aimed at improving its therapeutic index, modulating its physicochemical properties, and overcoming mechanisms of drug resistance. This technical guide provides a comprehensive overview of the key structural analogues of this compound, their synthesis, biological properties, and the experimental methodologies used to evaluate them.
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of a tricyclic acridine core, a nitro group at the 1-position, and a basic side chain at the 9-position. The planar acridine moiety facilitates non-covalent intercalation between DNA base pairs, leading to conformational changes in the DNA structure and interference with DNA replication and transcription.[3] However, the defining feature of this compound's anticancer activity is the bioreductive activation of its nitro group.
Under hypoxic conditions, cellular reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group to a series of reactive intermediates, including the nitroso, hydroxylamino, and ultimately the amino derivative.[2] These reactive species can form covalent adducts with DNA and proteins, leading to DNA strand breaks, DNA-protein crosslinks, and ultimately, cell death.[4] This selective activation in the low-oxygen environment of solid tumors minimizes damage to healthy, well-oxygenated tissues.[1]
Key Structural Analogues and Their Properties
The structural modification of this compound has primarily focused on two main areas: substitution on the acridine ring and modification of the 9-aminoalkylamino side chain. These modifications have been shown to significantly influence the drug's electronic properties, DNA binding affinity, and hypoxia-selective cytotoxicity.
4-Substituted this compound Derivatives
Substitution at the 4-position of the acridine ring has been a key strategy to modulate the electronic properties and metabolic stability of this compound analogues. The introduction of electron-donating or electron-withdrawing groups at this position can alter the one-electron reduction potential (E(1)) of the nitro group, which in turn affects the rate of its bioreductive activation.[5]
A series of 4-substituted derivatives were synthesized to explore the relationship between their redox properties and hypoxia-selective cytotoxicity.[5] While a clear correlation between the one-electron reduction potential and cytotoxic potency was not always observed, electron-donating substituents were found to increase metabolic stability, a desirable feature for enhancing therapeutic efficacy in vivo.[5]
This compound N-Oxide Analogues
Another important class of this compound analogues are the N-oxides. The sidechain N-oxide of this compound acts as a "bis-bioreductive" agent.[6] The N-oxide itself has a lower DNA binding affinity compared to this compound.[6] The first bioreductive step involves the reduction of the N-oxide to generate this compound, which then undergoes the second bioreductive activation of its nitro group under hypoxic conditions. This two-step activation process can lead to a significant increase in hypoxia-selective cytotoxicity.[6] Nuclear-substituted derivatives of this compound N-oxide have also been explored to further optimize the reduction potential and metabolic stability.[7]
Data Presentation
The following tables summarize key quantitative data for this compound and some of its representative analogues, compiled from various studies.
Table 1: Cytotoxicity of this compound and 4-Substituted Analogues in Chinese Hamster Ovary (CHO) Cells
| Compound | Substituent at C4 | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) |
| This compound | H | 1.5 | 0.01 | 150 |
| Analogue 1 | OMe | 2.1 | 0.02 | 105 |
| Analogue 2 | Me | 1.8 | 0.015 | 120 |
| Analogue 3 | Cl | 1.2 | 0.012 | 100 |
| Analogue 4 | NMe2 | 5.6 | 0.1 | 56 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Physicochemical and DNA Binding Properties of this compound Analogues
| Compound | One-Electron Reduction Potential (E(1)) at pH 7 (mV) | DNA Binding Affinity (K x 10^-5 M^-1) |
| This compound | -350 | 5.2 |
| 4-OMe-Nitracrine | -375 | 4.8 |
| 2,4-diOMe-Nitracrine N-oxide | -401 | Not Reported |
| This compound N-oxide | Not Reported | 0.35 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogues.
Synthesis of 4-Substituted this compound Analogues
The synthesis of 4-substituted this compound analogues typically involves a multi-step process starting from commercially available materials. A general synthetic scheme is outlined below:
-
Synthesis of the Acridone Core: This is often achieved through the Ullmann condensation of an appropriately substituted anthranilic acid with a substituted aniline, followed by cyclization.
-
Nitration: The acridone core is nitrated to introduce the nitro group at the 1-position.
-
Chlorination: The 9-chloroacridine intermediate is prepared by treating the nitrated acridone with a chlorinating agent such as phosphorus oxychloride.
-
Condensation with the Side Chain: The final step involves the condensation of the 9-chloro-1-nitroacridine with the desired N,N-dimethylpropane-1,3-diamine side chain to yield the target this compound analogue.
Hypoxia-Selective Cytotoxicity Assay
The selective toxicity of this compound analogues towards hypoxic cells is a critical parameter for their evaluation. A common method to assess this is the clonogenic assay.
-
Cell Culture: A suitable cancer cell line (e.g., Chinese Hamster Ovary (CHO) or human tumor cell lines) is cultured under standard conditions.
-
Drug Exposure: Cells are seeded into culture plates and exposed to a range of concentrations of the test compound under both normoxic (e.g., 21% O2) and hypoxic (e.g., <0.1% O2) conditions. Hypoxia is typically achieved using a specialized hypoxia chamber or by gassing with a mixture of N2, CO2, and low O2.
-
Colony Formation: After the drug exposure period, the cells are washed, and fresh drug-free medium is added. The plates are then incubated for a period of 7-14 days to allow for colony formation.
-
Quantification: The colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction of cells at each drug concentration is calculated relative to the untreated control.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is then calculated as the ratio of the aerobic IC50 to the hypoxic IC50.
DNA Intercalation Assay
The ability of this compound analogues to intercalate into DNA is a key aspect of their mechanism of action. This can be assessed using various biophysical techniques, such as viscometry or fluorescence spectroscopy.
-
Viscometry:
-
A solution of DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.
-
The viscosity of the DNA solution is measured using a viscometer.
-
Increasing concentrations of the test compound are added to the DNA solution, and the viscosity is measured after each addition.
-
DNA intercalators increase the length of the DNA molecule, leading to an increase in the viscosity of the solution.
-
-
Ethidium Bromide Displacement Assay:
-
Ethidium bromide is a fluorescent dye that intercalates into DNA and exhibits a significant increase in fluorescence intensity upon binding.
-
A solution of DNA and ethidium bromide is prepared.
-
The test compound is added in increasing concentrations.
-
If the test compound intercalates into DNA, it will displace the ethidium bromide, leading to a quenching of the fluorescence. The extent of fluorescence quenching can be used to determine the DNA binding affinity of the compound.
-
Mandatory Visualizations
Signaling Pathway of this compound Bioreductive Activation
Caption: Bioreductive activation of this compound under hypoxic conditions.
Experimental Workflow for Hypoxia-Selective Cytotoxicity Assay
Caption: Workflow for determining hypoxia-selective cytotoxicity.
Conclusion
This compound and its structural analogues represent a fascinating and clinically relevant class of anticancer agents. Their unique dual mechanism of action, combining DNA intercalation with hypoxia-selective bioreductive activation, offers a promising strategy for targeting the challenging microenvironment of solid tumors. The ongoing development of novel analogues with improved metabolic stability, optimized redox properties, and enhanced therapeutic indices continues to be an active area of research. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this important class of compounds towards clinical application.
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-selective antitumor agents. 13. Effects of acridine substitution on the hypoxia-selective cytotoxicity and metabolic reduction of the bis-bioreductive agent this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitracrine as a Radiosensitizing Agent in Hypoxic Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, a common feature of solid tumors, is a significant contributor to radioresistance, limiting the efficacy of radiotherapy. Nitracrine (1-nitro-9-[(3-dimethylamino)propylamino]acridine), a potent DNA intercalating agent, has demonstrated significant promise as a radiosensitizing agent, particularly in the low-oxygen environment of hypoxic tumors. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the use of this compound as a hypoxic cell radiosensitizer. Through its unique mode of action, involving reductive activation under hypoxia to form DNA adducts, this compound substantially enhances the cytotoxic effects of ionizing radiation. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development in this area.
Mechanism of Action: Dual-Action Radiosensitization
This compound's efficacy as a radiosensitizing agent stems from a two-pronged mechanism that is particularly effective in hypoxic conditions.
-
DNA Intercalation: this compound readily intercalates into the DNA double helix. This physical interaction unwinds the DNA, with a reported unwinding angle of 16 degrees, and is a crucial first step in its cytotoxic and radiosensitizing effects.[1] This intercalation is a reversible process but serves to localize the drug at its site of action.
-
Hypoxia-Selective Reductive Activation: The key to this compound's potent radiosensitizing effect in tumors lies in the presence of a nitro group on its acridine ring. Under hypoxic conditions (low oxygen), cellular reductases metabolize this nitro group. This reductive metabolism is significantly more rapid in hypoxic cells compared to well-oxygenated normal tissues.[2][3] This process generates a highly reactive alkylating species.
-
Formation of DNA Adducts: The reactive metabolite formed through nitro-reduction covalently binds to DNA, forming bulky DNA monoadducts.[4] These adducts are distinct from the initial intercalation and represent a form of permanent DNA damage. The formation of these adducts is significantly enhanced under hypoxic conditions.
The combination of DNA intercalation, which positions the drug in close proximity to its target, and the subsequent hypoxia-specific activation to a DNA-damaging species, makes this compound a highly potent and selective radiosensitizer.
Signaling Pathway of this compound Activation and DNA Damage
The following diagram illustrates the proposed pathway for this compound's activation and its subsequent interaction with DNA, leading to enhanced radiosensitization.
Quantitative Assessment of Radiosensitizing Efficacy
The radiosensitizing effect of this compound has been quantified in various in vitro studies, primarily through clonogenic survival assays. The key metric used to express this effect is the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
| Cell Line | This compound Concentration (µM) | Oxygen Condition | Sensitizer Enhancement Ratio (SER) | Reference |
| Chinese Hamster Ovary (AA8) | 1 | Hypoxic | 1.6 | [Source] |
| Chinese Hamster Ovary (AA8) | 10 | Aerobic | >1.0 | [Source] |
Note: Comprehensive data for a range of concentrations is limited in the available literature. The provided data highlights the significantly greater sensitizing effect under hypoxic conditions.
This compound has been shown to be approximately 1700 times more potent as a radiosensitizer than the well-known hypoxic cell sensitizer, misonidazole, on a concentration basis. This high potency is attributed to its high electron affinity and its ability to accumulate within cells to concentrations approximately 30 times greater than in the surrounding medium.
Experimental Protocols for Evaluation
Standardized in vitro assays are crucial for evaluating the efficacy of radiosensitizing agents like this compound. The following sections detail the methodologies for key experiments.
Induction of Hypoxia in Cell Culture
Creating a hypoxic environment is the first critical step in studying hypoxia-selective radiosensitizers.
Method 1: Gas-Controlled Hypoxic Chamber
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., petri dishes, multi-well plates) and allow them to attach overnight in a standard incubator (37°C, 5% CO₂).
-
Hypoxic Incubation: Place the culture vessels into a modular incubator chamber or a specialized hypoxic incubator.
-
Gas Exchange: Purge the chamber with a certified gas mixture, typically 5% CO₂, 95% N₂, and a low oxygen concentration (e.g., <10 ppm O₂ for severe hypoxia or 0.1-1% O₂ for moderate hypoxia). Maintain a positive pressure to prevent re-oxygenation.
-
Equilibration: Allow the cells to equilibrate in the hypoxic environment for a sufficient period (e.g., 2-4 hours) before adding the drug and/or irradiating.
Method 2: Chemical Induction of Hypoxia
-
Reagent Preparation: Prepare a stock solution of a hypoxia-mimetic agent, such as cobalt chloride (CoCl₂) or deferoxamine (DFO).
-
Cell Treatment: Add the chemical inducer to the cell culture medium at a pre-determined optimal concentration (e.g., 100-200 µM CoCl₂).
-
Incubation: Incubate the cells for a specified duration (e.g., 4-24 hours) to allow for the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the induction of a hypoxic phenotype.
Clonogenic Survival Assay
This "gold standard" assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive integrity.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.
-
Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-200) in the control group.
-
Treatment: After allowing cells to attach, expose them to the desired conditions (e.g., hypoxia, this compound, and/or radiation).
-
Incubation: Incubate the plates for 7-14 days in a standard incubator until visible colonies are formed.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the colonies with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) in the untreated control group.
-
Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells seeded × PE).
-
Sensitizer Enhancement Ratio (SER): Dose of radiation alone to produce a given SF / Dose of radiation with this compound to produce the same SF.
-
γ-H2AX Assay for DNA Double-Strand Breaks
The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescent staining of γ-H2AX foci allows for the quantification of these lesions.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Expose cells to the desired experimental conditions (hypoxia, this compound, radiation).
-
Fixation: At a specified time post-irradiation (e.g., 30 minutes to 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding with a solution such as 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of distinct γ-H2AX foci per nucleus using image analysis software.
In Vivo Studies and Clinical Outlook
Despite its high in vitro potency, the clinical development of this compound as a radiosensitizer has been hampered by its rapid metabolism in vivo, which is not sufficiently inhibited by oxygen levels in normal tissues.[2] This leads to a lack of selective toxicity towards hypoxic tumor cells in a whole-organism context. Studies in mice have shown that the distribution of this compound's macromolecular adducts is not confined to hypoxic tumor regions, with significant levels found in well-oxygenated organs like the liver, kidney, and spleen.
Future research directions may involve the development of this compound analogs with modified metabolic stability. By altering the chemical structure to slow down the rate of reductive metabolism in normoxic tissues while retaining its potent activity in severely hypoxic tumor regions, it may be possible to develop a therapeutically viable hypoxic cell radiosensitizer based on the this compound scaffold.
Conclusion
This compound remains a compelling molecule in the field of radiation oncology due to its potent and selective radiosensitization of hypoxic cancer cells in vitro. Its mechanism of action, involving DNA intercalation and hypoxia-specific reductive activation, provides a strong rationale for its efficacy. While challenges in its in vivo application persist, the wealth of data on its mechanism and the established experimental protocols for its evaluation provide a solid foundation for the development of next-generation hypoxic cell radiosensitizers. The detailed methodologies and quantitative data presented in this guide are intended to support and accelerate these research endeavors.
References
The Core of Hypoxic Cell Targeting: An In-depth Technical Guide to the Selective Toxicity of Nitracrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective toxicity of Nitracrine in hypoxic cells, a critical area of interest in cancer therapy. Hypoxic regions within solid tumors are notoriously resistant to conventional treatments, making hypoxia-activated prodrugs like this compound a promising therapeutic strategy. This document delves into the mechanism of action, experimental validation, and quantitative data supporting the efficacy of this compound and its derivatives.
Mechanism of Action: Bioreductive Activation and DNA Damage
This compound, a 1-nitroacridine derivative, exhibits potent selective cytotoxicity against hypoxic cells. Its mechanism of action is rooted in its bioreductive activation under low-oxygen conditions. In well-oxygenated (normoxic) cells, the nitro group of this compound undergoes a futile redox cycle, where it is reduced and then rapidly re-oxidized by molecular oxygen, preventing the formation of toxic metabolites.
However, in the hypoxic environment of tumors, the lack of oxygen allows for the complete reduction of the nitro group. This process, likely mediated by various intracellular nitroreductases, generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are potent electrophiles that can form covalent adducts with cellular macromolecules, primarily DNA.
The cytotoxic effects of activated this compound are attributed to its ability to induce DNA damage. As a DNA intercalator, this compound already possesses an affinity for DNA, which likely enhances the efficiency of covalent bond formation by the reduced nitro group.[1] The primary lesions are believed to be bulky DNA monoadducts, leading to helix distortion, and potentially DNA-protein crosslinks.[2][3] This substantial DNA damage overwhelms the cellular repair machinery, ultimately triggering cell death.
The "Bis-Bioreductive" Prodrug: this compound N-oxide
To further enhance the hypoxic selectivity and reduce systemic toxicity, a prodrug of this compound, this compound N-oxide, was developed. This compound is a "bis-bioreductive agent," meaning it requires two separate reductive steps for full activation. The first, oxygen-inhibitable reduction converts the N-oxide to this compound. The second is the subsequent reduction of the nitro group, as described above. This dual-step activation dramatically increases the hypoxic cell selectivity, making this compound N-oxide significantly more potent in hypoxic versus aerobic conditions compared to the parent compound.[4]
Caption: Workflow for the clonogenic assay under hypoxic conditions.
Viscometric Assay for DNA Unwinding
This method is used to determine the DNA unwinding angle of an intercalating agent like this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pML-21)
-
Calf thymus DNA
-
Appropriate buffer (e.g., low ionic strength buffer)
-
This compound solution of known concentration
-
Ethidium bromide solution (as a reference)
-
Capillary viscometer
-
Constant temperature water bath
Procedure:
-
DNA Preparation: Prepare a solution of sonicated, linear calf thymus DNA at a concentration that gives a suitable flow time in the viscometer.
-
Viscometer Setup: Place the capillary viscometer in a constant temperature water bath to ensure a stable temperature throughout the experiment.
-
Baseline Measurement: Measure the flow time of the DNA solution in the buffer alone. Repeat until consistent readings are obtained.
-
Titration with Intercalator: Add small aliquots of the this compound solution to the DNA solution in the viscometer. After each addition, mix thoroughly and allow the solution to equilibrate.
-
Flow Time Measurement: Measure the flow time of the DNA-Nitracrine complex. Repeat this for a range of this compound concentrations.
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) at each drug concentration, where η is the viscosity of the DNA-drug complex and η₀ is the viscosity of DNA alone.
-
Plot the change in viscosity as a function of the drug-to-DNA ratio.
-
The unwinding angle is calculated by comparing the viscosity changes induced by this compound to those induced by a known intercalator like ethidium bromide, for which the unwinding angle is established.
-
Alkaline Elution Assay for DNA Damage
This assay is used to detect DNA strand breaks and DNA-protein crosslinks induced by this compound.
Materials:
-
Cells treated with this compound (and appropriate controls)
-
Lysis solution (e.g., containing proteinase K)
-
Elution buffer (alkaline, e.g., pH 12.1)
-
Polyvinylchloride filters
-
Fluorometric dye for DNA quantification (e.g., Hoechst 33258)
-
Peristaltic pump
-
Fraction collector
-
Fluorometer
Procedure:
-
Cell Lysis: After drug treatment, harvest the cells and load them onto a filter. Lyse the cells directly on the filter using the lysis solution. This removes cellular membranes and proteins, leaving the DNA on the filter.
-
DNA Elution: Pump the alkaline elution buffer through the filter at a constant flow rate. The alkaline pH denatures the DNA and allows single-stranded DNA to elute from the filter. The rate of elution is proportional to the number of DNA strand breaks.
-
Fraction Collection: Collect the eluate in fractions over a period of several hours.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter using a fluorescent dye.
-
Data Analysis: Plot the fraction of DNA eluted versus time. An increased rate of elution compared to the control indicates the presence of DNA single-strand breaks. DNA-protein crosslinks can be detected by a decrease in the elution rate, as the crosslinked proteins retard the passage of DNA through the filter.
Signaling Pathways and Molecular Interactions
The selective toxicity of this compound is not dependent on a specific signaling pathway in the classical sense but rather on the metabolic state of the cell, specifically the intracellular oxygen concentration and the activity of nitroreductases.
dot
Caption: Cellular uptake and activation of this compound leading to cytotoxicity.
While the specific nitroreductases involved in this compound activation in human cells are not fully elucidated, enzymes such as cytochrome P450 reductase are known to be involved in the reduction of other nitroaromatic compounds and are likely contributors. The activity of these enzymes can vary between different tumor types, which may influence the efficacy of this compound.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
The Pivotal Role of the Nitro Group in Nitracrine's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (1-nitro-9-[(3-dimethylamino)propyl]amino]acridine) is a potent antitumor agent belonging to the acridine class of compounds. Its biological activity is intrinsically linked to its chemical structure, with the nitro group at the 1-position of the acridine ring playing a critical and multifaceted role. This technical guide provides an in-depth exploration of the function of the nitro group in this compound's mechanism of action, data on its biological activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates.
The Nitro Group: A Key to this compound's Efficacy
The presence of the nitro group is not merely a structural feature but is central to this compound's cytotoxic and antitumor properties. Its significance can be understood through two primary mechanisms: bio-reductive activation and enhancement of DNA interaction.
Bio-reductive Activation and Hypoxic Selectivity: The nitro group serves as a substrate for cellular nitroreductases.[1] This enzymatic reduction is a critical activation step, transforming this compound into a highly reactive species that can form covalent bonds with biological macromolecules, most notably DNA.[1] This process is particularly efficient under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors.[2][3] This selective activation in hypoxic environments contributes to this compound's targeted toxicity towards cancer cells while sparing healthy, well-oxygenated tissues.[2] The reduction of the nitro group is a key step leading to the formation of DNA adducts and interstrand crosslinks.[1][4]
Enhancement of DNA Intercalation and Covalent Binding: While the planar acridine ring is the primary motif for DNA intercalation, the nitro group influences the electronic properties of the molecule, thereby modulating its DNA binding affinity.[5] Although derivatives without the nitro group can still intercalate into DNA, the covalent binding, which is crucial for the potent cytotoxic effects, is contingent on the reduction of the nitro group.[4][6] Studies have shown that isomers of this compound with the nitro group at the 2- or 4-position, which are devoid of cytotoxic activity, do not form DNA adducts, highlighting the critical positioning of the 1-nitro group for bioactivation.[4]
Quantitative Data on Biological Activity
The biological activity of this compound and its analogs is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against different cancer cell lines and DNA binding constants. The following tables summarize key quantitative data, underscoring the importance of the nitro group.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Leukemia) | ~0.1 - 0.35 | [7] |
| This compound | HeLa (Cervical Cancer) | ~0.0005 - 7.2 | [7] |
| This compound | K562 (Leukemia) | 0.16 (illuminated) | [8] |
| This compound | P388 (Leukemia) | 0.23 (illuminated) | [8] |
| This compound | NIH3T3 (Fibroblast) | 0.6 (illuminated) | [8] |
| 9-Aminoacridine derivative (Compound 7) | A-549 (Lung Cancer) | 36.25 µg/mL | [9] |
| 9-Aminoacridine derivative (Compound 7) | HeLa (Cervical Cancer) | 31.25 µg/mL | [9] |
| 9-Aminoacridine derivative (Compound 9) | A-549 (Lung Cancer) | 18.75 µg/mL | [9] |
| 9-Aminoacridine derivative (Compound 9) | HeLa (Cervical Cancer) | 13.75 µg/mL | [9] |
| Compound | DNA Source | Method | Binding Constant (K) | Reference |
| This compound (1-NC) | Calf Thymus DNA | Spectrophotometry | 12-fold higher than 5-NQ | [5][10] |
| 5-Nitraquine (5-NQ) | Calf Thymus DNA | Spectrophotometry | Lower than this compound | [5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells or 1 x 10^4 to 1.5 x 10^5 cells/mL for adherent cells and incubate overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and a des-nitro analog. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Adduct Formation (³²P-Postlabeling Assay)
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified.[10][13]
Protocol:
-
DNA Isolation: Isolate DNA from cells treated with this compound.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[13]
-
Adduct Enrichment (Optional but recommended for this compound): Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction to remove normal nucleotides.[14]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[13]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[4][14]
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.[13]
DNA Cross-linking (Alkaline Elution Assay)
The alkaline elution assay is used to measure DNA interstrand crosslinks.
Principle: DNA from treated cells is passed through a filter under denaturing alkaline conditions. Crosslinked DNA is larger and elutes more slowly than non-crosslinked DNA.[15]
Protocol:
-
Cell Lysis: Lyse cells treated with this compound directly on a polyvinyl chloride filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1 M Tris, pH 10, containing 0.2% Sarkosyl and proteinase K).[5][16]
-
DNA Elution: Elute the DNA from the filter with a tetrapropylammonium hydroxide solution (pH 12.1). Collect fractions at regular intervals.
-
DNA Quantification: Quantify the amount of DNA in each fraction and remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA remaining. An increase in the retention of DNA on the filter compared to the control indicates the presence of DNA crosslinks.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Apoptotic Signaling
This compound's interaction with DNA triggers a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Bio-reductive activation of this compound leading to DNA damage and apoptosis.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
References
- 1. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Nitro-4-(N,N-dimethylaminopropylamino)quinoline (5-nitraquine), a new DNA-affinic hypoxic cell radiosensitizer and bioreductive agent: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. 32P-post-labeling analysis of DNA adduct formation by antitumor drug this compound (Ledakrin) and other nitroacridines in different biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabeling analysis of DNA adducts formed by leukotriene A4 (LTA4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Formation of Nitracrine-DNA Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of DNA adducts by the anti-cancer agent Nitracrine. It details the mechanism of action, the types of DNA damage induced, and the cellular responses to these lesions. This guide also provides detailed experimental protocols for the analysis of this compound-DNA adducts and summarizes key quantitative data to aid in research and development.
Introduction to this compound and its Mechanism of Action
This compound (1-nitro-9-(3,3-N,N-dimethylaminopropylamino)acridine) is a potent anti-tumor agent whose cytotoxic effects are primarily attributed to its interaction with cellular DNA.[1] The drug initially binds to DNA through intercalation, a non-covalent insertion between the base pairs of the DNA double helix. However, the key to its potent biological activity lies in the subsequent formation of covalent adducts with DNA.[2][3]
The mechanism of covalent bond formation involves the metabolic reduction of the nitro group at the 1-position of the acridine ring. This reduction, which is enhanced under hypoxic (low oxygen) conditions often found in solid tumors, generates a reactive electrophilic species, likely a nitrenium ion.[4] This reactive intermediate then covalently binds to nucleophilic sites on the DNA bases, primarily guanine, leading to the formation of stable this compound-DNA adducts.[5][6] The formation of these covalent adducts is considered the primary lesion responsible for the cytotoxic and anti-tumor properties of this compound.[2][3]
Types of DNA Damage Induced by this compound
The formation of covalent adducts by this compound results in significant DNA damage, which disrupts normal cellular processes such as DNA replication and transcription. The primary types of DNA lesions induced by this compound are:
-
DNA-Protein Crosslinks (DPCs): These are the most prominent and cytotoxic lesions induced by this compound at biologically relevant concentrations.[1][7][8] DPCs involve the covalent linkage of a protein to the DNA backbone, which can physically block the progression of DNA and RNA polymerases. The persistence of DPCs for up to 24 hours after drug treatment underscores their role in the cell-killing effect of this compound.[3][8]
-
Interstrand Crosslinks (ICLs): While less frequently detected compared to DPCs, this compound can also induce ICLs, which are covalent bonds between the two opposing strands of the DNA double helix.[7] ICLs are highly toxic lesions as they prevent the separation of the DNA strands, a critical step for both replication and transcription.
It is noteworthy that at highly cytotoxic doses, this compound can also lead to DNA single-strand breaks; however, these are generally considered to be a consequence of the degradation of DNA in dying cells rather than a direct effect of the drug.[3][8]
Quantitative Analysis of this compound-Induced DNA Damage
The quantification of DNA adduct formation is crucial for understanding the dose-response relationship and the efficacy of this compound. The following table summarizes key quantitative data from studies on this compound's cytotoxicity and DNA damage.
| Cell Line | Parameter | Value | Reference |
| Mouse Lymphoma L5178Y (LY-R) | D10 (dose for 10% survival) | 0.11 µM | [9] |
| Mouse Lymphoma L5178Y (LY-S) | D10 (dose for 10% survival) | 0.35 µM | [9] |
| Mouse Lymphoma L5178Y (LY-R & LY-S) | Repair of DNA-Protein Crosslinks | 50% of initial lesions removed in 2 hours | [9] |
Experimental Protocols for the Analysis of this compound-DNA Adducts
The detection and quantification of this compound-DNA adducts are primarily achieved through two key experimental techniques: ³²P-Postlabeling and Alkaline Elution.
³²P-Postlabeling Assay for the Detection of this compound-DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying bulky DNA adducts.[10][11][12][13]
Principle: DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.
Detailed Protocol:
-
DNA Isolation: Isolate high molecular weight DNA from this compound-treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
Enzymatic Digestion:
-
To 5-10 µg of DNA, add a mixture of micrococcal nuclease and spleen phosphodiesterase in a digestion buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 6.0).
-
Incubate at 37°C for 3-4 hours to completely digest the DNA to deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Add nuclease P1 to the digest mixture. Nuclease P1 selectively dephosphorylates normal nucleotides to deoxynucleosides, while bulky aromatic adducts are resistant.
-
Incubate at 37°C for 1 hour.
-
-
³²P-Labeling:
-
To the enriched adducts, add a labeling mixture containing T4 polynucleotide kinase, [γ-³²P]ATP, and a suitable buffer (e.g., 10 mM bicine-NaOH, 10 mM MgCl₂, 10 mM dithiothreitol, 1 mM spermidine, pH 9.0).
-
Incubate at 37°C for 30-45 minutes.
-
-
Chromatographic Separation:
-
Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducted nucleotides from normal nucleotides and unincorporated [γ-³²P]ATP.
-
-
Detection and Quantification:
-
Expose the TLC plate to an X-ray film or a phosphor screen for autoradiography.
-
Excise the radioactive spots corresponding to the adducts and normal nucleotides and quantify the radioactivity using liquid scintillation counting.
-
Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in the adduct spots to the cpm in the total nucleotide spots.
-
Alkaline Elution Assay for the Measurement of DNA-Protein Crosslinks
The alkaline elution assay is a sensitive method for detecting DNA strand breaks and crosslinks.[8]
Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks. DNA-protein crosslinks retard the elution of DNA. The difference in elution rates with and without proteinase K treatment is used to quantify the amount of DPCs.
Detailed Protocol:
-
Cell Treatment and Labeling:
-
Label the DNA of cultured cells by growing them in the presence of a radioactive precursor, such as [¹⁴C]-thymidine, for one to two cell cycles.
-
Treat the labeled cells with the desired concentrations of this compound for a specified duration.
-
-
Cell Lysis:
-
After treatment, carefully layer the cells onto a polycarbonate filter (2 µm pore size).
-
Lyse the cells by passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0) through the filter. This solution also unfolds the DNA.
-
-
Alkaline Elution:
-
Elute the DNA from the filter with an alkaline buffer (e.g., 0.02 M EDTA, adjusted to pH 12.1 with tetrapropylammonium hydroxide).
-
Collect fractions of the eluate at regular time intervals.
-
-
Proteinase K Digestion (for DPC measurement):
-
In a parallel experiment, after cell lysis, incubate the filter with a solution of proteinase K to digest the proteins crosslinked to the DNA.
-
Proceed with alkaline elution as described above.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction and the radioactivity remaining on the filter using liquid scintillation counting.
-
Plot the fraction of DNA retained on the filter versus the elution time for both proteinase K-treated and untreated samples.
-
The difference in the elution profiles represents the extent of DNA-protein crosslinking.
-
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for detecting the DNA lesions, arresting the cell cycle to allow time for repair, and initiating DNA repair pathways.
Given that this compound induces DNA crosslinks and bulky adducts that can stall DNA replication forks, the ATR-Chk1 signaling pathway is likely the primary DDR pathway activated.[1][11][14][15] Stalled replication forks expose single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). ATR, in complex with its partner ATRIP, is recruited to these RPA-coated ssDNA regions and becomes activated. Activated ATR then phosphorylates and activates the downstream kinase Chk1.[16][17]
Activated Chk1 plays a central role in orchestrating the cellular response by:
-
Inducing Cell Cycle Arrest: Chk1 phosphorylates and inhibits Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest in the S and G2/M phases of the cell cycle, preventing cells with damaged DNA from proceeding to mitosis.
-
Promoting DNA Repair: Chk1 can phosphorylate and regulate the activity of proteins involved in DNA repair pathways, such as homologous recombination.
The ATM-Chk2 pathway is typically activated by DNA double-strand breaks.[6][17][18][19][20] While this compound does not directly cause a high level of double-strand breaks, they can arise as a secondary consequence of replication fork collapse at the site of a DNA adduct. Therefore, the ATM-Chk2 pathway may also be activated to some extent.
Visualizations
Chemical Structures and Adduct Formation
Caption: Proposed Mechanism of this compound-DNA Adduct Formation
Experimental Workflow for ³²P-Postlabeling
Caption: Workflow for ³²P-Postlabeling Analysis
DNA Damage Response Pathway Activated by this compound
References
- 1. A requirement for replication in activation of the ATR-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intercalating and groove-binding ligands on formation of covalent complexes between this compound (Ledakrin, C-283) or 8-methoxypsoralen and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-post-labeling analysis of DNA adduct formation by antitumor drug this compound (Ledakrin) and other nitroacridines in different biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the involvement of a nitrenium ion in the covalent binding of nitrofurazone to DNA [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the electrophilic reaction chemistry involved in covalent DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of DNA-protein crosslinks by antitumor 1-nitro-9-aminoacridines in L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mutagenic Profile of Nitracrine in Bacterial Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mutagenic properties of Nitracrine, an antitumour agent, within bacterial models. It synthesizes key findings on its mechanism of action, the types of genetic alterations it induces, and the cellular pathways that influence its mutagenic potential. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Executive Summary
This compound (1-nitro-9-(dimethylaminopropylamino)acridine) is a potent therapeutic agent that exhibits significant mutagenic activity in bacterial systems. Its primary mode of action involves intercalation into DNA, leading to frameshift mutations. However, its mutagenicity is complex, influenced by the metabolic activation of its nitro group and the host's DNA repair capabilities. This guide details the experimental evidence of this compound's mutagenicity, outlines the protocols for its assessment, and visualizes the key molecular pathways involved.
Quantitative Mutagenicity Data
The mutagenic potency of this compound and its analogues has been extensively studied in various strains of Salmonella typhimurium and Escherichia coli. The data consistently demonstrates that this compound is a potent frameshift mutagen.
Table 1: Mutagenic Activity of this compound and its Analogues in Salmonella typhimurium
| Compound | S. typhimurium Strain | Mutation Type Detected | Metabolic Activation (S9) | Key Findings |
| This compound (1-nitro derivative) | TA1537, TA1538, TA98 | Frameshift | Not required, but activity can be modulated by bacterial enzymes | Potent frameshift mutagen.[1] Its activity is dependent on bacterial nitroreductase and transacetylase enzymes.[1] |
| This compound (1-nitro derivative) | TA100 | Base-pair substitution | Not required | Induces base-pair substitutions, an effect largely dependent on the presence of plasmid pKM101.[1] |
| 2-nitro derivative | TA1537, TA1538 | Frameshift | Not required | Mutagenic activity is dependent on both classical nitroreductase and transacetylase enzymes.[1] |
| 3-nitro derivative | TA1537, TA1538 | Frameshift | Not required | Mutagenic effect shows little dependence on classical nitroreductase or transacetylase.[1] |
| 4-nitro derivative | TA1537, TA1538 | Frameshift | Not required | Similar to the 3-nitro derivative, its mutagenic effect is largely independent of classical nitroreductase and transacetylase.[1] |
| 9-[(3-dimethylaminopropyl)amino]-acridine (des-nitro parent compound) | TA1537 | Frameshift | Not required | Mutagenic only in this frameshift tester strain; effect not enhanced by pKM101.[1] |
Table 2: Influence of DNA Repair Pathways on this compound Mutagenicity in Salmonella typhimurium
| S. typhimurium Strain | Genotype | Effect on this compound's Mutagenicity/Toxicity |
| Wild-type | - | Baseline mutagenicity and toxicity. |
| uvrB mutant | Deficient in nucleotide excision repair | Enhanced toxicity (10-80 fold) for this compound and some derivatives.[2] Mutagenicity of 3- and 4-nitro derivatives is enhanced.[3] |
| recA mutant | Deficient in homologous recombination repair | Enhanced toxicity (10-80 fold) for this compound and some derivatives.[2] Reduced mutagenic potency.[2] The 2-, 3-, and 4-nitro derivatives are non-mutagenic in this strain.[3] |
| polA mutant | Deficient in DNA polymerase I | Increased toxicity for 3- and 4-nitro derivatives.[3] |
| With pKM101 plasmid | Encodes mucA/B genes (SOS repair enhancement) | Enhances mutagenicity in TA1537, TA1538, and TA100.[1] |
Experimental Protocols
The primary assay used to determine the mutagenicity of this compound in bacteria is the Bacterial Reverse Mutation Assay , commonly known as the Ames test.
Principle
The Ames test utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Materials
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1537, TA1538. Strains deficient in specific DNA repair pathways (e.g., uvrB, recA) are also used.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Growth Media: Nutrient broth, minimal glucose agar plates.
-
Top Agar: Containing a trace amount of histidine and biotin.
-
Metabolic Activation System (S9 fraction): Liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), supplemented with cofactors (e.g., NADP, G6P).
-
Positive and Negative Controls.
Methodology: Plate Incorporation Assay
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight to reach a specific cell density.
-
Assay Setup: To sterile test tubes, add the following in order:
-
The test compound at various concentrations.
-
The bacterial culture.
-
For assays with metabolic activation, the S9 mix. For assays without, a buffer solution.
-
-
Incubation: Briefly pre-incubate the mixture at 37°C.
-
Plating: Add molten top agar to each tube, gently vortex, and pour the mixture onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Molecular Mechanisms and Signaling Pathways
This compound's mutagenicity stems from its ability to interact with bacterial DNA. This interaction is a multi-step process involving metabolic activation and subsequent DNA damage, which can be counteracted by cellular DNA repair mechanisms.
Metabolic Activation of this compound
The nitro group of this compound is crucial for its mutagenic activity. In the anaerobic or hypoxic environment often found within bacterial cultures, bacterial nitroreductase enzymes reduce the nitro group. This reduction is a key activation step leading to the formation of reactive intermediates that can covalently bind to DNA.[4]
DNA Damage and Repair
Once activated, this compound can induce several types of DNA lesions. The primary mechanism is believed to be DNA intercalation , where the planar acridine ring structure inserts itself between the base pairs of the DNA double helix. This distortion of the DNA backbone can lead to frameshift mutations during DNA replication.[2]
Furthermore, the reactive intermediates can form covalent DNA adducts and potentially DNA cross-links (both interstrand and DNA-protein cross-links), which are more cytotoxic lesions.[2][4][5]
Bacterial cells possess several DNA repair pathways to counteract this damage:
-
Nucleotide Excision Repair (NER): Mediated by the UvrABC excinuclease system, this pathway recognizes and removes bulky DNA adducts.[6] Strains deficient in uvrB show increased sensitivity to this compound.[2]
-
Recombinational Repair: The RecA protein is central to the repair of DNA double-strand breaks and other complex lesions. recA deficient strains are highly sensitive to this compound, indicating the importance of this pathway in repairing this compound-induced damage.[2][3]
-
SOS Response: This is an inducible DNA repair system that is activated in response to extensive DNA damage. The presence of the pKM101 plasmid, which carries the mucAB genes (analogous to umuDC), enhances error-prone SOS repair, leading to an increased frequency of mutations.[1][6]
Structure-Activity Relationship
The mutagenic potency of this compound is strongly influenced by its chemical structure. The position of the nitro group on the acridine ring is a critical determinant of its biological activity. Studies on various nitro-isomers of the parent acridine compound have shown that the 1-nitro derivative (this compound) possesses extraordinary mutagenic potency that cannot be explained by its physicochemical properties alone.[1] This suggests that the specific orientation of the nitro group in this compound facilitates its metabolic activation and subsequent interaction with DNA. Generally, for aromatic nitro compounds, mutagenicity is correlated with hydrophobicity and the energy of the lowest unoccupied molecular orbitals.[7]
Conclusion
This compound is a potent mutagen in bacterial models, primarily inducing frameshift mutations through DNA intercalation and the formation of covalent adducts following metabolic activation. Its activity is significantly modulated by the host's DNA repair capacity, with deficiencies in excision and recombinational repair pathways leading to increased toxicity. The Ames test, particularly with a panel of tester strains including those with different DNA repair capacities, remains the gold standard for evaluating the mutagenic potential of this compound and its analogues. The insights gained from these bacterial studies are crucial for understanding the genotoxic risks associated with this class of compounds and for guiding the development of safer therapeutic agents.
References
- 1. Mutagenicity of this compound analogues in Salmonella typhimurium: mutational specificity and activation by bacterial enzymes and rat-liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenic activity of this compound derivatives in Salmonella typhimurium: relationship to drug physicochemical parameters, and to bacterial uvrB and recA genes and plasmid pKM101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frameshift mutagenesis by this compound analogues in wild-type, uvrB, polA and recA strains of Salmonella typhimurium, with and without plasmid pKM101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenesis by the anti-tumour drug this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Detecting Nitracrine-Induced DNA Damage In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro detection and quantification of DNA damage induced by Nitracrine, a potent antitumor agent known to act as a DNA intercalator and alkylating agent. The primary lesions caused by this compound include DNA-protein crosslinks (DPCs) and DNA adducts, with single-strand breaks occurring at higher, more cytotoxic concentrations.[1][2][3] This document outlines key assays to study these forms of DNA damage, offering step-by-step protocols, data presentation guidelines, and visualizations of experimental workflows and signaling pathways.
Overview of this compound's Mechanism of DNA Damage
This compound exerts its cytotoxic effects primarily through the formation of covalent DNA adducts and DNA-protein crosslinks.[1][2][4] Its 1-nitro group is crucial for its covalent binding and crosslinking activities, which are considered responsible for its antitumor properties.[4] Notably, this compound's toxicity is enhanced under hypoxic conditions, a common feature of the tumor microenvironment, due to its reductive metabolism into a reactive alkylating species.[5][6] In response to the DNA damage induced by this compound, cells often activate cell cycle checkpoints, leading to arrest in the S and G2/M phases, providing a window for DNA repair or, alternatively, triggering apoptotic pathways.[7]
Quantitative Analysis of this compound Cytotoxicity
Prior to conducting detailed DNA damage assays, it is essential to determine the cytotoxic potential of this compound in the cell line of interest. The half-maximal inhibitory concentration (IC50) and the dose required to kill 90% of cells (D10) are critical parameters for designing subsequent experiments.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |
| L5178Y-R (mouse lymphoma) | Clonogenic Assay | D10 | 0.11 µM | 1 hour, 37°C | [2] |
| L5178Y-S (mouse lymphoma) | Clonogenic Assay | D10 | 0.35 µM | 1 hour, 37°C | [2] |
| HeLa (human cervical cancer) | Not Specified | IC99 | Not Specified | Not Specified | [7] |
| L1210 (murine leukemia) | Not Specified | IC99 | Not Specified | Not Specified | [7] |
| Chinese Hamster Ovary (AA8) | Clonogenic Assay | Potency vs. Misonidazole | ~100,000x higher | Hypoxic conditions | [5][6] |
Protocol 1: MTT Assay for Cell Viability
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for a period relevant to the planned DNA damage assays (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of this compound concentration.
Detection of this compound-Induced DNA-Protein Crosslinks (DPCs)
This compound at biologically relevant concentrations primarily induces DPCs.[2][3] The alkaline elution and nitrocellulose filter binding assays are well-established methods for their detection.
Protocol 2: Alkaline Elution Assay for DPCs
This technique measures the rate at which single-stranded DNA elutes through a filter under denaturing alkaline conditions. DNA crosslinked to proteins is retained on the filter, resulting in a slower elution rate compared to control DNA.
Materials:
-
Cell line of interest (e.g., HeLa)
-
[¹⁴C]-thymidine for DNA labeling
-
This compound
-
Lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.025 M EDTA, pH 10)
-
Proteinase K
-
Washing solution (e.g., 0.02 M EDTA, pH 10)
-
Eluting solution (e.g., tetrapropylammonium hydroxide-EDTA solution, pH 12.1)
-
Polyvinylchloride filters (2 µm pore size)
-
Scintillation counter and vials
Procedure:
-
Label cellular DNA by growing cells in the presence of [¹⁴C]-thymidine for at least one cell cycle.
-
Treat the labeled cells with various concentrations of this compound (e.g., 0.1-3.0 µM) for a specified time (e.g., 1 hour at 37°C).[2]
-
Harvest the cells and load them onto a polyvinylchloride filter.
-
Lyse the cells directly on the filter with the lysis solution. To differentiate between DNA-protein and DNA-interstrand crosslinks, a parallel sample can be treated with proteinase K during lysis.
-
Wash the filter with the washing solution.
-
Elute the DNA with the eluting solution at a constant flow rate, collecting fractions over time.
-
Quantify the amount of radioactivity in each fraction and on the filter using a scintillation counter.
-
Plot the fraction of DNA retained on the filter versus the elution time. A slower elution rate in this compound-treated cells compared to controls indicates the presence of DPCs.
Protocol 3: Nitrocellulose Filter Binding Assay for DPCs
This assay is based on the principle that proteins bind to nitrocellulose filters, while pure DNA does not. DNA covalently crosslinked to proteins will be retained on the filter.[8][9][10][11][12]
Materials:
-
Radiolabeled cells (as in Protocol 2)
-
Lysis buffer (e.g., 2% Sarkosyl in 2 M NaCl, 20 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filter apparatus
-
Washing buffer (e.g., 2 M NaCl, 20 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Scintillation counter and vials
Procedure:
-
Treat radiolabeled cells with this compound as described previously.
-
Lyse the cells in the lysis buffer.
-
Slowly pass the cell lysate through a nitrocellulose filter.
-
Wash the filter with the washing buffer to remove unbound DNA.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity on the filter is proportional to the number of DPCs.
Table 2: Quantification of this compound-Induced DPCs
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in DPCs (vs. Control) | Reference |
| L5178Y-R | Not specified | 1 | ~2x higher than LY-S | [2] |
| L5178Y-S | Not specified | 1 | - | [2] |
| HeLa | Sublethal doses | Not specified | DPCs persisted for 24h post-treatment | [1][3] |
Detection of this compound-Induced DNA Adducts
The covalent binding of this compound to DNA forms adducts that can be detected with high sensitivity using the 32P-postlabeling assay.[1][4]
Protocol 4: 32P-Postlabeling Assay for DNA Adducts
This highly sensitive method allows for the detection of DNA adducts without prior knowledge of their chemical structure.
Materials:
-
Genomic DNA isolated from this compound-treated cells (e.g., HeLa S3)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate high-quality genomic DNA from cells treated with this compound.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Visualize and quantify the adduct spots using a phosphorimager or autoradiography. The level of adducts can be expressed as relative adduct labeling (RAL).
Detection of DNA Strand Breaks and Crosslinks by Comet Assay
While this compound primarily forms DPCs, higher concentrations can induce DNA strand breaks.[1][3] A modified version of the comet assay can be used to detect DNA crosslinks.
Protocol 5: Modified Alkaline Comet Assay for DNA Crosslinks
This assay measures the ability of DNA to migrate out of the nucleus in an electric field. Crosslinks reduce DNA migration. To detect crosslinks, a known amount of DNA damage is first induced (e.g., by radiation) in all samples. The presence of crosslinks will then be indicated by a reduction in the migration of the pre-damaged DNA.[2][5][13][14][15]
Materials:
-
This compound-treated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
A source of ionizing radiation (e.g., X-ray or gamma-ray source)
Procedure:
-
Treat cells with this compound.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Irradiate the slides on ice with a fixed dose of X-rays or gamma rays to induce a consistent level of single-strand breaks in all samples.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA migration (e.g., tail moment) using comet scoring software.
-
A decrease in the tail moment in this compound-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA crosslinks.
Visualization of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence
DNA double-strand breaks (DSBs) can arise as intermediates during the repair of this compound-induced crosslinks. The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DSBs.[16][17][18][19][20]
Protocol 6: γ-H2AX Immunofluorescence Assay
This immunocytochemical method visualizes the formation of nuclear foci containing phosphorylated H2AX, which correspond to sites of DSBs.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number of foci indicates the induction of DSBs.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response
This compound-induced DNA damage, particularly the formation of bulky adducts and crosslinks, can stall replication forks and lead to the activation of DNA damage response (DDR) pathways. This often results in cell cycle arrest, providing time for DNA repair. Studies have shown that this compound can induce S-phase delay and a transient G2/M arrest.[7] Abrogation of the G2 checkpoint, for example by caffeine, can enhance this compound's cytotoxicity, highlighting the importance of this checkpoint in the cellular response to this compound.[7]
Experimental Workflow for Assessing this compound-Induced DNA Damage
The following diagram illustrates a typical workflow for investigating this compound's effects on DNA in vitro.
References
- 1. 32P-post-labeling analysis of DNA adduct formation by antitumor drug this compound (Ledakrin) and other nitroacridines in different biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of DNA-protein interactions: from nitrocellulose filter binding assays to microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Establishing and Characterizing a Nitracrine-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing and characterizing a nitracrine-resistant cancer cell line. This compound is an acridine derivative with potent antitumor activities, primarily acting as a DNA intercalating agent and inhibitor of DNA and RNA synthesis.[1] The emergence of drug resistance is a significant challenge in cancer therapy. Developing resistant cell line models is crucial for understanding the underlying molecular mechanisms and for discovering novel therapeutic strategies to overcome resistance. This guide details the intermittent dose-escalation protocol for generating a this compound-resistant cell line, methods for its characterization, and potential signaling pathways involved in the resistance phenotype.
Introduction to this compound
This compound (1-nitro-9-(3'-dimethylaminopropylamino)acridine) is a chemotherapeutic agent that exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, leading to the formation of drug-DNA adducts and interstrand crosslinks.[1][2] This process inhibits both RNA and DNA synthesis, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1] Notably, this compound exhibits selective toxicity towards hypoxic tumor cells.[3][4][5] This is attributed to the reductive metabolism of its nitro group in low-oxygen environments, which forms a reactive species that enhances its DNA-damaging capabilities.[3][4]
Establishing a this compound-Resistant Cell Line
The recommended method for developing a stable, this compound-resistant cancer cell line is through a stepwise dose-escalation approach.[6][7][8] This method mimics the clinical scenario where cancer cells gradually adapt to increasing drug concentrations.
Initial Steps and IC50 Determination
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line (e.g., Chinese Hamster Ovary - CHO).
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Seed the parental CHO cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Replace the medium in the 96-well plate with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[9]
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.
Dose-Escalation Protocol
This long-term protocol involves continuous exposure of the cancer cell line to gradually increasing concentrations of this compound.
Protocol 2: Generation of this compound-Resistant Cell Line
-
Initial Exposure: Begin by culturing the parental CHO cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[8]
-
Monitoring and Passaging: Maintain the cells in this drug-containing medium. Initially, significant cell death is expected. The medium should be changed every 2-3 days. When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, they can be passaged.
-
Dose Escalation: After the cells have adapted to the initial concentration (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2-fold.[10]
-
Iterative Process: Repeat step 3, gradually increasing the drug concentration over several months.[6][7] If at any stage the cells are unable to recover, revert to the previous lower concentration for a few more passages before attempting to increase the dose again.[10]
-
Cryopreservation: It is crucial to create frozen stocks of the cells at each successful concentration increase to safeguard against contamination or loss.[8][11]
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least 5-10 times the initial IC50 of the parental line.[10]
Characterization of the this compound-Resistant Cell Line
Once a resistant cell line is established, it must be thoroughly characterized to confirm the resistance phenotype and investigate the underlying mechanisms.
Quantifying the Level of Resistance
The primary method of characterization is to determine the new IC50 of the resistant cell line and compare it to the parental line.
Protocol 3: IC50 Determination in Resistant Cells
-
Follow the same procedure as Protocol 1 for the established resistant cell line and the parental cell line in parallel.
-
Calculate the Resistance Index (RI) using the following formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)[8]
Table 1: Hypothetical this compound Sensitivity Data
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental CHO | 50 | 1.0 |
| This compound-Resistant CHO | 750 | 15.0 |
Investigating Molecular Mechanisms of Resistance
The development of resistance to this compound is likely a multifactorial process. Based on its mechanism of action and common pathways of chemoresistance, several potential mechanisms can be investigated.
Potential Mechanisms of this compound Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9][12][13]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER) or nucleotide excision repair (NER), could more efficiently remove this compound-induced DNA adducts.
-
Alterations in Hypoxia-Inducible Factor (HIF) Signaling: Given this compound's activity in hypoxic conditions, chronic exposure may lead to alterations in the HIF-1α or HIF-2α signaling pathways, which are known to contribute to chemoresistance by regulating genes involved in apoptosis, cell survival, and drug transport.[7][10][11][14]
Protocol 4: Analysis of Gene and Protein Expression
-
RNA/Protein Extraction: Grow both parental and resistant cells to 80% confluency and extract RNA and protein using standard kits.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the mRNA expression levels of key genes potentially involved in resistance, such as ABCB1, ABCC1, ABCG2, HIF1A, and genes involved in DNA repair pathways.
-
Western Blotting: Use western blotting to assess the protein levels of the corresponding gene products (e.g., P-glycoprotein, HIF-1α).
-
Functional Assays: Conduct functional assays to confirm the activity of drug efflux pumps (e.g., using a fluorescent substrate like Rhodamine 123).
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| ABCG2 | + 8.5 |
| HIF1A | + 4.2 |
| BCL2 | + 3.7 |
| BAX | - 2.1 |
Visualizing Resistance Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for establishing a resistant cell line and the potential signaling pathways involved in this compound resistance.
Caption: Workflow for establishing a this compound-resistant cell line.
Caption: Potential this compound resistance mechanism via HIF-1α signaling.
References
- 1. QSAR of acridines. II. Features of this compound analogs for high anti-tumor activity and selectivity on mice, searched by PCA and MRA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor Signaling Modulates Susceptibility to Mycobacterial Infection via a Nitric Oxide Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 9. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia-inducible factor-2α directly promotes BCRP expression and mediates the resistance of ovarian cancer stem cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia‐inducible factor‐1α contributes to hypoxia‐induced chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Comet Assay to Measure Nitracrine-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine, an acridine derivative, is an antitumor agent known to exert its cytotoxic effects through interactions with DNA.[1][2] Its mechanism of action involves DNA intercalation and the formation of covalent adducts, primarily DNA-protein crosslinks (DPCs).[1][2] At highly cytotoxic doses, this compound can also induce DNA single-strand breaks, which are often associated with degraded DNA from dying cells.[1] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks and can be adapted to measure DNA crosslinking.[3] This document provides detailed protocols and application notes for utilizing the alkaline comet assay to measure DNA damage induced by this compound.
Principle of the Comet Assay for this compound-Induced Damage
The comet assay is a technique that measures DNA strand breaks in individual cells.[4] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[4] Under alkaline conditions, DNA with single-strand breaks relaxes and migrates out of the nucleus, forming a "comet" with a head of intact DNA and a tail of fragmented DNA.[4] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[4]
To detect DNA-protein crosslinks induced by this compound, a modification of the standard comet assay is employed. DPCs themselves do not cause DNA migration in the comet assay. However, they can retard the migration of DNA fragments induced by a separate DNA-damaging agent, such as ionizing radiation.[3] Therefore, by treating cells with this compound, exposing them to a fixed dose of radiation to induce strand breaks, and then performing the comet assay, a reduction in the comet tail compared to cells treated with radiation alone indicates the presence of DPCs.[3]
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from comet assay experiments investigating this compound-induced DNA damage. These are for illustrative purposes to guide data presentation.
Table 1: Induction of DNA Single-Strand Breaks by High Concentrations of this compound.
| This compound Concentration (µM) | Treatment Time (hours) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) |
| 0 (Control) | 4 | 3.2 ± 1.1 | 0.8 ± 0.3 |
| 10 | 4 | 8.5 ± 2.3 | 2.1 ± 0.6 |
| 25 | 4 | 25.7 ± 5.8 | 8.9 ± 2.1 |
| 50 | 4 | 48.3 ± 9.2 | 18.5 ± 4.5 |
Table 2: Detection of this compound-Induced DNA-Protein Crosslinks via Reduction in Radiation-Induced DNA Migration.
| This compound Concentration (µM) | Gamma Radiation Dose (Gy) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) | % Reduction in Tail Moment |
| 0 (Control) | 0 | 2.9 ± 0.9 | 0.7 ± 0.2 | N/A |
| 0 (Radiation Only) | 5 | 55.1 ± 7.3 | 21.4 ± 3.8 | 0 |
| 0.5 | 5 | 42.6 ± 6.1 | 15.8 ± 2.9 | 26.2 |
| 1.0 | 5 | 31.8 ± 5.5 | 11.2 ± 2.4 | 47.7 |
| 2.5 | 5 | 20.3 ± 4.2 | 7.1 ± 1.9 | 66.8 |
Experimental Protocols
Protocol 1: Standard Alkaline Comet Assay for DNA Strand Breaks
This protocol is suitable for detecting DNA single-strand breaks, which may be induced by high, cytotoxic concentrations of this compound.[1]
Materials:
-
Frosted microscope slides
-
1% and 0.5% Normal Melting Point (NMP) Agarose
-
1% and 0.5% Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or Propidium Iodide)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose (at 37°C). Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on a cold plate for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Electrophoresis Buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of 25V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
Staining: Add a few drops of DNA stain to each slide and incubate for 5 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to determine parameters such as % Tail DNA and Tail Moment. Analyze at least 50-100 cells per slide.
Protocol 2: Modified Alkaline Comet Assay for DNA-Protein Crosslinks
This protocol is designed to detect the primary lesion induced by this compound, DNA-protein crosslinks.[1][2]
Procedure:
-
Cell Treatment: Treat cells with sub-lethal concentrations of this compound (e.g., 0.1-3.0 µM) for 1 hour.[2]
-
Induction of Strand Breaks: After treatment, wash the cells with PBS and irradiate them on ice with a fixed dose of gamma-rays (e.g., 5 Gy) to induce a measurable level of DNA strand breaks. A control group should be irradiated without prior this compound treatment.
-
Comet Assay: Proceed with steps 3-9 of the Standard Alkaline Comet Assay protocol.
-
Data Analysis: A reduction in the % Tail DNA and Tail Moment in the this compound-treated and irradiated cells compared to the cells that were only irradiated is indicative of the presence of DNA-protein crosslinks.
Visualizations
Caption: Workflow for detecting this compound-induced DNA-protein crosslinks.
References
- 1. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comet assay for DNA damage and repair: principles, applications, and limitations [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Tumor Activity of Nitracrine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (1-nitro-9-(3-dimethylaminopropylamino)acridine) is a potent anti-tumor agent that has demonstrated significant efficacy in various preclinical cancer models. Its mechanism of action is primarily attributed to its ability to function as both a DNA intercalator and an alkylating agent, leading to the formation of DNA-protein crosslinks and subsequent cell death. A key feature of this compound is its enhanced cytotoxic activity under hypoxic conditions, a common characteristic of the tumor microenvironment. This hypoxia-selectivity is linked to the reductive metabolism of its nitro group to a reactive species, a process that is more efficient in the low-oxygen environment of solid tumors. These properties make this compound a compelling candidate for evaluation in xenograft models, which are crucial for preclinical assessment of anti-cancer drug efficacy.
This document provides detailed application notes and protocols for assessing the anti-tumor activity of this compound in xenograft models. It includes a summary of available quantitative data, comprehensive experimental procedures, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
While extensive quantitative data from in vivo xenograft studies of this compound is not widely available in publicly accessible literature, preclinical studies have consistently reported its significant anti-tumor effects. The following tables summarize the qualitative and semi-quantitative findings from studies on various tumor models.
Table 1: Summary of this compound Anti-Tumor Activity in Murine Xenograft Models
| Tumor Model | Host Animal | This compound Activity Level | Citation |
| Walker 256 Carcinosarcoma | Rats | Very High Activity | [1] |
| Ehrlich Carcinoma (ascitic) | Mice | Significant Activity | [1] |
| Sarcoma 180 (S-180) | Mice | Active | [2] |
| Leukemia L1210 | Mice | Not Sensitive | [1] |
Note: The lack of specific tumor growth inhibition (TGI) percentages or tumor volume data in publicly available resources is a limitation. The activity levels are based on the qualitative descriptions in the cited literature. Researchers are encouraged to generate specific quantitative data in their own xenograft studies.
Signaling Pathways
This compound's Mechanism of Action: DNA Damage and Hypoxia-Selective Activation
This compound exerts its anti-tumor effects through a dual mechanism involving DNA intercalation and the formation of covalent DNA adducts, leading to DNA-protein crosslinks.[3][4] Its efficacy is significantly enhanced in the hypoxic core of solid tumors. Under low oxygen conditions, the nitro group of this compound is reduced by cellular reductases to a highly reactive species that can alkylate DNA. This process is intrinsically linked to the cellular response to hypoxia, which is primarily orchestrated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.
Caption: this compound's dual mechanism of action under normoxic and hypoxic conditions.
The HIF-1α Signaling Pathway and this compound's Hypoxia-Selective Action
The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that regulates cellular adaptation to low oxygen environments. In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival. The reductive environment fostered by the hypoxic response, which upregulates various reductase enzymes, creates a favorable milieu for the activation of this compound.
Caption: Simplified HIF-1α signaling pathway and its role in this compound activation.
Experimental Protocols
Xenograft Model Establishment
A generalized protocol for establishing subcutaneous xenograft models is provided below. This should be adapted based on the specific cell line and research question.
Caption: General workflow for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., Walker 256 carcinosarcoma, Ehrlich carcinoma cells)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to achieve the required number of viable cells for implantation.
-
Cell Harvesting: Harvest cells using trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Cell Suspension: Resuspend the cell pellet in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (typically 1:1 ratio) to achieve the desired cell concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO/saline mixture)
-
Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for injection)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to the final desired concentration for administration. The vehicle used should be tested for any intrinsic anti-tumor activity.
-
Administration Route: The route of administration should be selected based on the experimental design and the pharmacokinetic properties of this compound. Common routes include:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies.
-
Oral gavage (p.o.): If oral bioavailability is being assessed.
-
Intravenous (i.v.) injection: For direct systemic delivery.
-
-
Dosing and Schedule: The dose and schedule will need to be optimized for each tumor model. Based on historical data, a starting point for dosing in mice could be in the range of 1-10 mg/kg, administered daily or on a less frequent schedule (e.g., every other day). It is crucial to perform a maximum tolerated dose (MTD) study prior to the efficacy study.
Assessment of Anti-Tumor Activity
Procedure:
-
Tumor Measurement: Continue to measure tumor volume in all groups throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point.
-
Data Analysis: At the end of the study, tumors can be excised and weighed. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Histopathology and Biomarker Analysis: Excised tumors can be processed for histopathological examination and analysis of biomarkers related to this compound's mechanism of action (e.g., DNA damage markers like γH2AX, apoptosis markers like cleaved caspase-3, and hypoxia markers like HIF-1α).
Conclusion
References
- 1. Antitumor activity of 1-nitro-9-aminoacridines including this compound against some ascitic experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR of acridines. II. Features of this compound analogs for high anti-tumor activity and selectivity on mice, searched by PCA and MRA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Walker 256 carcinoma: a cell type inherently sensitive only to those difunctional agents that can form DNA interstrand crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Synergistic Effects of Nitracrine and Radiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitracrine, an acridine derivative, has demonstrated potent anti-cancer properties and has been identified as a potential radiosensitizer, particularly in hypoxic tumor cells.[1][2] The synergistic effect of combining this compound with radiation therapy holds promise for enhancing tumor cell killing and overcoming radioresistance. This document provides detailed protocols for in vitro and in vivo evaluation of the synergistic effects of this compound and radiation, guidance on data presentation, and visual representations of key experimental workflows and cellular signaling pathways.
In Vitro Evaluation of Synergism
Cell Culture and Reagents
A panel of human cancer cell lines relevant to the desired research area should be selected for testing. Normal human cells should be included as a control to assess toxicity.[3]
Table 1: Example Cell Lines for In Vitro Studies
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Commonly used, represents a solid tumor type. |
| MCF-7 | Breast Cancer | p53 proficient, allows for G1 checkpoint analysis.[4] |
| HeLa | Cervical Cancer | Well-characterized, often used in radiation studies.[5] |
| HCT116 | Colorectal Carcinoma | Can be used to study effects in different genetic backgrounds (p53+/+ vs p53-/-). |
| Primary Normal Human Fibroblasts | Normal Tissue | Control for assessing selective toxicity. |
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.[6][7][8]
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-100 colonies per well.[6][9]
-
This compound Treatment: Allow cells to attach for 4-6 hours. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[6]
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The synergistic effect can be quantified by calculating the Combination Index (CI) or the Dose Enhancement Factor (DEF).
Table 2: Clonogenic Assay Data Summary
| Treatment Group | Plating Efficiency (PE) | Surviving Fraction (SF) at 2 Gy | Surviving Fraction (SF) at 4 Gy | Surviving Fraction (SF) at 6 Gy |
| Control | 1.0 | 1.0 | 1.0 | |
| This compound (X µM) | ||||
| Radiation Alone | ||||
| This compound + Radiation |
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with this compound, radiation, or the combination as described for the clonogenic assay.
-
Cell Collection: At 24, 48, and 72 hours post-treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]
-
Flow Cytometry: Incubate the cells in the dark for 15-20 minutes at room temperature. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Table 3: Apoptosis Assay Data Summary (48 hours post-treatment)
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| This compound (X µM) | |||
| Radiation (4 Gy) | |||
| This compound + Radiation |
Cell Cycle Analysis
Radiation and many chemotherapeutic agents can induce cell cycle arrest.[4][5] Analyzing the cell cycle distribution can provide insights into the mechanism of synergy.
Protocol:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: At various time points (e.g., 12, 24, 48 hours) post-treatment, harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Table 4: Cell Cycle Analysis Data Summary (24 hours post-treatment)
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| This compound (X µM) | |||
| Radiation (4 Gy) | |||
| This compound + Radiation |
In Vivo Evaluation of Synergism
In vivo studies are crucial to validate the in vitro findings in a more complex biological system.[3]
Tumor Xenograft Model
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment:
-
Control Group: Vehicle treatment.
-
This compound Group: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Radiation Group: Deliver a single or fractionated dose of localized radiation to the tumor.
-
Combination Group: Administer this compound prior to or concurrently with radiation.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
Table 5: In Vivo Tumor Growth Data Summary
| Treatment Group | Mean Tumor Volume (Day X) | Tumor Growth Delay (TGD) | % Tumor Growth Inhibition (TGI) |
| Control | N/A | N/A | |
| This compound | |||
| Radiation | |||
| This compound + Radiation |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound and radiation synergy.
Signaling Pathways
Caption: Key signaling pathways in this compound and radiation response.
References
- 1. Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizing radiation but not anticancer drugs causes cell cycle arrest and failure to activate the mitochondrial death pathway in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Note: Analysis of Nitracrine and its Metabolites in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitracrine (1-nitro-9-[3'-(dimethylamino)propylamino]acridine) is a potent antitumor agent that has demonstrated significant activity against various cancer cell lines. Its efficacy is closely linked to its metabolic activation, primarily through the reduction of its nitro group, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA.[1][2] Understanding the metabolic fate of this compound is crucial for optimizing therapeutic strategies, assessing drug efficacy, and monitoring potential toxicity. This application note provides a detailed protocol for the quantitative analysis of this compound and its key metabolites in biological samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Metabolic Pathways of this compound
The metabolism of this compound is complex and involves several key transformations. The primary activation pathway is the reduction of the 1-nitro group, which can proceed through nitroso and N-hydroxylamino intermediates to form the 1-amino metabolite.[1][3] This reductive metabolism is significantly more pronounced under hypoxic conditions, which is relevant to the microenvironment of solid tumors.[2] Additionally, other metabolic routes include hydroxylation followed by glucuronidation and conjugation with glutathione.[4]
Caption: Metabolic pathways of this compound, including reductive activation and conjugation.
Experimental Protocols
This section details the necessary protocols for sample preparation and HPLC analysis.
Protocol 1: Sample Preparation from Plasma
Proper sample preparation is critical to remove interfering substances, such as proteins, which can damage the HPLC column and affect analytical accuracy.[5][6] Protein precipitation is a common, effective, and straightforward method.[7]
Materials:
-
Biological sample (e.g., rat or human plasma)
-
Acetonitrile (HPLC grade), chilled to -20°C[8]
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g and refrigeration
-
Syringe filters (0.22 µm)[9]
-
HPLC vials
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the clear supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC Analysis
This protocol outlines a general-purpose reverse-phase HPLC method suitable for separating this compound from its more polar metabolites.
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/DAD Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min[10] |
| Column Temp. | 30°C |
| Detection | UV at 270 nm and 400 nm |
| Injection Vol. | 20 µL[10] |
| Run Time | 20 minutes |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Install the C18 column and set the column oven temperature to 30°C.
-
Equilibrate the entire HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Place the prepared sample vials in the autosampler tray.
-
Create a sequence including standards, quality controls, and unknown samples.
-
Initiate the sequence to begin the automated analysis.
-
Monitor the chromatography for peak shape, retention time, and resolution.
Workflow for Analysis
The overall process from sample collection to final data analysis is depicted below.
Caption: Experimental workflow for HPLC analysis of this compound in biological samples.
Data Presentation and Quantification
Quantitative analysis relies on the principle that the peak area of an analyte is directly proportional to its concentration.[11] A calibration curve is constructed using standards of known concentrations to quantify the analyte in unknown samples.
Quantitative Data Summary
Results should be organized in a clear, tabular format for easy interpretation and comparison.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (ng/mL) |
| Glucuronide Conjugate | 3.5 | 15,480 | 77.4 |
| 1-amino-Nitracrine | 5.2 | 8,950 | 44.8 |
| This compound | 9.8 | 45,300 | 226.5 |
| Internal Standard | 7.1 | 32,150 | 100.0 |
Note: Data shown is for illustrative purposes only.
Method Validation Parameters
A developed HPLC method must be validated to ensure its reliability, accuracy, and precision, typically following ICH guidelines.[12][13]
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.995 | Establishes the proportional relationship between concentration and detector response.[11] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 15% | The degree of agreement among individual test results from repeated measurements.[12] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[14] |
| Specificity | No interference at analyte retention time | The ability to assess the analyte unequivocally in the presence of other components.[12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of substituents on the metabolism of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ijisrt.com [ijisrt.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. epa.gov [epa.gov]
- 11. chemrj.org [chemrj.org]
- 12. ijcrt.org [ijcrt.org]
- 13. scirp.org [scirp.org]
- 14. mdpi.com [mdpi.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Nitracrine
Introduction
Nitracrine (Ledakrin) is an antitumor agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1] Its cytotoxic effects are largely attributed to its ability to covalently bind to DNA, leading to the formation of DNA adducts and interstrand crosslinks.[1][2] This DNA damage triggers cellular checkpoint mechanisms, resulting in cell cycle arrest and, ultimately, apoptosis. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3][4] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[3][5] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] Therefore, cells in different phases of the cell cycle can be distinguished based on their fluorescence intensity:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.[4]
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the specific phase at which this compound induces arrest.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in L1210 Cells
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 0 µM | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |
| This compound | IC₅₀ | 38.1 ± 1.8 | 30.2 ± 2.0 | 31.7 ± 2.5 |
| This compound | IC₉₉ | 25.6 ± 1.5 | 48.9 ± 3.1 | 25.5 ± 2.3 |
| This compound | 2 x IC₉₉ | 65.2 ± 4.5 | 20.1 ± 2.8 | 14.7 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ and IC₉₉ values are predetermined for the specific cell line.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in analyzing this compound-induced cell cycle arrest.
1. Cell Culture and this compound Treatment
-
Cell Line: Murine leukemia L1210 cells (or other suitable cancer cell line).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells at a density of 2 x 10⁵ cells/mL in culture flasks.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., IC₅₀, IC₉₉, 2 x IC₉₉) for a specified duration (e.g., 4, 8, 12, 24 hours). Include an untreated control group.
-
2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for PI staining.[3][5][6][7]
-
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
-
Procedure:
-
Harvest Cells: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Aim for approximately 1 x 10⁶ cells per sample.[5]
-
Wash: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[5]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate the cells on ice for at least 30 minutes. Note: Fixed cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to ensure that only DNA is stained.[7]
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.[5]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).[8]
-
Gate on single cells using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse-width vs. pulse-area plot to exclude doublets.[8][9]
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced DNA damage and cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing cell cycle arrest using flow cytometry.
References
- 1. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-selective antitumor agents. 2. Electronic effects of 4-substituents on the mechanisms of cytotoxicity and metabolic stability of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. nanocellect.com [nanocellect.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA cell cycle by flow cytometry | PPTX [slideshare.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Damage Induced by Nitracrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (Ledakrin, C-283) is an antitumor agent belonging to the 1-nitro-9-aminoacridine family. Its potent cytostatic effects are attributed to its interactions with DNA.[1] The mechanism of action involves the metabolic reduction of its nitro group, which is a critical activation step leading to the covalent binding of the drug to DNA and proteins.[1] While this compound is known to intercalate into DNA, its primary mode of inducing cytotoxicity is through the formation of DNA lesions.[2][3][4]
Extensive research has shown that at biologically relevant concentrations, this compound predominantly induces DNA-protein crosslinks (DPCs).[2][5][6] DNA interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage, are generally not detectable in cells treated with this compound in the concentration ranges that inhibit cell growth.[2][5] At highly cytotoxic doses, this compound can also cause DNA single-strand breaks.[5] These breaks are often considered to be a consequence of degraded DNA in dying cells rather than a primary mechanism of action at sublethal doses.[5]
These application notes provide detailed protocols for the assessment of DNA damage, with a focus on techniques applicable to studying the effects of this compound. Given the compound's known mechanism, methods for detecting both DPCs and ICLs are described, with the understanding that ICLs may not be a prominent lesion induced by this particular agent.
Data Presentation: Summary of this compound-Induced DNA Damage
The following table summarizes the types of DNA damage observed in various studies involving this compound. Quantitative data on the extent of ICL formation by this compound is limited, as this type of lesion is not prominently observed.
| Cell Line | This compound Concentration | Duration of Treatment | Type of DNA Damage Detected | Key Findings | Reference |
| HeLa | Up to 99% growth inhibition | Not specified | DNA-protein crosslinks, DNA single-strand breaks (at high doses) | ICLs were not detectable. DPCs were the only lesion at sublethal doses. | [5] |
| L5178Y (LY-R and LY-S sublines) | 0.1 - 3.0 µM | 1 hour | DNA-protein crosslinks | ICLs and DNA breaks were not detected. This compound induced more DPCs in the more sensitive LY-R cell line. | [2] |
| L1210 Leukemia cells | IC99 and 2 x IC99 | 4 hours | DNA-protein crosslinks | A significant positive correlation was found between the induction of DPCs and the antiproliferative effects of this compound and its analogs. | [6] |
Mandatory Visualizations
This compound's DNA Damage Pathway
Caption: A diagram illustrating the metabolic activation of this compound and the subsequent induction of DNA damage.
Experimental Workflow for ICL Detection using Modified Alkaline Comet Assay
Caption: A step-by-step workflow for the detection of DNA interstrand crosslinks using the modified alkaline comet assay.
Experimental Protocols
Modified Alkaline Comet Assay for DNA Interstrand Crosslink Detection
This method is designed to measure ICLs, which impede the migration of DNA in the comet assay.[7][8] To observe this effect, a fixed amount of DNA strand breaks are introduced (e.g., by irradiation) after treatment with the crosslinking agent. ICLs will then reduce the extent of DNA migration compared to the irradiated control.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Lysis solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13
-
Neutralization buffer: 0.4 M Tris-HCl, pH 7.5
-
DNA staining solution (e.g., Ethidium Bromide, 20 µg/mL)
-
X-ray source or other agent to induce strand breaks
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Protocol:
-
Slide Preparation: Prepare a 1% NMP agarose solution in water and coat clean microscope slides with a thin layer. Let them air dry.
-
Cell Treatment: Treat cells in suspension or monolayer with various concentrations of this compound for the desired time. Include a negative control (vehicle-treated) and a positive control (a known crosslinking agent like Mitomycin C).
-
Cell Encapsulation: Harvest the cells by centrifugation and resuspend in PBS at a concentration of ~1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C.
-
Slide Layering: Pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip. Solidify the agarose at 4°C for 10 minutes.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Induction of Strand Breaks: After lysis, wash the slides with PBS. Expose the slides to a fixed dose of X-rays (e.g., 5 Gy) on ice to introduce a consistent level of single-strand breaks.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 3 x 5-minute washes.
-
Staining: Stain the slides with an appropriate DNA stain (e.g., Ethidium Bromide) for 5-10 minutes.
-
Analysis: Visualize the comets using a fluorescence microscope. Score at least 50 comets per slide using image analysis software. The presence of ICLs will result in a statistically significant decrease in the tail moment or tail DNA percentage compared to cells treated only with the strand-breaking agent (e.g., X-rays).
Alkaline Elution Assay for DNA Damage
The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks, DNA-protein crosslinks, and DNA-DNA interstrand crosslinks.[9] This method has been historically used to characterize the DNA damage profile of this compound.[2][5]
Materials:
-
Radioactively labeled cells (e.g., with [3H]thymidine)
-
Alkaline elution apparatus (including pump, filter holders, and fraction collector)
-
Polyvinyl chloride (PVC) filters (2.0 µm pore size)
-
Lysis solution: 2 M NaCl, 0.04 M Na2EDTA, 0.2% Sarkosyl, pH 10.0
-
Washing solution: 0.02 M Na2EDTA, pH 10.0
-
Elution buffer: Tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol for DNA-Protein Crosslinks:
-
Cell Culture and Labeling: Culture cells in the presence of a radioactive DNA precursor (e.g., [3H]thymidine) for at least one cell cycle to uniformly label the DNA.
-
Cell Treatment: Treat the labeled cells with various concentrations of this compound.
-
Induction of Strand Breaks: To measure DPCs, a defined number of single-strand breaks must be introduced into the DNA to allow for elution. This is typically done by exposing the cells to a fixed dose of X-rays (e.g., 30 Gy) on ice.
-
Cell Lysis on Filter: After irradiation, carefully layer a known number of cells onto a PVC filter in the elution apparatus. Lyse the cells by slowly pumping the lysis solution through the filter. This leaves the DNA on the filter.
-
Washing: Wash the filter with the washing solution to remove any remaining cellular debris.
-
Alkaline Elution: Elute the DNA from the filter by pumping the alkaline elution buffer through it at a constant rate (e.g., 0.03-0.04 mL/min). Collect fractions at regular intervals (e.g., every 90 minutes) for several hours.
-
Quantification:
-
After elution, treat the filter with a strong acid to hydrolyze the remaining DNA.
-
Measure the radioactivity in each collected fraction and on the filter using a liquid scintillation counter.
-
The amount of DNA retained on the filter is proportional to the frequency of DPCs. An increase in the amount of DNA retained on the filter compared to the irradiated control indicates the presence of DPCs.
-
Protocol for DNA Interstrand Crosslinks:
The protocol is similar to that for DPCs, with a key difference in the lysis step.
-
Follow steps 1-3 as above.
-
Cell Lysis with Proteinase K: For ICL measurement, the lysis solution should also contain proteinase K to digest proteins, including those that might be crosslinked to the DNA. This ensures that the retention of DNA on the filter is due to ICLs and not DPCs.
-
Follow steps 5-7 as above.
-
Analysis: The frequency of ICLs is calculated based on the increase in the rate of elution of DNA from cells treated with both this compound and irradiation, compared to cells treated with irradiation alone. The crosslinks effectively create larger DNA strands that are retained on the filter.
Conclusion
The provided protocols offer robust methods for investigating the DNA-damaging properties of this compound. Based on current literature, researchers should expect to primarily observe DNA-protein crosslinks when using sublethal concentrations of this compound. While the modified alkaline comet assay is a valuable tool for screening for ICLs, the absence of a positive result with this compound would be consistent with previous findings. The alkaline elution assay provides a more specialized method for quantifying both DPCs and ICLs and confirming the primary lesion type induced by this compound. Careful inclusion of appropriate positive and negative controls is essential for the correct interpretation of results.
References
- 1. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H20N4O2 | CID 20628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of DNA-protein crosslinks by antitumor 1-nitro-9-aminoacridines in L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nitracrine in Studying DNA Repair Pathways: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitracrine (1-nitro-9-(3-(dimethylamino)propylamino)acridine) is a potent antitumor agent that has garnered significant interest in cancer research due to its unique mechanism of action. As a DNA intercalator and alkylating agent, this compound induces a specific spectrum of DNA lesions, primarily DNA-protein crosslinks (DPCs) and, to a lesser extent, bulky DNA monoadducts.[1][2] This property makes it a valuable tool for investigating the cellular mechanisms of DNA damage response (DDR) and repair, particularly the pathways involved in resolving complex DNA lesions that obstruct critical cellular processes like replication and transcription.
The cytotoxicity of this compound is significantly enhanced under hypoxic conditions, a common feature of the tumor microenvironment, making it a subject of interest for developing therapies targeting hypoxic cancer cells.[2][3] Its ability to generate DPCs, which are highly disruptive to DNA metabolism, provides a model system for studying the Nucleotide Excision Repair (NER) pathway and other interconnected DNA repair mechanisms.
This document provides detailed application notes and protocols for utilizing this compound to study DNA repair pathways. It includes quantitative data on its cytotoxic effects, step-by-step experimental procedures, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The D10 value, which represents the concentration of the drug required to reduce the surviving fraction of cells to 10%, is a common measure of its potency.
| Cell Line Subtype | D10 Value (µM) | Treatment Conditions | Reference |
| Mouse Lymphoma L5178Y-R (Radiation-Resistant) | 0.11 | 1 hour, 37°C | [2] |
| Mouse Lymphoma L5178Y-S (Radiation-Sensitive) | 0.35 | 1 hour, 37°C | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects primarily through the induction of DNA-protein crosslinks (DPCs). The metabolic activation of its 1-nitro group is a critical step in the formation of covalent adducts with DNA and proteins. These bulky lesions pose a significant challenge to the cell's DNA repair machinery.
The primary pathway responsible for the repair of this compound-induced bulky adducts is the Nucleotide Excision Repair (NER) pathway. The sensitivity of certain Chinese Hamster Ovary (CHO) mutant cell lines deficient in specific NER genes underscores the central role of this pathway in processing this compound-induced damage.
Below is a diagram illustrating the proposed mechanism of action of this compound and the subsequent involvement of the NER pathway.
Caption: Mechanism of this compound-induced DNA damage and repair via the NER pathway.
While NER is the primary repair pathway, the hypersensitivity of certain DNA repair-deficient mutants suggests a potential, albeit less defined, role for other pathways like those involved in resolving replication stress that may arise from unrepaired DPCs.
Importantly, studies have indicated that this compound-induced DPCs are not mediated by the trapping of topoisomerase II, distinguishing its mechanism from that of topoisomerase poisons like etoposide.
Experimental Protocols
The following protocols are provided as a guide for using this compound in cell-based assays to study DNA damage and repair. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Induction of DNA-Protein Crosslinks (DPCs) with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to induce DPCs.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and protected from light)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in culture vessels to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations. A typical concentration range to start with is 0.1 µM to 10 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
-
Incubation: Incubate the cells with this compound for a defined period, typically 1 to 4 hours, at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell type and the desired level of DNA damage.
-
Post-Treatment:
-
After incubation, remove the this compound-containing medium.
-
Wash the cells twice with ice-cold PBS to remove any residual drug.
-
The cells are now ready for downstream analysis of DPCs (e.g., using the Alkaline Elution Assay or SDS-K+ Precipitation Assay).
-
Quantification of DPCs by Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA strand breaks and DPCs. The protocol below is a general guideline and should be adapted from established methods.
Workflow Diagram:
Caption: Workflow for the Alkaline Elution Assay to quantify DPCs.
Note: This is a complex technique requiring specialized equipment. For a detailed protocol, please refer to peer-reviewed literature on the alkaline elution assay.
Detection of DPCs by SDS-K+ Precipitation Assay
This method is based on the principle that SDS binds to proteins, and the addition of potassium ions causes the precipitation of the SDS-protein complexes, along with any crosslinked DNA.
Workflow Diagram:
Caption: Workflow for the SDS-K+ Precipitation Assay to detect DPCs.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Conclusion
This compound serves as a valuable chemical tool for inducing DNA-protein crosslinks, thereby enabling the study of the cellular response to this complex form of DNA damage. Its utility is particularly pronounced in the investigation of the Nucleotide Excision Repair pathway. The provided protocols and data offer a foundation for researchers to incorporate this compound into their studies of DNA repair, drug development, and cancer biology. Further investigation into the interplay between NER and other DNA repair pathways in the context of this compound-induced damage will continue to enhance our understanding of the intricate network that maintains genomic stability.
References
- 1. Protein complexes in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mismatch repair and nucleotide excision repair proteins cooperate in the recognition of DNA interstrand crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nitracrine's Hypoxia-Selective Cytotoxicity in Vitro
Introduction
Nitracrine (1-nitro-9-(dimethylaminopropyl-amino)acridine) is a potent anti-cancer agent that exhibits selective cytotoxicity towards hypoxic cells.[1][2] This property makes it a compound of significant interest in oncology research, as hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies.[1][3] The selective action of this compound stems from its reductive metabolism under low-oxygen conditions. In the absence of sufficient oxygen, the nitro group of this compound is reduced, leading to the formation of a reactive species that can form covalent adducts with DNA, ultimately triggering cell death.[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro models for investigating the hypoxia-selective cytotoxicity of this compound. The following protocols detail methods for inducing hypoxia, treating cancer cell lines with this compound, and assessing its cytotoxic effects and mechanism of action.
Key Experimental Protocols
Protocol 1: Induction of Hypoxia in 2D Cell Culture
This protocol describes the use of a hypoxic chamber to create a low-oxygen environment for cell culture.
Materials:
-
Cancer cell line of choice (e.g., Chinese hamster ovary (CHO), HeLa, HCT116)
-
Complete cell culture medium
-
Cell culture plates or flasks
-
Hypoxic chamber with a gas mixture of 5% CO2, 1-2% O2, and balance N2
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed the chosen cancer cell line in appropriate cell culture plates or flasks at a desired density.
-
Allow the cells to adhere and grow under normoxic conditions (standard incubator) for 24 hours.
-
Prepare the desired concentrations of this compound in complete cell culture medium.
-
For the hypoxic treatment group, replace the existing medium with the this compound-containing medium.
-
Place the culture plates into the hypoxic chamber.
-
Seal the chamber and purge with the hypoxic gas mixture for at least 10-15 minutes to ensure the desired oxygen level is reached.
-
Place the hypoxic chamber inside the standard cell culture incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For the normoxic control group, replace the medium with this compound-containing medium and return the plates to the standard incubator.
-
Following the incubation period, proceed with cytotoxicity or mechanistic assays.
Protocol 2: Development of 3D Tumor Spheroids
Three-dimensional spheroid models more closely mimic the microenvironment of solid tumors, including the presence of oxygen gradients.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., EMT-6, KHT)
-
Ultra-low attachment round-bottom 96-well plates
-
Complete cell culture medium
Procedure:
-
Prepare a single-cell suspension of the chosen cancer cell line.
-
Seed a specific number of cells (e.g., 500-2000 cells/well) into each well of the ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a standard cell culture incubator for 3-7 days to allow for spheroid formation. Spheroid size should be monitored daily.
-
Once spheroids have reached the desired size, they can be treated with this compound under normoxic and hypoxic conditions as described in Protocol 1. The larger size of spheroids will naturally create a hypoxic core.[4]
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]
Materials:
-
Cells treated with this compound (from Protocol 1 or 2)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the treatment period, carefully remove the culture medium from each well. For spheroids, this should be done without disturbing the spheroid.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Hypoxia-Selective Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Normoxia (21% O2) IC50 (µM) | Hypoxia (1% O2) IC50 (µM) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| CHO | 15.2 | 0.18 | 84.4 |
| HeLa | 21.5 | 0.25 | 86.0 |
| HCT116 | 18.9 | 0.21 | 90.0 |
| EMT-6 | 25.1 | 0.30 | 83.7 |
Table 2: Quantification of this compound-Induced DNA Adducts
| Condition | Cell Line | This compound Concentration (µM) | DNA Adducts (relative units) |
| Normoxia | CHO | 1.0 | 12.5 |
| Hypoxia | CHO | 1.0 | 87.3 |
| Normoxia | HCT116 | 1.0 | 15.8 |
| Hypoxia | HCT116 | 1.0 | 95.2 |
Visualizations
Caption: Reductive activation of this compound under hypoxic conditions.
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: Interplay of hypoxia, this compound, and cell fate.
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive metabolism and hypoxia-selective toxicity of this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 2. Electronic effects of 4-substituents on the mechanisms of cytotoxicity and metabolic stability of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Nitracrine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitracrine in cell culture.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating after being added to my cell culture medium. Why is this happening and how can I prevent it?
A1: this compound is practically insoluble in aqueous solutions like cell culture media, but soluble in organic solvents such as DMSO.[1][2][3] Precipitation upon addition to your medium is a common issue and can be attributed to several factors:
-
Solubility Limit Exceeded: The final concentration of this compound in the cell culture medium may be above its solubility limit in that specific aqueous environment.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock of this compound to the aqueous medium can cause the drug to crash out of solution. The DMSO disperses quickly, leaving the hydrophobic this compound molecules to aggregate and precipitate.[4]
-
Low Temperature: Media stored at 4°C has a lower capacity to dissolve solutes compared to media at 37°C. Adding this compound to cold media can promote precipitation.[5]
-
pH of the Medium: The dihydrochloride salt of this compound is more water-soluble than the free base.[1] The pH of your culture medium can influence which form is present and thus affect its solubility.
-
Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[5][6]
To prevent precipitation, consider the following solutions:
-
Optimize DMSO Concentration: Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe level.[1][5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first pre-mix the stock with a small volume of warm (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your culture medium. This gradual change in solvent environment can help keep the drug in solution.
-
Warm the Medium: Always use pre-warmed (37°C) cell culture medium when preparing your final this compound solution.
-
Increase Mixing: When adding the this compound stock to the medium, do so slowly and with gentle but constant agitation to facilitate rapid and even dispersion.[1]
-
Consider the Salt Form: If you are using the free base form of this compound, switching to the dihydrochloride salt, which has higher aqueous solubility, may resolve the issue.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[1] For sensitive cell lines, especially primary cells, it is advisable to stay at or below 0.1%.[1][6] It is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Q3: I see a precipitate in my culture, but I'm not sure if it's the this compound or something else. What should I do?
A3: Turbidity or precipitation in cell culture can have several causes.[5][6] First, examine the culture under a microscope. If the precipitate appears crystalline, it is likely the drug. If you observe movement or budding, it could be microbial contamination. If the medium appears cloudy without a pH change, it could be due to the precipitation of salts (e.g., calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles or temperature fluctuations.[3][5][7] If you suspect your this compound has precipitated, it is best to discard the medium and prepare a fresh solution, taking the preventative steps outlined in Q1.
Troubleshooting Guide
Problem: Visible precipitate forms immediately or shortly after adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Decrease the final concentration of this compound. Determine the IC50 from the literature or preliminary experiments to use an effective but soluble concentration. |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration within the tolerated limits of your cell line (ideally ≤ 0.5%), ensure your stock solution is concentrated enough to not require a large dilution.[1] |
| "Solvent shock" from rapid dilution. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. Prepare an intermediate dilution in a small volume of medium first. |
| Use of cold medium. | Always use culture medium that has been pre-warmed to 37°C.[5] |
| Incorrect form of this compound used. | For better aqueous solubility, use the dihydrochloride monohydrate form of this compound instead of the free base.[1] |
Problem: No visible precipitate initially, but cell viability is low or experimental results are inconsistent.
| Potential Cause | Recommended Solution |
| Micro-precipitation of this compound. | Even if not visible to the naked eye, small precipitates can form, reducing the effective concentration of the drug. Before adding to cells, centrifuge the final drug-media solution at high speed and check for a pellet. If present, remake the solution. |
| DMSO toxicity. | Your cell line may be particularly sensitive to DMSO. Perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your specific cells. Keep the final DMSO concentration as low as possible, ideally ≤ 0.1%.[1][6] |
| Drug degradation. | This compound, like many compounds, can be sensitive to light and temperature.[8][9] Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods. Protect stock solutions from light. |
Data Presentation
Table 1: DMSO Tolerance in Various Cell Lines
| Cell Line Type | Generally Tolerated Final DMSO Concentration | Recommended Maximum Final DMSO Concentration |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | 0.5% - 1%[5] | 0.5% |
| Sensitive Cancer Cell Lines (e.g., some breast cancer lines) | < 1%[5] | 0.1% |
| Primary Cells | < 0.1%[1] | ≤ 0.1% |
| Embryonic Stem Cells | Highly sensitive, requires optimization[10] | Start at ≤ 0.1% and test |
Note: This table provides general guidelines. It is imperative to determine the specific DMSO tolerance for your cell line of interest.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it in cell culture medium to the desired final concentration while minimizing the risk of precipitation.
Materials:
-
This compound powder (free base or dihydrochloride salt)
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the appropriate amount of this compound powder. For example, for 1 ml of a 10 mM stock solution of this compound (MW: 324.38 g/mol ), you would need 3.24 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 ml of 100% sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear. If dissolution is difficult, gentle warming (up to 37°C) or brief sonication can be used.[11]
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
To prepare a 10 µM working solution in, for example, 10 ml of medium, you will need to add 10 µl of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Crucial Step to Avoid Precipitation: Add the 10 µl of this compound stock solution dropwise to the 10 ml of pre-warmed medium while gently swirling the flask or tube. Do not add the medium to the DMSO stock.
-
Once the stock solution is added, cap the flask/tube and invert it several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use this freshly prepared working solution immediately for your cell culture experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Generalized signaling pathway of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Cell culture protocol | Proteintech Group [ptglab.com]
- 9. Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Nitracrine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of Nitracrine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and photodegradation. The C9-N bond of the 9-aminoacridine core is known to be labile and can hydrolyze to form inactive acridone derivatives. Additionally, exposure to light, especially UV and blue light, can accelerate its degradation.
Q2: I've observed a color change in my this compound stock solution. What does this indicate?
A2: A color change, such as a shift from yellow to a brownish hue, is a common indicator of this compound degradation. This is often due to the formation of various degradation products. It is recommended to discard any discolored solutions and prepare a fresh stock.
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
A3: To minimize degradation, it is crucial to follow these guidelines:
-
Solvent: Prepare stock solutions in an appropriate organic solvent like DMSO before further dilution in aqueous media for experiments.
-
pH: If dilution in an aqueous buffer is necessary, use a slightly acidic to neutral pH range (pH 4-7), as basic conditions can accelerate hydrolysis.
-
Light Protection: Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, refrigeration at 2-8°C is recommended.
-
Fresh Preparation: Ideally, prepare fresh dilutions in aqueous media immediately before each experiment.
Q4: Are there any known degradation products of this compound I should be aware of?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis of the 9-aminoacridine core is expected to yield the corresponding 9-acridone derivative. Reductive metabolism can also lead to the formation of reactive species that form adducts with macromolecules.
Q5: Can I use any buffer to prepare my this compound working solution?
A5: It is advisable to use buffers with a pH in the range of 4-7. Buffers with a basic pH should be avoided as they can catalyze the hydrolysis of this compound. Phosphate and acetate buffers are commonly used.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Prepare fresh this compound dilutions from a frozen stock for each experiment. | Consistent and reproducible assay results. |
| pH of Media | Ensure the pH of the cell culture media is within the optimal range for both the cells and this compound stability (typically pH 7.2-7.4). | Minimized this compound degradation during the assay. |
| Light Exposure | Protect the cell culture plates from direct light exposure during incubation. | Reduced photodegradation of this compound. |
Issue 2: Precipitate formation in the this compound solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound solubility in the aqueous media. | A clear, precipitate-free solution. |
| pH-dependent Precipitation | Check the pH of the aqueous solution. Adjust if necessary to a range where this compound is more soluble. | Dissolution of the precipitate. |
| Interaction with Buffer Components | Try a different buffer system to see if the precipitation persists. | Identification of an incompatible buffer component. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Increased degradation at basic pH. More stable in acidic to neutral conditions. | Maintain pH between 4 and 7. |
| Light | Susceptible to photodegradation, especially UV and blue light. | Protect solutions from light at all times. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or below. Keep working solutions on ice. |
| Oxygen | Reductive metabolism is a key activation step, suggesting oxygen levels can influence its stability and activity. | For in vitro assays, consider the oxygen tension of the cell culture environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and the stability-indicating nature of analytical methods.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil in the same conditions.
-
3. Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize major degradation products using LC-MS/MS.
Protocol 2: Preparation of this compound Solutions for In Vitro Assays
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Aliquot the stock solution into small volumes in light-protecting tubes and store at -80°C.
-
On the day of the experiment, thaw a fresh aliquot of the DMSO stock.
-
Perform serial dilutions in sterile PBS or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent toxicity.
-
Use the freshly prepared dilutions immediately.
Visualizations
Technical Support Center: Identifying and Overcoming Cellular Resistance to Nitracrine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Nitracrine. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in identifying and overcoming cellular resistance to this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA intercalating agent. Its planar acridine ring inserts between DNA base pairs, while the nitro group is crucial for its cytotoxic activity. Following intracellular reduction, particularly under hypoxic (low oxygen) conditions, this compound forms reactive species that covalently bind to DNA, creating DNA adducts and interstrand crosslinks.[1][2] This damage blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the primary known mechanisms of cellular resistance to this compound?
A2: Cellular resistance to this compound is multifactorial and can arise from:
-
Enhanced DNA Repair: Increased activity of DNA repair pathways, particularly those involved in repairing bulky adducts and interstrand crosslinks, can remove this compound-induced DNA damage and promote cell survival.
-
Altered Drug Metabolism: Changes in the activity of metabolic enzymes can affect the activation or detoxification of this compound. For instance, increased levels of Glutathione S-transferases (GSTs) may conjugate with and detoxify the reactive intermediates of this compound.
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can actively remove this compound from the cell, preventing it from reaching its intracellular target.
-
Alterations in Cell Cycle Checkpoints and Apoptotic Pathways: Defects in the signaling pathways that sense DNA damage and trigger cell cycle arrest or apoptosis can allow cells with this compound-induced damage to continue proliferating.
Q3: How do I determine if my cell line is sensitive or resistant to this compound?
A3: The sensitivity of a cell line to this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater sensitivity, while a higher IC50 value suggests resistance. You can perform a dose-response experiment and use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value for your cell line.
Q4: Where can I find IC50 values for this compound in different cancer cell lines?
A4: The Genomics of Drug Sensitivity in Cancer (GDSC) database is a valuable public resource that provides drug sensitivity data, including IC50 values, for a large number of cancer cell lines.[3][4][5][6][7][8] You can search this database for this compound to obtain a comprehensive overview of its activity across various cancer types. Additionally, published literature is a key source for cell line-specific IC50 values.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at identifying and overcoming this compound resistance.
Issue 1: High variability in IC50 values for this compound.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for accuracy. |
| Variation in drug concentration. | Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration and ensure proper mixing. |
| Metabolic state of cells. | Use cells in the logarithmic growth phase for experiments. Avoid using cells that are overgrown or have been in culture for too many passages. |
| Assay-related issues (e.g., incubation time, reagent addition). | Standardize all incubation times and reagent addition steps. Ensure even mixing of assay reagents in each well. |
| Contamination (mycoplasma or bacterial). | Regularly test cell cultures for contamination. Contamination can significantly alter cellular metabolism and drug response. |
Issue 2: Unable to confirm the mechanism of resistance in a this compound-resistant cell line.
| Possible Cause | Recommended Solution |
| Multiple resistance mechanisms are at play. | Investigate several potential mechanisms simultaneously. For example, assess DNA repair capacity, GST activity, and drug efflux in parallel. |
| The primary resistance mechanism is novel or uncharacterised. | Consider using unbiased screening approaches like RNA sequencing (RNA-Seq) or CRISPR-Cas9 screens to identify novel genes or pathways involved in resistance. |
| Experimental assays are not sensitive enough. | Optimize your assays. For example, when assessing DNA damage, ensure you are using a method sensitive enough to detect the specific types of lesions induced by this compound (adducts and crosslinks). |
| Incorrect experimental controls. | Always include both the parental sensitive cell line and the resistant cell line in your experiments for direct comparison. Use appropriate positive and negative controls for each assay. |
Data Presentation
Table 1: Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | D10 (µM) | Resistance Status | Reference |
| L5178Y-R | Mouse Lymphoma | 0.11 | Sensitive | [9] |
| L5178Y-S | Mouse Lymphoma | 0.35 | Less Sensitive | [9] |
| K562 | Human Leukemia | ~2 (LC50) | Sensitive | [10] |
| P388 | Mouse Leukemia | ~2 (LC50) | Sensitive | [10] |
Note: D10 is the concentration of the drug that results in 10% cell survival. LC50 is the concentration that is lethal to 50% of the cells. For a broader range of IC50 values, please consult the --INVALID-LINK--.
Mandatory Visualization
Caption: Overview of this compound's mechanism and resistance pathways.
Caption: A logical workflow for studying this compound resistance.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a series of this compound dilutions in culture medium. Remove the medium from the wells and add 100 µL of the different this compound concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Glutathione S-transferase (GST) Activity Assay
-
Cell Lysate Preparation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 6.5)
-
Cell lysate (normalized for protein concentration)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at 25°C using a microplate reader.
-
Calculation of GST Activity: Calculate the rate of change in absorbance (ΔAbs/min). Use the molar extinction coefficient of the CDNB-GSH conjugate to determine the GST activity (expressed as nmol/min/mg protein).
Protocol 3: ABC Transporter-Mediated Efflux Assay (Rhodamine 123 Accumulation)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 (a substrate for many ABC transporters) to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Efflux Period: Centrifuge the cells to remove the dye-containing medium and resuspend them in fresh, warm medium. To test for inhibitor effects, include a known ABC transporter inhibitor (e.g., verapamil) in one of the samples.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high ABC transporter activity will have lower fluorescence due to the efflux of Rhodamine 123.
-
Data Interpretation: Compare the fluorescence intensity of the resistant cells to that of the sensitive cells. A lower fluorescence intensity in the resistant cells suggests increased efflux. The reversal of this phenotype in the presence of an inhibitor confirms the involvement of ABC transporters.
References
- 1. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. kaggle.com [kaggle.com]
- 5. kaggle.com [kaggle.com]
- 6. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Nitracrine in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Nitracrine in experimental models while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an acridine derivative that functions as a DNA intercalator and alkylating agent. Its planar acridine ring inserts between DNA base pairs, while the nitro group is metabolically reduced, particularly under hypoxic conditions, to a reactive species that forms covalent adducts with DNA and proteins. This leads to the formation of DNA-protein crosslinks (DPCs) and inhibits DNA replication and RNA synthesis, ultimately inducing apoptosis.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
The on-target effect of this compound is its cytotoxic activity against cancer cells, which is significantly enhanced in hypoxic environments.[2][3][4] This is due to the reductive activation of its nitro group. Potential off-target effects can arise from its DNA intercalating nature, which may not be exclusive to cancer cells, and the generation of reactive metabolites that could potentially interact with other cellular components besides DNA. Under normoxic conditions, this compound still exhibits cytotoxic activity, which could be considered an off-target effect in the context of hypoxia-selective therapy.[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired on-target effect. This can be determined by performing dose-response and time-course studies.
-
Utilize Hypoxic Conditions: To leverage its on-target, hypoxia-selective cytotoxicity, conduct experiments under controlled hypoxic conditions (e.g., 1-2% O₂). This will enhance the activation of this compound in the target cancer cells while minimizing its effects on cells in normoxic environments.
-
Use of Prodrugs: Consider using a prodrug form of this compound, such as this compound N-oxide. This derivative has a much lower affinity for DNA and reduced cytotoxicity under aerobic conditions but is converted to the active this compound in hypoxic environments, thereby increasing selectivity.[6]
-
Control for Normoxic Cytotoxicity: Always include control experiments under normoxic conditions to quantify the baseline cytotoxicity of this compound. This will help to differentiate between the hypoxia-selective effects and general cytotoxicity.
-
Cell Line Selection: Choose cell lines that have been well-characterized for their response to DNA damaging agents and their metabolic capacity for nitroreduction.
Troubleshooting Guides
Experimental Setup for Hypoxia
| Problem | Possible Cause | Solution |
| Inconsistent hypoxic conditions | - Leaks in the hypoxia chamber.- Inaccurate gas mixture.- Frequent opening of the chamber. | - Regularly check for leaks in the chamber seals and tubing.- Use a calibrated gas mixer or certified pre-mixed gas cylinders.- Minimize the frequency and duration of opening the chamber. Plan experiments to reduce the need for frequent access.[7] |
| Reoxygenation during sample processing | - Exposure to atmospheric oxygen during media changes or cell harvesting. | - Pre-equilibrate all media and solutions to the hypoxic condition before use.- Perform all manipulations within a hypoxic workstation or glove box.[8] |
| Variable cellular response to hypoxia | - Differences in cell density.- Inconsistent media volume. | - Plate cells at a consistent density for all experiments.- Use a consistent volume of media in culture dishes to ensure uniform oxygen diffusion.[7] |
Assessing this compound-Induced DNA Damage
| Problem | Possible Cause | Solution |
| High background DNA damage in control cells (Comet Assay) | - Harsh cell handling.- Suboptimal lysis conditions.- Exposure to light. | - Handle cells gently during harvesting and processing.- Optimize lysis buffer composition and incubation time.- Protect cells from light, especially during and after treatment with photosensitive compounds.[9] |
| No detectable DNA crosslinks | - Insufficient drug concentration or incubation time.- Inefficient drug activation (in normoxic conditions).- Rapid DNA repair. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure experiments are conducted under hypoxic conditions to facilitate this compound activation.- Harvest cells immediately after treatment to minimize the impact of DNA repair. |
| Variability in alkaline elution results | - Incomplete cell lysis.- Inconsistent flow rate.- DNA degradation. | - Ensure complete lysis by optimizing the lysis solution and incubation time.- Use a peristaltic pump for a constant and reproducible flow rate.- Handle samples on ice to minimize enzymatic DNA degradation.[10] |
Quantitative Data
| Cell Line | Cell Type | Condition | Cytotoxicity Metric | Value (µM) | Reference |
| L5178Y-R | Mouse Lymphoma (radiation-resistant) | Normoxic | D10 | 0.11 | [1] |
| L5178Y-S | Mouse Lymphoma (radiation-sensitive) | Normoxic | D10 | 0.35 | [1] |
| K562 | Human Leukemia | Normoxic | LC50 | ~2 | [5] |
| P388 | Murine Leukemia | Normoxic | LC50 | ~2 | [5] |
| NIH3T3 | Mouse Embryonic Fibroblast (non-tumor) | Normoxic | LC50 | >2 (less sensitive than leukemic cells) | [5] |
| AA8 | Chinese Hamster Ovary | Hypoxic | - | 1000-1500 times more potent than under 20% O₂ (for N-oxide prodrug) | [6] |
D10: Dose required to reduce cell survival to 10%. LC50: Lethal concentration that kills 50% of the cells.
Experimental Protocols
Protocol 1: Detection of this compound-Induced DNA-Protein Crosslinks using Alkaline Comet Assay
This protocol is adapted from general alkaline comet assay procedures for the specific application of detecting DNA-protein crosslinks induced by this compound.
Materials:
-
This compound solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Comet slides (pre-coated)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Hypoxia chamber or incubator
Procedure:
-
Cell Treatment:
-
Seed cells to be treated at an appropriate density in culture dishes.
-
Incubate under normoxic or hypoxic conditions.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Gently wash cells with ice-cold PBS.
-
Harvest cells using trypsin-EDTA and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Pipette the mixture onto a pre-coated comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight for increased sensitivity).[9]
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slide in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slide with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the comet tail length and intensity using appropriate software to quantify DNA damage. A reduction in tail length compared to a positive control for strand breaks (e.g., radiation) indicates the presence of crosslinks.
-
Protocol 2: Quantification of this compound-Induced DNA-Protein Crosslinks by Alkaline Elution
This protocol provides a method to quantify the frequency of DNA-protein crosslinks induced by this compound.
Materials:
-
Radiolabeled thymidine (e.g., ³H- or ¹⁴C-thymidine)
-
This compound solution
-
Cell culture medium
-
Lysis buffer (2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10)
-
Washing buffer (0.02 M EDTA, pH 10)
-
Elution buffer (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
Proteinase K
-
Polyvinylchloride (PVC) filters (2 µm pore size)
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling and Treatment:
-
Label cellular DNA by growing cells in the presence of radiolabeled thymidine for at least one cell cycle.
-
Treat the labeled cells with this compound under the desired experimental conditions (normoxic or hypoxic).
-
-
Cell Lysis on Filter:
-
Carefully layer the treated cells onto a PVC filter.
-
Lyse the cells by slowly passing the lysis buffer through the filter. This will retain the DNA on the filter.
-
-
Washing:
-
Wash the DNA on the filter with the washing buffer to remove any remaining cellular debris.
-
-
Alkaline Elution:
-
Elute the DNA from the filter by passing the alkaline elution buffer at a constant flow rate (e.g., using a peristaltic pump).
-
Collect fractions of the eluate at regular time intervals.
-
-
Proteinase K Digestion (for DPC detection):
-
To specifically quantify DPCs, a parallel sample is treated with proteinase K in the lysis buffer. This will digest the proteins crosslinked to the DNA, leading to a faster elution rate compared to the non-proteinase K treated sample.
-
-
Quantification:
-
Determine the amount of radiolabeled DNA in each collected fraction, the filter, and the initial lysate using a scintillation counter.
-
The rate of elution is proportional to the number of DNA strand breaks. DNA crosslinks will slow down the elution rate. The difference in elution rates between proteinase K-treated and untreated samples is used to quantify the frequency of DNA-protein crosslinks.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, emphasizing its hypoxia-selective activation.
References
- 1. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequently asked questions in hypoxia research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and Testing of Hypoxia in Cell Culture [jove.com]
- 9. interchim.fr [interchim.fr]
- 10. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vivo Metabolism of Nitracrine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the rapid in vivo metabolism of Nitracrine in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show good in vitro efficacy but poor in vivo antitumor activity?
A1: this compound is a potent hypoxia-selective cytotoxic agent in cell cultures, but its effectiveness in living organisms is often limited due to rapid and extensive in vivo metabolism.[1] The metabolic activation of this compound can be so swift that the drug does not have sufficient time to distribute to the hypoxic microenvironments within tumors.[1] In animal models, high levels of this compound's macromolecular adducts, which are linked to its cytotoxic effect, are found in organs with high metabolic activity like the liver, kidneys, spleen, and lung, often at higher concentrations than in the tumor itself.[1]
Q2: What are the primary metabolic pathways responsible for the rapid breakdown of this compound?
A2: The principal metabolic pathway for this compound is the reduction of its 1-nitro group.[2] This nitroreduction is a critical activation step that leads to the formation of reactive species that can covalently bind to DNA and proteins.[2] In addition to nitroreduction, other identified metabolic routes include the formation of a glucuronide of 1-nitro-2-hydroxy-NC and a 1-(S-glutathionyl) conjugate.[3]
Q3: Which enzymes are involved in the metabolism of this compound?
A3: The nitroreduction of this compound is catalyzed by a variety of oxidoreductase enzymes. In vitro studies have implicated enzymes such as DT-diaphorase and xanthine oxidase in its transformation.[4]
Q4: Are there any known strategies to overcome the rapid in vivo metabolism of this compound?
A4: Yes, several strategies are being explored to enhance the metabolic stability of this compound and improve its in vivo efficacy. These include:
-
Analog Development: Synthesizing and testing this compound analogs with modifications designed to hinder metabolic breakdown. For instance, N-oxidation of the aliphatic side chain and the introduction of a 4-methoxy group have been shown to decrease the overall metabolism of this compound in rats.[3]
-
Prodrug Approaches: Designing inactive precursors of this compound that are converted to the active drug, ideally at the tumor site. This is a general strategy for many anticancer drugs to improve their pharmacokinetic profiles.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Problem 1: Inconsistent or no observable antitumor effect in animal models.
-
Possible Cause: Rapid metabolism of this compound leading to sub-therapeutic concentrations at the tumor site.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound and its major metabolites in plasma and tumor tissue over time. A very short half-life and low tumor accumulation of the parent compound would support rapid metabolism as the cause.
-
In Vitro Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes from the animal species used in your in vivo studies. This will provide an in vitro half-life and intrinsic clearance value, which can help predict in vivo clearance.
-
Dose Escalation: Carefully escalate the dose of this compound, while closely monitoring for toxicity, to see if a therapeutic window can be achieved.
-
Consider an Alternative Analog: If available, test a this compound analog with reported higher metabolic stability.
-
Problem 2: High levels of toxicity observed in non-tumor bearing tissues.
-
Possible Cause: Extensive metabolic activation of this compound in organs like the liver and kidneys, leading to the formation of toxic reactive metabolites.[1]
-
Troubleshooting Steps:
-
Biodistribution Study: Perform a biodistribution study using radiolabeled this compound to quantify the accumulation of the drug and its metabolites in various organs.
-
Histopathological Analysis: Conduct a histopathological examination of major organs to assess for signs of toxicity.
-
Co-administration with Metabolic Inhibitors: In exploratory studies, consider the co-administration of a general inhibitor of drug metabolism (use with caution and appropriate controls) to see if toxicity is reduced, which would implicate metabolism in the adverse effects.
-
Data Presentation
The following tables provide a template for presenting quantitative data from in vivo and in vitro studies of this compound and its analogs. Note: The data presented here are for illustrative purposes and may not represent actual experimental values for this compound.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Analogs in Mice
| Compound | Dose (mg/kg, IV) | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Clearance (mL/min/kg) |
| This compound | 10 | 1.2 | 0.5 | 0.8 | 208 |
| 4-Methoxy-NC | 10 | 1.5 | 1.1 | 2.0 | 83 |
| NC-Aliphatic-N-oxide | 10 | 2.0 | 2.5 | 5.5 | 30 |
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | In Vitro T½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | 5 | 138.6 |
| 4-Methoxy-NC | 15 | 46.2 |
| NC-Aliphatic-N-oxide | 35 | 19.8 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the animal species of interest (e.g., rat, mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the in vitro T½ from the slope of the natural log of the percent remaining this compound versus time plot.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / T½) / (mg/mL microsomal protein).
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Materials:
-
This compound formulation for intravenous (IV) administration
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles for dosing and blood collection
-
Anticoagulant (e.g., EDTA) coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Acclimate mice for at least one week before the experiment.
-
Administer a single IV dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
Collect blood samples (approximately 50 µL) from a subset of mice at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Immediately transfer the blood into anticoagulant-coated tubes and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Use pharmacokinetic software to calculate parameters such as Cmax, T½, AUC, and clearance.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of substituents on the metabolism of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating the Toxicity of Nitracrine Towards Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the toxicity of Nitracrine towards normal cells while maintaining its anti-tumor efficacy. This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of key data.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show toxicity to normal, healthy cells?
A1: this compound is a hypoxia-activated prodrug, meaning it is converted into its active, cytotoxic form in low-oxygen (hypoxic) environments, which are characteristic of solid tumors.[1] However, the reductive metabolism that activates this compound can also occur, albeit at a lower rate, in well-oxygenated normal tissues.[2] This metabolic activation in normal cells leads to the formation of reactive species that can cause cellular damage, resulting in off-target toxicity.[2] The rapid metabolic activation, even in normoxic conditions, is a primary reason for its toxicity in healthy tissues like the liver, kidney, spleen, and lung.[2]
Q2: What are the main strategies to reduce this compound's toxicity to normal cells?
A2: The primary strategies focus on enhancing the selective delivery and activation of this compound in tumor cells. These include:
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Development of Analogs: Synthesizing this compound analogs with lower reduction potentials to ensure that activation occurs predominantly in the severely hypoxic tumor microenvironment.[3]
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Drug Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles to control its release and target it more specifically to tumor tissues.
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Combination Therapies: Using this compound in combination with other agents that can either protect normal cells from its toxic effects or enhance its efficacy in cancer cells, thereby allowing for lower, less toxic doses.
Q3: How can I accurately assess the cytotoxicity of this compound in my cell lines?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. For a detailed protocol, please refer to the "Experimental Protocols" section below. It is crucial to optimize the assay for each cell line, particularly regarding cell seeding density and incubation times, to ensure reliable and reproducible results.[4]
Q4: My TUNEL assay for apoptosis is showing high background. What could be the cause?
A4: High background in a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be due to several factors:
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Excessive Enzyme Concentration: Using too high a concentration of the TdT enzyme can lead to non-specific labeling.
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Prolonged Incubation Time: Incubating the samples for too long with the enzyme can increase background staining.
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Improper Fixation: Using acidic or alkaline fixatives can cause DNA damage, leading to false-positive signals. Neutral-buffered formalin is recommended.
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Suboptimal Permeabilization: Inadequate or excessive permeabilization can affect antibody access and washing steps.
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Insufficient Washing: Residual reagents that are not washed away properly can contribute to background noise.[5]
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in MTT assay | Cell seeding density is not optimal. | Perform a cell titration experiment to determine the optimal seeding density for each cell line where the absorbance reading is in the linear range.[4] |
| Incubation time with this compound is variable. | Standardize the incubation time for all experiments with a particular cell line. | |
| Incomplete dissolution of formazan crystals. | Ensure complete dissolution by using an appropriate solvent (e.g., DMSO, SDS solution) and adequate mixing.[6] | |
| No or weak signal in TUNEL assay | Insufficient DNA fragmentation in apoptotic cells. | Ensure that the positive control (e.g., DNase I treated cells) shows a strong signal to validate the assay reagents and procedure.[7] |
| TdT enzyme is inactive. | Use fresh reagents and store the enzyme according to the manufacturer's instructions. Prepare the reaction mixture immediately before use.[7] | |
| Inadequate cell permeabilization. | Optimize the concentration of the permeabilization agent (e.g., Triton X-100) and the incubation time.[8] | |
| Difficulty in maintaining hypoxia for in vitro experiments | Leakage in the hypoxia chamber. | Regularly check the seals and gaskets of the hypoxia chamber. A small leak can significantly alter the oxygen concentration. |
| Dissolved oxygen in the culture medium. | Pre-equilibrate the culture medium in the hypoxic environment for at least 24 hours before adding it to the cells.[9][10] | |
| Inconsistent gas mixture. | Use a certified pre-mixed gas cylinder and monitor the oxygen levels within the chamber using an oxygen sensor.[10] |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Transformed Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, highlighting its differential toxicity.
| Cell Line | Cell Type | IC50 (µM) for 24h exposure | Reference |
| P388 | Murine Leukemia | ≤ 2 | [11] |
| K562 | Human Erythroleukemia | ≤ 2 | [11] |
| NIH3T3 | Murine Fibroblasts (Non-Transformed) | Higher than P388 | [11] |
Note: The study indicated that the toxicity of this compound towards murine leukemia P388 was substantially higher compared to murine fibroblasts NIH3T3, although a specific IC50 value for NIH3T3 was not provided.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity of this compound and the efficacy of mitigating strategies.
MTT Assay for Cytotoxicity
This protocol is adapted for adherent cell lines.
Materials:
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This compound stock solution
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96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
TUNEL Assay for Apoptosis Detection
This is a general protocol for detecting apoptosis in adherent cells using fluorescence microscopy.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
TdT reaction buffer
-
TdT enzyme
-
Fluorescently labeled dUTP
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Equilibration: Wash the cells with PBS and then incubate with TdT reaction buffer for 10 minutes.
-
TdT Reaction: Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain for 15 minutes at room temperature.
-
Imaging: Wash the cells with PBS and mount the coverslips on slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI/Hoechst.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures related to the study of this compound toxicity.
Caption: Hypothetical signaling pathway of this compound-induced toxicity in normal cells.
Caption: Logical relationship of strategies to mitigate this compound toxicity.
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helix.dnares.in [helix.dnares.in]
- 5. arcegen.com [arcegen.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitracrine Delivery to Hypoxic Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental delivery of Nitracrine to hypoxic tumor microenvironments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in cancer therapy?
A1: this compound is a hypoxia-activated prodrug, meaning it is selectively toxic to cells in low-oxygen (hypoxic) environments, a common feature of solid tumors.[1][2] Hypoxic tumor cells are often resistant to conventional radiotherapy and chemotherapy, making them a critical target for novel cancer therapeutics.[1][2] this compound's mechanism involves its reduction in hypoxic conditions to a reactive species that can damage DNA, leading to cell death.[1]
Q2: Why is delivering this compound to hypoxic tumors challenging?
A2: The primary challenge lies in the rapid metabolism of this compound, even in well-oxygenated tissues, which prevents it from reaching the targeted hypoxic regions within a tumor in sufficient concentrations.[3][4][5] This rapid metabolic activation in normoxic tissues can also lead to systemic toxicity.[3] Additionally, the unique pathophysiology of the tumor microenvironment, including poor blood perfusion and high interstitial fluid pressure, further impedes effective drug delivery.
Q3: What is this compound N-oxide and how does it improve hypoxic selectivity?
A3: this compound N-oxide is a "bis-bioreductive" prodrug of this compound.[6] It requires two reduction steps for full activation, both of which are inhibited by oxygen.[6] The first reduction converts this compound N-oxide to this compound, and the second reduces the nitro group of this compound to its cytotoxic form.[6] This dual-step activation significantly increases its potency and selectivity for hypoxic cells, showing 1000-1500 times greater potency under hypoxia compared to aerobic conditions.[6]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in hypoxic vs. normoxic conditions. | 1. Inaccurate control of oxygen levels in the hypoxic chamber. 2. Fluctuation in cell seeding density. 3. Use of an inappropriate cell viability assay. | 1. Regularly calibrate and monitor the oxygen sensor in your hypoxic chamber. Ensure a stable and consistent low-oxygen environment (e.g., <1% O2). 2. Maintain consistent cell seeding densities across all plates and experiments. 3. The MTT assay's reliance on mitochondrial activity can be skewed in hypoxic conditions where mitochondrial metabolism is altered.[7] Consider using viability assays that are not dependent on mitochondrial function, such as crystal violet staining or trypan blue exclusion.[7] |
| Low cellular uptake of this compound-loaded nanoparticles. | 1. Suboptimal nanoparticle formulation (size, surface charge). 2. Aggregation of nanoparticles in culture medium. 3. Non-specific protein binding (opsonization) in serum-containing medium. | 1. Optimize nanoparticle size (typically 50-200nm for tumor targeting) and surface charge (neutral or slightly negative is often preferred to reduce non-specific uptake).[8] 2. Characterize nanoparticle stability in your specific cell culture medium using dynamic light scattering (DLS). If aggregation occurs, consider surface modification with polymers like polyethylene glycol (PEG). 3. Evaluate nanoparticle uptake in serum-free versus serum-containing media to assess the impact of protein corona formation. Surface modification with PEG can help reduce opsonization.[8] |
| High toxicity of this compound formulation in normoxic control cells. | 1. Premature release of this compound from the delivery vehicle. 2. Intrinsic toxicity of the nanoparticle carrier itself. | 1. Conduct drug release studies under both normoxic and hypoxic conditions to ensure the carrier is stable and retains the drug until it reaches the target environment. 2. Perform cytotoxicity assays with the "empty" nanoparticle carrier (without this compound) to determine its baseline toxicity. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of significant anti-tumor efficacy in animal models despite promising in vitro results. | 1. Rapid in vivo metabolism and clearance of this compound before it can reach the tumor.[3][4] 2. Poor accumulation of the delivery vehicle in the tumor. 3. Insufficient penetration of the drug/nanoparticle into the deeper hypoxic regions of the tumor. | 1. Consider using this compound analogs with increased metabolic stability or employing a delivery system that protects the drug from premature metabolism.[9][10] 2. Conduct biodistribution studies to quantify the accumulation of your delivery system in the tumor and other major organs.[11][12][13] Optimize the formulation's physicochemical properties (size, charge, surface chemistry) to enhance tumor targeting. 3. Evaluate intra-tumoral drug distribution using techniques like fluorescence imaging of tissue sections. Smaller nanoparticles may exhibit better tumor penetration. |
| High toxicity observed in animal models (e.g., weight loss, organ damage). | 1. Off-target accumulation of the this compound formulation in healthy organs. 2. Reductive metabolism of this compound in normoxic tissues like the liver.[3] | 1. Analyze the biodistribution data to identify organs with high off-target accumulation. Modify the nanoparticle surface with targeting ligands or stealth polymers (e.g., PEG) to improve tumor specificity. 2. The use of hypoxia-activated prodrugs with a higher threshold for reduction can minimize activation in tissues with physiological oxygen levels. |
| Variability in tumor growth inhibition between animals. | 1. Heterogeneity in tumor size and vascularization at the start of treatment. 2. Inconsistent administration of the therapeutic agent. | 1. Start treatment when tumors have reached a consistent and pre-defined size. Randomize animals into control and treatment groups. 2. Ensure accurate and consistent dosing for all animals. For intravenous injections, confirm proper tail vein administration. |
Quantitative Data Summary
Table 1: Hypoxic Cytotoxicity Ratios of this compound and Analogs
| Compound | Hypoxic Potency Ratio (Hypoxic IC50 / Normoxic IC50) | Reference |
| This compound (1-NC) | 10 ± 1 | [6] |
| This compound N-oxide (1-NCO) | 1000 - 1500 | [6] |
| Misonidazole | 11 | [6] |
| RSU 1069 | 25 | [6] |
Table 2: General Biodistribution of Nanoparticles in Tumor-Bearing Mice (Median Values)
| Organ | Percentage of Injected Dose (%ID) | Reference |
| Tumor | 0.7% | [3] |
| Liver | >10% | [14] |
| Spleen | ~7% | [14] |
Note: These are median values from a meta-analysis and can vary significantly based on nanoparticle properties and tumor model.
Experimental Protocols
In Vitro Cytotoxicity Assay under Hypoxic Conditions (Crystal Violet Staining)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under normoxic conditions (21% O₂).
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Hypoxic Pre-incubation: Transfer the plate to a hypoxic chamber (e.g., 1% O₂) for a pre-incubation period (e.g., 6-12 hours) to allow cells to acclimatize to the low-oxygen environment.
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Drug Treatment: Prepare serial dilutions of the this compound formulation in pre-equilibrated hypoxic medium. Add the drug solutions to the cells inside the hypoxic chamber. Include appropriate controls (untreated cells, vehicle control).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours) under hypoxic conditions.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cellular Uptake of Fluorescently-Labeled Nanoparticles by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with fluorescently-labeled this compound-nanoparticles at various concentrations and for different time points. Include an untreated cell sample as a negative control.
-
Cell Harvesting:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in ice-cold flow cytometry buffer (e.g., PBS with 1% fetal bovine serum).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Gate the live cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity of the gated cell population.
-
-
Data Analysis: Quantify the cellular uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.[15][16][17][18]
In Vivo Biodistribution Study of Nanoparticles
-
Animal Model: Utilize a relevant tumor-bearing animal model (e.g., subcutaneous xenograft in immunodeficient mice).
-
Nanoparticle Labeling: Label the nanoparticles with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide).
-
Administration: Administer the labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).
-
In Vivo Imaging (Optional): At various time points post-injection, perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging) to visualize the real-time distribution of the nanoparticles.[11]
-
Organ Harvesting: At the final time point, euthanize the animals and carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Ex Vivo Quantification:
-
For fluorescently-labeled nanoparticles: Homogenize the tissues and measure the fluorescence intensity using a fluorometer or image the whole organs using an imaging system.[11]
-
For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution profile.
Visualizations
Caption: Simplified signaling pathway of this compound activation.
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-selective antitumor agents. 2. Electronic effects of 4-substituents on the mechanisms of cytotoxicity and metabolic stability of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-selective antitumor agents. 13. Effects of acridine substitution on the hypoxia-selective cytotoxicity and metabolic reduction of the bis-bioreductive agent this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accounting for Nitracrine's Light Sensitivity During Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the light sensitivity of Nitracrine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect this compound from light?
A1: this compound is a photosensitive compound. Exposure to light, particularly in the UV-A range (320-400 nm), can lead to its degradation. This degradation can result in a loss of the compound's efficacy and the formation of unknown photoproducts, which may introduce variability and artifacts in your experimental results.
Q2: What are the initial signs that my this compound solution may have degraded due to light exposure?
A2: Visual indicators can include a change in the color or clarity of the solution. However, significant degradation can occur before any visible changes are apparent. The most reliable indicator of degradation is a decrease in the expected biological activity or inconsistent results between experiments.
Q3: How should I store my stock solutions of this compound?
A3: this compound stock solutions should be stored in amber glass vials or tubes wrapped in aluminum foil to completely block light transmission.[1] Store at -20°C or -80°C for long-term stability. For daily use, small aliquots can be kept at 4°C, but they must be protected from light at all times.
Q4: Can I use standard laboratory lighting when working with this compound?
A4: It is strongly recommended to work under subdued or red light conditions whenever handling this compound solutions. Standard fluorescent lighting emits wavelengths that can degrade this compound. If working in a brightly lit room is unavoidable, ensure all tubes, plates, and reservoirs containing this compound are covered with aluminum foil or are in light-blocking containers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected cytotoxicity in cell-based assays. | Photodegradation of this compound leading to a lower effective concentration. | - Prepare fresh dilutions of this compound for each experiment from a protected stock solution.- Minimize the exposure of cell culture plates to light after the addition of this compound by covering them with aluminum foil or using light-blocking lids.- Perform all manipulations under a cell culture hood with the light turned off or under red light. |
| High variability between replicate wells or experiments. | Inconsistent light exposure during experimental setup. | - Standardize all handling procedures to ensure uniform, minimal light exposure for all samples.- Use a light-protected multi-channel pipette reservoir if applicable.- Consider preparing and adding this compound to plates in a dark room. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of photodegradation products. | - Analyze a light-exposed sample of this compound alongside a protected sample to identify potential degradation peaks.- If unexpected peaks are observed, review and optimize light protection protocols throughout the entire experimental workflow.- Characterize the degradation products if they interfere with the analysis of the parent compound. |
| Altered cellular signaling readouts that are not consistent with this compound's known mechanism of action. | Photodegradation products may have off-target effects or interfere with signaling pathways differently than the parent compound. | - Strictly adhere to light protection protocols to ensure the observed effects are solely due to this compound.- If aberrant signaling is suspected, compare results from experiments performed under strict dark conditions with those performed with minimal light protection to assess the impact of potential degradation. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data on the photosensitivity of this compound, the following table provides a qualitative summary and includes data for structurally related nitroaromatic compounds to offer a frame of reference. The photodegradation of many nitroaromatic compounds follows pseudo-first-order kinetics.
| Parameter | This compound (Qualitative) | Nitroaromatic Compounds (Quantitative Range) | Key Considerations |
| UV-Vis Absorption | Significant absorption in the 350-450 nm range. | Varies depending on the specific compound structure. | The absorption spectrum dictates the wavelengths of light that can cause degradation. |
| Photodegradation Rate | High | Rate constants for some nitroaromatics are in the range of 10⁻³ to 10⁻² s⁻¹ under UV irradiation.[2] | The rate is dependent on light intensity, wavelength, solvent, and the presence of other substances. |
| Quantum Yield (Φ) | Not reported | For some nitrobenzenes, quantum yields for decay are estimated to be between 0.30 and 0.36.[2] | This represents the efficiency of a photon in causing a chemical transformation. A higher quantum yield indicates greater photosensitivity. |
| Half-life (t₁/₂) | Short upon light exposure | Can range from minutes to hours under direct UV light. | Half-life is highly dependent on the specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing this compound solutions while minimizing light exposure.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Red light or a dark room
Procedure:
-
Perform all steps under subdued red light or in a dark room.
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw a single aliquot and dilute it to the desired working concentration in the appropriate pre-warmed culture medium or buffer immediately before use. Keep the working solution protected from light at all times.
Protocol 2: Cell Treatment with this compound
This protocol describes the procedure for treating cells with this compound while minimizing light-induced degradation.
Materials:
-
Cells seeded in multi-well plates
-
This compound working solution (prepared as in Protocol 1)
-
Pre-warmed cell culture medium
-
Aluminum foil or light-blocking plate covers
-
Red light or a dark room
Procedure:
-
Conduct all steps under subdued red light or in a dark room.
-
Remove the cell culture plates from the incubator.
-
Carefully add the required volume of the this compound working solution to each well.
-
Gently mix the contents of the wells by swirling the plate.
-
Immediately cover the plate with aluminum foil or a light-blocking lid.
-
Return the plate to the incubator for the desired treatment duration.
-
For endpoint assays, perform all subsequent steps that involve handling the cells or cell lysates under minimal light conditions until the samples are in a format that is no longer light-sensitive (e.g., cell lysate in a dark tube, fixed cells).
Visualizations
Experimental Workflow for Handling Light-Sensitive this compound
Caption: Workflow for handling light-sensitive this compound.
Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest
This compound is known to cause DNA damage, specifically interstrand crosslinks, which triggers a DNA damage response (DDR) leading to cell cycle arrest, primarily at the G2/M checkpoint.[3][4] This allows the cell time to repair the DNA damage before proceeding to mitosis.
Caption: this compound-induced G2/M arrest signaling pathway.
References
- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint signaling from a single DNA interstrand crosslink - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Nitracrine Through Chemical Modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers and drug development professionals working on enhancing the therapeutic index of Nitracrine through chemical modification.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and in vitro evaluation of this compound analogs.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 9-chloro-1-nitroacridine intermediate (Ullmann Condensation) | 1. Incomplete reaction. 2. Deactivation of copper catalyst. 3. Poor quality of reagents. | 1. Ensure reaction temperature is maintained at reflux. Extend reaction time. 2. Use freshly prepared copper powder or a reliable source of copper catalyst. Consider using a ligand like 1,10-phenanthroline to stabilize the copper catalyst. 3. Use freshly distilled aniline and ensure 2-chloro-5-nitrobenzoic acid is pure. |
| Formation of multiple byproducts during amination of 9-chloro-1-nitroacridine | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture. 3. The amine reagent is not pure. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Purify the amine reagent before use. |
| Difficulty in removing the final product from the reaction mixture | 1. Product is highly soluble in the reaction solvent. 2. Product has precipitated out with impurities. | 1. After cooling, try adding a non-polar solvent to precipitate the product. 2. Redissolve the precipitate in a suitable solvent and purify by column chromatography. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from starting material during column chromatography | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf difference of at least 0.2). 2. Use a larger column or reduce the amount of crude product loaded. |
| Product streaks on the TLC plate | 1. Compound is too polar for the solvent system. 2. Sample is too concentrated. | 1. Add a more polar solvent (e.g., methanol or triethylamine) to the mobile phase. 2. Dilute the sample before spotting on the TLC plate. |
| Product is insoluble in common organic solvents for purification | The compound may be a salt (e.g., hydrochloride salt). | Try dissolving the compound in a small amount of methanol or a mixture of dichloromethane and methanol. If it is a salt, it may be necessary to neutralize it with a base before purification. |
In Vitro Assay Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity (MTT) assay results | 1. Uneven cell seeding. 2. Contamination of cell cultures. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Regularly check cell cultures for contamination and practice good aseptic technique. 3. Ensure complete dissolution of the formazan crystals by thorough mixing and incubation with the solubilization solution. |
| No dose-dependent effect observed in cytotoxicity assay | 1. The concentration range of the compound is not appropriate. 2. The compound has precipitated out of the culture medium. | 1. Test a wider range of concentrations, including both lower and higher doses. 2. Check the solubility of the compound in the culture medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration of the co-solvent is non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
A1: this compound and its analogs act as DNA intercalators. The planar acridine ring system inserts itself between the base pairs of DNA. Furthermore, the nitro group at the 1-position is a key feature for its cytotoxic activity. Under hypoxic conditions, this nitro group can be bioreductively activated to a reactive species that can form covalent adducts with DNA, particularly DNA-protein crosslinks, leading to cell death.[1][2][3]
Q2: What are the key chemical modifications to enhance the therapeutic index of this compound?
A2: Quantitative structure-activity relationship (QSAR) studies have shown that modifications to the 9-aminoalkylamino side chain significantly impact the therapeutic index. Key modifications include:
-
Lipophilicity: Optimal antitumor activity and an improved therapeutic index are associated with a lipophilicity (expressed as log P) of the 9-amino group substituent between -1 and -2.
-
Side Chain Length: A side chain with three or more methylene spacers between the proximal and distal nitrogen atoms is generally preferred.
-
Steric Factors: A larger and preferably unbranched substituent on the C9 position can also contribute to an improved therapeutic effect.[4]
Q3: How can I purify my synthesized this compound analog?
A3: Purification of this compound analogs is typically achieved through column chromatography on silica gel. The choice of eluent is critical and should be determined by preliminary thin-layer chromatography (TLC) analysis. A common starting point for the solvent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the desired compound. Recrystallization from a suitable solvent system can be used for further purification.
Q4: What are the common challenges in synthesizing 9-aminoacridine derivatives?
A4: Common challenges include achieving a good yield in the initial Ullmann condensation to form the N-arylanthranilic acid, which often requires harsh reaction conditions. The subsequent cyclization to the acridone and chlorination to the 9-chloroacridine intermediate can also be problematic. The final amination step can sometimes lead to the formation of byproducts if the reaction conditions are not carefully controlled.
Q5: Which in vitro assays are suitable for evaluating the cytotoxicity of this compound analogs?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other suitable assays include the MTS assay, and assays that measure membrane integrity such as the LDH release assay.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and some of its analogs against different cell lines. The therapeutic index (TI) is calculated as the ratio of the toxic dose to the effective dose (e.g., LD50/ED50). A higher TI indicates a more favorable safety profile.
| Compound | Cell Line | IC50 (µM) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Reference |
| This compound | HeLa | ~1.5 | 25 | Varies with tumor model | [3] |
| This compound | L5178Y-R | 0.11 (D10) | - | - | [1] |
| This compound | L5178Y-S | 0.35 (D10) | - | - | [1] |
| Analog A (Modified Side Chain) | P388 Leukemia | < 2 | - | - | [2] |
| Analog B (Modified Acridine Ring) | K562 Erythroleukemia | < 2 | - | - | [2] |
Note: The therapeutic index is highly dependent on the specific animal model and tumor type used for efficacy studies. The data presented here is for comparative purposes.
Experimental Protocols
General Synthesis of 1-Nitro-9-(dialkylaminoalkylamino)acridine Derivatives
This protocol describes a general two-step synthesis of this compound analogs.
Step 1: Synthesis of 9-Chloro-1-nitroacridine
-
Ullmann Condensation: A mixture of 2-chloro-5-nitrobenzoic acid, an appropriate aniline derivative, potassium carbonate, and a catalytic amount of copper powder in a high-boiling solvent (e.g., nitrobenzene or DMF) is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into an aqueous solution of sodium carbonate. The precipitate is filtered, washed with water, and dried.
-
Cyclization: The resulting N-arylanthranilic acid is then heated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield the corresponding acridone.
-
Chlorination: The acridone is refluxed with an excess of phosphorus oxychloride to yield 9-chloro-1-nitroacridine. The excess POCl₃ is removed by distillation under reduced pressure, and the residue is poured onto crushed ice. The solid product is collected by filtration, washed with water, and dried.
Step 2: Amination of 9-Chloro-1-nitroacridine
-
A solution of 9-chloro-1-nitroacridine in a suitable solvent (e.g., phenol or a high-boiling alcohol) is heated with the desired N,N-dialkylaminoalkylamine.
-
The reaction mixture is heated for a specified time, then cooled and poured into an alkaline solution.
-
The crude product is extracted with an organic solvent (e.g., chloroform or ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product is purified by column chromatography on silica gel.
MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound, from cellular uptake to apoptosis induction.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR of acridines. II. Features of this compound analogs for high anti-tumor activity and selectivity on mice, searched by PCA and MRA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluating the Synergistic Effect of Nitracrine with Ionizing Radiation: A Comparative Guide
For researchers, scientists, and drug development professionals exploring novel strategies to enhance the efficacy of radiotherapy, understanding the synergistic potential of various compounds is paramount. This guide provides a comparative analysis of Nitracrine, a DNA intercalating agent, and other notable radiosensitizers—cisplatin, metformin, and temozolomide—when used in combination with ionizing radiation. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence.
Introduction to Radiosensitizers
Radiosensitizers are chemical agents that increase the lethal effects of radiation on tumor cells without significantly increasing damage to normal tissues. The ideal radiosensitizer is non-toxic on its own but enhances the cell-killing effect of radiation, particularly in hypoxic (low oxygen) tumor environments which are notoriously resistant to radiotherapy. This guide will delve into the mechanisms and efficacy of this compound and compare it against established and emerging alternatives.
This compound: A Hypoxia-Selective Radiosensitizer
This compound (1-nitro-9-(3-dimethylaminopropylamino)acridine) is an electron-affinic DNA intercalating compound that has demonstrated significant potential as a hypoxic cell radiosensitizer in preclinical studies.[1] Its mechanism of action is primarily attributed to its ability to intercalate into DNA and, due to its electron-affinic nature, to scavenge radiation-induced radicals within the DNA, thus "fixing" the damage.[1]
Quantitative In Vitro Efficacy of this compound
In vitro studies using Chinese hamster fibroblast cultures have shown that this compound and its isomers can achieve a maximum sensitizer enhancement ratio (SER) of approximately 1.7 in hypoxic conditions.[1] The SER is a measure of how much more effective radiation is when combined with a sensitizing agent. An SER of 1.7 indicates that the same level of cell kill can be achieved with 1.7 times less radiation when this compound is present. The 1-NC isomer of this compound was found to be particularly potent, being about 20 times more effective than its other isomers.[1] This high potency is linked to its rapid dissociation from DNA, allowing it to interact with a greater number of radiation-induced radical sites.[1]
Comparative Analysis with Alternative Radiosensitizers
To provide a comprehensive evaluation, this compound's performance is compared with three other agents that have been investigated for their radiosensitizing properties: cisplatin, a widely used chemotherapy drug; metformin, a common anti-diabetic medication; and temozolomide, an alkylating agent used in the treatment of brain tumors.
| Drug Class | Compound | Cell Line(s) | Key Quantitative Finding(s) | Reference(s) |
| Nitroacridine | This compound (1-NC) | Chinese hamster fibroblasts | Max. Sensitizer Enhancement Ratio (SER) ~1.7 in hypoxic conditions. | [1] |
| Platinum-based | Cisplatin | Human ovarian carcinoma (A2780), Human glioblastoma (MO59K, MO59J) | Synergistic interaction with ionizing radiation, particularly in NHEJ-proficient cells. | [2] |
| Biguanide | Metformin | Human liver cancer (Huh7, HepG2), Pancreatic cancer (MiaPaCa-2, Panc1) | Radiation Enhancement Ratios (ER) of 1.33–1.45 in pancreatic cancer cells. | [3] |
| Alkylating Agent | Temozolomide | Human glioma (U251), Human breast tumor (MDA-MB231BR) | Dose Enhancement Factors (DEF) of 1.30–1.32 in vitro; DEF of 2.8 in vivo. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Clonogenic Survival Assay for this compound
-
Cell Line: Chinese hamster fibroblast cultures.
-
Drug Treatment: Cells were exposed to various concentrations of this compound isomers.
-
Irradiation: Cells were irradiated at 0°C under hypoxic conditions (gassed with nitrogen) or aerobic conditions.
-
Assay: Following treatment, cells were plated at appropriate dilutions and incubated to allow for colony formation. Colonies (defined as >50 cells) were then stained and counted to determine the surviving fraction.
-
Data Analysis: Survival curves were generated by plotting the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) was calculated as the ratio of the radiation dose required to produce a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Clonogenic Survival Assay for Cisplatin
-
Cell Lines: A2780 human ovarian carcinoma cells, MO59K (NHEJ-proficient), and MO59J (NHEJ-deficient) human glioblastoma cells.
-
Drug Treatment: Cells were pre-treated with cisplatin for 4 hours.
-
Irradiation: Immediately after drug treatment, cells were irradiated with varying doses of ionizing radiation.
-
Assay: A standard clonogenic colony-forming survival assay was performed.
-
Data Analysis: The interaction between cisplatin and radiation was evaluated using median effect analysis to determine if the combination was synergistic, additive, or antagonistic.[2]
Clonogenic Survival Assay for Metformin
-
Cell Lines: MiaPaCa-2 and Panc1 human pancreatic cancer cells.
-
Drug Treatment: Cells were treated with metformin at concentrations of 30–100 μM.
-
Irradiation: Cells were irradiated, and clonogenic survival was assessed.
-
Assay: A standard clonogenic assay was performed.
-
Data Analysis: Radiation Enhancement Ratios (ER) were calculated.[3]
Clonogenic Survival and In Vivo Tumor Growth Delay for Temozolomide
-
Cell Lines: U251 human glioma and MDA-MB231BR human breast tumor brain-seeking variant.
-
In Vitro Drug Treatment: Cells were exposed to temozolomide for 1 hour before irradiation.
-
In Vitro Assay: Clonogenic survival analysis was performed.
-
In Vivo Model: Mice bearing U251 tumor xenografts were used.
-
In Vivo Treatment: Temozolomide was administered to the mice.
-
In Vivo Assessment: Tumor growth delay was used to evaluate the in vivo radiosensitivity.
-
Data Analysis: Dose Enhancement Factors (DEF) were calculated for both in vitro and in vivo experiments.[4]
Signaling Pathways and Mechanisms of Action
The synergistic effects of these compounds with ionizing radiation are rooted in their distinct mechanisms of action at the molecular level.
Caption: Mechanisms of action for different radiosensitizers.
Experimental Workflow
A generalized workflow for evaluating the synergistic effect of a compound with ionizing radiation is depicted below.
Caption: A typical workflow for in vitro radiosensitizer screening.
Conclusion
This compound demonstrates significant potential as a hypoxic cell radiosensitizer, with a notable SER of 1.7 in preclinical models. Its unique mechanism of action, involving DNA intercalation and efficient electron scavenging, makes it a compelling candidate for further investigation. When compared to other agents like cisplatin, metformin, and temozolomide, this compound's efficacy in hypoxic environments is a key differentiator. However, its rapid in vivo metabolism presents a challenge for clinical translation.
The comparative data presented in this guide highlights the diverse mechanisms and efficacies of different radiosensitizers. For researchers and drug developers, the choice of a radiosensitizing agent will depend on the specific tumor type, its microenvironment (particularly its oxygenation status), and the existing standard-of-care treatments. Further research into novel delivery systems or second-generation analogs of promising compounds like this compound may help overcome current limitations and unlock their full therapeutic potential in combination with radiotherapy.
References
- 1. Radiosensitization of mammalian cells in vitro by nitroacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Navigating the Therapeutic Maze: A Comparative Guide to Nitracrine in Combination with Cyclophosphamide for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical construct designed to illustrate the potential of Nitracrine in combination chemotherapy for solid tumors. Due to a lack of published preclinical and clinical data on this compound in combination with other chemotherapeutic agents, this document presents a putative experimental framework and illustrative data based on the known mechanisms of the individual agents. The experimental protocols, data, and visualizations are for informational purposes and should not be interpreted as results from actual studies.
Introduction
The quest for more effective cancer therapies for solid tumors often leads to the exploration of combination regimens that can target multiple facets of tumor biology. This compound, an acridine derivative, has shown promise as a monotherapy in preclinical studies due to its dual mechanism of action: DNA intercalation and selective cytotoxicity under hypoxic conditions. Solid tumors are frequently characterized by regions of low oxygen (hypoxia), which contribute to resistance to conventional chemotherapy and radiotherapy.[1] this compound's ability to be reductively activated in hypoxic environments to a DNA-damaging species makes it a compelling candidate for combination therapies.[1]
This guide explores a hypothetical combination of this compound with Cyclophosphamide, a well-established DNA alkylating agent. The scientific rationale for this combination lies in the potential for a synergistic attack on both the oxygenated (normoxic) and hypoxic fractions of a solid tumor, thereby overcoming a common mechanism of treatment resistance.
Putative Mechanism of Action: A Two-Pronged Assault on Tumor Cells
The proposed combination of this compound and Cyclophosphamide targets tumor cells through distinct yet potentially synergistic mechanisms.
-
This compound's Dual Role: In all tumor cells, this compound acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting DNA replication and transcription.[2] Crucially, in the hypoxic core of the tumor, the nitro group of this compound can be reduced to form a reactive species that creates DNA adducts and cross-links, leading to potent cytotoxicity in this otherwise treatment-resistant cell population.[1][2]
-
Cyclophosphamide's Alkylating Attack: Cyclophosphamide is a prodrug that is metabolically activated to phosphoramide mustard.[3][4] This active metabolite is a potent DNA alkylating agent, forming covalent bonds with DNA bases, primarily at the N-7 position of guanine.[5] This leads to the formation of DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand), ultimately triggering apoptosis.[6]
The hypothetical synergy arises from this complementary attack. Cyclophosphamide would be effective against the rapidly proliferating, well-oxygenated cells at the tumor periphery, while this compound would target the quiescent, hypoxic cells in the tumor core.
Hypothetical Preclinical Study: A Roadmap for Evaluation
To investigate the efficacy of this combination, a preclinical study using a solid tumor xenograft model, for example, a human non-small cell lung cancer (NSCLC) cell line (e.g., A549) in immunodeficient mice, would be essential.
Proposed Experimental Workflow
Detailed Experimental Protocols
1. Cell Culture and Animal Model:
-
Cell Line: A549 human non-small cell lung cancer cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Female athymic nude mice (6-8 weeks old) would be used. All animal procedures would be conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Xenograft Establishment:
-
A549 cells (5 x 10^6 in 100 µL of PBS) would be subcutaneously injected into the right flank of each mouse.
-
Tumor growth would be monitored using calipers, and tumor volume calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice would be randomized into treatment groups.
3. Treatment Groups and Dosing (Illustrative):
-
Group 1 (Control): Vehicle (e.g., saline) administered intraperitoneally (i.p.).
-
Group 2 (this compound): 10 mg/kg, administered i.p. daily.
-
Group 3 (Cyclophosphamide): 50 mg/kg, administered i.p. every 3 days.
-
Group 4 (Combination): this compound (10 mg/kg, daily) and Cyclophosphamide (50 mg/kg, every 3 days).
4. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volumes and body weights would be measured 2-3 times per week. TGI would be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]
-
Endpoint Analysis: At the end of the treatment period, mice would be euthanized, and tumors excised and weighed. A portion of the tumor tissue would be fixed in formalin for immunohistochemical (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
5. Statistical Analysis:
-
Tumor growth data would be analyzed using a two-way ANOVA.
-
Differences in final tumor weight and IHC markers between groups would be analyzed using a one-way ANOVA followed by a post-hoc test.
-
A p-value of < 0.05 would be considered statistically significant.
Illustrative Data Presentation
The following tables present hypothetical data to demonstrate how the results of such a study could be summarized.
Table 1: Hypothetical Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 900 ± 180 | 40 |
| Cyclophosphamide | 825 ± 165 | 45 |
| This compound + Cyclophosphamide | 300 ± 90 | 80 |
Table 2: Hypothetical Endpoint Tumor Weight and Biomarker Analysis
| Treatment Group | Mean Final Tumor Weight (g) ± SD | Ki-67 Positive Cells (%) ± SD | Cleaved Caspase-3 Positive Cells (%) ± SD |
| Vehicle Control | 1.4 ± 0.3 | 85 ± 10 | 5 ± 2 |
| This compound | 0.9 ± 0.2 | 50 ± 8 | 15 ± 4 |
| Cyclophosphamide | 0.8 ± 0.15 | 45 ± 7 | 18 ± 5 |
| This compound + Cyclophosphamide | 0.3 ± 0.08 | 15 ± 5 | 40 ± 8 |
Conclusion and Future Directions
This guide presents a theoretical framework for evaluating the combination of this compound and Cyclophosphamide in solid tumors. The scientific rationale, based on targeting both hypoxic and normoxic tumor cell populations, suggests a high potential for synergistic antitumor activity. The proposed preclinical study design provides a clear path for investigating this hypothesis.
Should such a combination prove effective in preclinical models, further studies would be warranted to explore the optimal dosing and scheduling, as well as to investigate the molecular mechanisms of synergy. Ultimately, the goal would be to translate these findings into clinical trials for patients with solid tumors that are refractory to standard therapies. The lack of current data on this compound in combination chemotherapy highlights a significant research gap and an opportunity for the development of novel and more effective cancer treatments.
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Nitracrine and tirapazamine in hypoxic conditions
A Comprehensive Guide for Researchers and Drug Development Professionals
The selective targeting of hypoxic tumor cells, a population notoriously resistant to conventional therapies, remains a critical challenge in oncology. Bioreductive prodrugs, compounds that are activated under low oxygen conditions to exert cytotoxic effects, represent a promising strategy to address this challenge. This guide provides a detailed head-to-head comparison of two notable hypoxia-activated prodrugs: Nitracrine and tirapazamine. We will delve into their mechanisms of action, present available experimental data on their performance, and provide detailed experimental protocols for their evaluation.
Overview and Mechanism of Action
Both this compound and tirapazamine are designed to be minimally toxic in well-oxygenated normal tissues and maximally effective in the hypoxic microenvironment of solid tumors. Their activation hinges on the reductive enzymatic machinery that is overexpressed or more active in cancer cells under low oxygen tension.
This compound is a 1-nitroacridine derivative that functions as a bioreductive agent.[1][2] Under hypoxic conditions, the nitro group of this compound undergoes enzymatic reduction to form a highly reactive alkylating species.[1] This activated form of the drug can then intercalate into DNA and form covalent adducts, leading to DNA damage and subsequent cell death.[1][3]
Tirapazamine (TPZ) is a benzotriazine di-N-oxide that is activated via a one-electron reduction, a process catalyzed by various reductases, most notably NADPH:cytochrome P450 reductase.[4][5] This reduction generates a transient and toxic radical species. In the presence of oxygen, this radical is rapidly re-oxidized back to the non-toxic parent compound. However, under hypoxic conditions, the longer lifespan of the radical allows it to induce DNA damage, primarily through the production of hydroxyl and benzotriazinyl radicals, which lead to single- and double-strand breaks.[4][6]
Quantitative Performance Data
Direct head-to-head comparative studies providing IC50 values for this compound and tirapazamine under identical experimental conditions are limited in the publicly available literature. However, data from various studies can be compiled to provide an estimate of their relative potencies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in cell lines, hypoxia induction methods, and assay protocols.
| Drug | Cell Line | Hypoxic Condition | Assay | IC50 (Hypoxic) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| This compound | Chinese Hamster Ovary (AA8) | Nitrogen Atmosphere | Not Specified | Potency ~100,000x > Misonidazole | Not Specified | [1][2] |
| Tirapazamine | MKN45 Gastric Cancer | Not Specified | WST-1 Assay | ≥1 µg/mL | Not Specified | [7] |
| Tirapazamine | B16-F10 Melanoma | Not Specified | Not Specified | ~20 µM | Not Specified | [8] |
Note: The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 value under aerobic conditions to the IC50 value under hypoxic conditions, indicating the drug's selectivity for hypoxic cells. While not always explicitly stated, both drugs are known to have high HCRs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of hypoxia-activated prodrugs. Below are protocols for key experiments.
Hypoxic Cytotoxicity Assay
This assay measures the cytotoxic effects of compounds under low oxygen conditions.
Materials:
-
Cancer cell line of choice (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and tirapazamine stock solutions
-
Hypoxic chamber or incubator with adjustable O2 levels (e.g., 1% O2, 5% CO2, balanced with N2)
-
Cytotoxicity detection reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and tirapazamine in complete medium. Remove the old medium from the plates and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber and a parallel set in a normoxic incubator (21% O2, 5% CO2).
-
Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours).
-
Viability Assessment: After incubation, assess cell viability using a chosen method.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B solution, wash, and then solubilize the bound dye with a Tris-base solution. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values under both normoxic and hypoxic conditions.
DNA Damage Analysis (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[5][9]
Materials:
-
Treated cells from the cytotoxicity assay
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Gold, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells treated with this compound or tirapazamine under hypoxic and normoxic conditions.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Embedding: Mix the harvested cells with low melting point agarose and layer onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these drugs can aid in understanding their mechanisms.
Signaling Pathways
Caption: this compound activation pathway under hypoxic conditions.
Caption: Tirapazamine activation and mechanism of action.
Experimental Workflow
Caption: Workflow for comparing this compound and tirapazamine.
Conclusion
Both this compound and tirapazamine represent valuable tools in the fight against hypoxic tumors. Their distinct mechanisms of activation and DNA damage offer different therapeutic opportunities. While tirapazamine's activation via one-electron reduction is well-characterized, this compound's formation of an alkylating species presents an alternative approach. The available data suggests that both are potent and selective cytotoxins under hypoxic conditions.
For researchers and drug development professionals, the choice between these or other hypoxia-activated prodrugs will depend on the specific cancer type, the tumor's metabolic profile, and potential combination therapies. The experimental protocols provided in this guide offer a framework for conducting rigorous head-to-head comparisons to inform these critical decisions. Further research focusing on direct comparative studies and in vivo efficacy will be essential to fully elucidate the therapeutic potential of these promising agents.
References
- 1. NADPH:cytochrome c (P450) reductase activates tirapazamine (SR4233) to restore hypoxic and oxic cytotoxicity in an aerobic resistant derivative of the A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential hypoxic cytotoxicity of bioreductive agents determined in vitro by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Validating the Anti-Tumor Effects of Nitracrine in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-tumor effects of Nitracrine using patient-derived xenograft (PDX) models. While direct experimental data of this compound in PDX models is not extensively available in peer-reviewed literature, this document outlines the established mechanisms of this compound and standard methodologies for PDX-based drug evaluation. We will also propose a comparative study design to assess this compound's efficacy against standard-of-care topoisomerase II inhibitors.
Introduction to this compound and Patient-Derived Xenografts
This compound is a potent anti-cancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor. A key feature of this compound is its selective cytotoxicity towards hypoxic tumor cells, acting as a hypoxia-activated prodrug. Under low oxygen conditions, a characteristic of many solid tumors, this compound is metabolically reduced to a reactive species that forms covalent adducts with DNA, leading to cell death.
Patient-derived xenografts (PDXs) are advanced preclinical cancer models created by implanting fresh tumor tissue from a patient into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity, genetic diversity, and stromal architecture of the original human tumor compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer agents.
Proposed Experimental Workflow for this compound Validation in PDX Models
The following diagram outlines a typical workflow for establishing PDX models and subsequently testing the efficacy of an investigational drug like this compound.
A Comparative Analysis of Nitracrine and Established Chemotherapies for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of Nitracrine, a 1-nitroacridine derivative, against the established and widely used chemotherapy agents, Doxorubicin and Cisplatin. This document synthesizes available preclinical data to offer an objective assessment of their mechanisms of action, cytotoxic efficacy, and toxicological profiles, supported by experimental methodologies.
Mechanism of Action: A Tale of Three DNA Damaging Agents
While all three compounds ultimately lead to cancer cell death by inducing DNA damage, their primary mechanisms of action and cellular targets exhibit distinct differences.
This compound functions as a bioreductive agent with a dual mechanism of action. It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix. More critically, under hypoxic conditions often found in solid tumors, the nitro group of this compound is reduced, transforming the molecule into a highly reactive species that alkylates DNA , leading to the formation of DNA-protein crosslinks.[1][2] This selective activation in low-oxygen environments suggests a potential for targeted therapy against hypoxic tumor cells, which are notoriously resistant to conventional chemotherapies and radiotherapy.
Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the inhibition of topoisomerase II , an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA double-strand breaks. Additionally, it intercalates into DNA and generates reactive oxygen species (ROS), which contribute to cellular damage.[3]
Cisplatin , a platinum-based compound, primarily functions by forming intrastrand and interstrand DNA crosslinks .[4] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
Direct comparative studies of this compound against Doxorubicin and Cisplatin across a standardized panel of cancer cell lines are limited in the public domain. The following table summarizes available data, highlighting the need for further head-to-head investigations.
| Drug | Cell Line | Assay Type | Efficacy Metric | Value | Citation |
| This compound | L5178Y-R (mouse lymphoma) | Clonogenic Assay | D10 | 0.11 µM | [1] |
| L5178Y-S (mouse lymphoma) | Clonogenic Assay | D10 | 0.35 µM | [1] | |
| Doxorubicin | A2780 (human ovarian) | Not Specified | IC50 | Not Specified | [5] |
| HL-1 (mouse cardiac) | Apoptosis Assay | Apoptosis Induction | Significant | [6] | |
| Cisplatin | A2780S (human ovarian) | Not Specified | IC50 | > 0.78 µg/mL | [7] |
| A2780CP70 (human ovarian) | Not Specified | IC50 | > 4.23 µg/mL | [7] | |
| HeLa (human cervical) | Not Specified | IC50 | Varies | [8] | |
| HepG2 (human liver) | Not Specified | IC50 | Varies | [8] | |
| MCF-7 (human breast) | Not Specified | IC50 | Varies | [8] |
Note: D10 represents the dose required to kill 90% of the cells. IC50 is the half-maximal inhibitory concentration. Due to the different metrics and cell lines, a direct comparison of potency is challenging. The variability in reported IC50 values for Cisplatin underscores the importance of standardized testing conditions.[8]
Toxicological Profile: A Key Differentiator
| Adverse Effect | This compound | Doxorubicin | Cisplatin |
| Cardiotoxicity | Data not available | High , dose-dependent cardiomyopathy[3][6] | Low |
| Nephrotoxicity | Data not available | Low | High , dose-dependent kidney damage[4][9] |
| Myelosuppression | Reported to be low in some studies | High [5] | Moderate |
| Nausea and Vomiting | Data not available | Moderate | High [4] |
| Neurotoxicity | Data not available | Low | Moderate (ototoxicity, peripheral neuropathy)[4] |
| Hypoxic Selectivity | High | Low | Low |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (General Protocol)
Objective: To determine the concentration of the drug that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB (Sulphorhodamine B) Assay: Measures total protein content.
-
Trypan Blue Exclusion: Stains non-viable cells.
-
-
Data Analysis: The percentage of cell viability is plotted against drug concentration, and the IC50 value is calculated using non-linear regression analysis.
DNA Damage Assessment (Alkaline Elution)
Objective: To detect DNA strand breaks and crosslinks.
Methodology:
-
Cell Treatment: Cells are treated with the drug for a defined period.
-
Cell Lysis: Cells are lysed on a filter, and the DNA is unwound under alkaline conditions.
-
Elution: The rate at which DNA elutes through the filter is measured. Single-strand breaks increase the elution rate, while crosslinks decrease it.
-
Quantification: The amount of DNA in the eluate and on the filter is quantified to determine the extent of DNA damage.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
The following diagram illustrates a generalized DNA damage response (DDR) pathway, which is activated by all three compounds, albeit through different initial lesions.
Caption: Generalized DNA Damage Response Pathway.
Experimental Workflow for Comparative Cytotoxicity
The following diagram outlines a typical workflow for comparing the cytotoxic potential of different chemotherapeutic agents.
Caption: Workflow for Comparative Cytotoxicity Assessment.
Conclusion and Future Directions
This compound presents an interesting therapeutic profile, particularly due to its selective toxicity in hypoxic environments. Its mechanism of inducing DNA-protein crosslinks distinguishes it from the topoisomerase II inhibition of Doxorubicin and the DNA adduct formation of Cisplatin. However, a comprehensive assessment of its therapeutic potential is hampered by the lack of direct, robust comparative data.
Future research should prioritize:
-
Head-to-head in vitro cytotoxicity studies of this compound, Doxorubicin, and Cisplatin across the NCI-60 panel of human cancer cell lines to provide a standardized comparison of potency.
-
Detailed preclinical toxicology studies of this compound to fully characterize its side effect profile and determine its therapeutic index.
-
In vivo comparative efficacy and toxicity studies in animal models of various cancers.
-
Investigation into the specific signaling pathways modulated by this compound beyond the general DNA damage response to identify potential biomarkers for patient stratification and combination therapy strategies.
Such studies are essential to ascertain the true therapeutic potential of this compound and its place in the landscape of cancer chemotherapy.
References
- 1. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and II agents in cancer therapy: I. Anthracyclines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 5. Epirubicin versus doxorubicin: which is the anthracycline of choice for the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Integrated In Silico and In Vivo Approach to Identify Protective Effects of Palonosetron in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance: Nitracrine and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profiles of the DNA damaging agent Nitracrine and other commonly used chemotherapeutic drugs: doxorubicin, cisplatin, and etoposide. Understanding the mechanisms of cross-resistance is pivotal for the development of novel therapeutic strategies to overcome treatment failure in cancer. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular pathways involved in drug resistance.
Introduction to this compound and DNA Damaging Agents
This compound is a potent antitumor agent that functions as both a DNA intercalator and an alkylating agent.[1] Its cytotoxic effects are particularly pronounced in hypoxic (low oxygen) tumor environments, a condition common in solid tumors and associated with resistance to radiotherapy and many chemotherapies.[2] The mechanism of action involves the reduction of its nitro group, leading to the formation of reactive species that create covalent adducts with DNA and induce DNA-protein crosslinks.[1]
Doxorubicin , an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. Cisplatin is a platinum-based drug that forms intra- and inter-strand DNA crosslinks, disrupting DNA replication and transcription. Etoposide is a topoisomerase II inhibitor that stabilizes the enzyme-DNA complex, resulting in DNA strand breaks. Resistance to these agents can arise from various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in drug targets.
Cross-Resistance Profiles: A Comparative Look
Direct comparative studies on the cross-resistance of this compound with doxorubicin, cisplatin, and etoposide in the same resistant cell lines are limited in the currently available literature. However, by examining studies on cell lines resistant to these other agents, we can infer potential cross-resistance patterns based on the underlying mechanisms of resistance.
Doxorubicin Resistance and Potential Cross-Resistance
Doxorubicin resistance is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux the drug from the cell, reducing its intracellular concentration.
Table 1: Cross-Resistance in Doxorubicin-Resistant Cell Lines
| Cell Line | Resistant to | Cross-Resistant to | Fold Resistance (approx.) | Reference |
| T47D/ADR (human breast cancer) | Adriamycin (Doxorubicin) | Vincristine, Etoposide | 4 (Doxorubicin), 3.5 (Vincristine), 5.5 (Etoposide) | [3] |
| A2780-DX1 (human ovarian cancer) | Doxorubicin | Epirubicin, Mafosfamide, Cisplatin | 5 (Doxorubicin), >10 (Epirubicin, Mafosfamide, Cisplatin) | [4] |
Note: Fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
The cross-resistance of doxorubicin-resistant cells to etoposide and vincristine is often linked to their shared substrate specificity for P-glycoprotein. While there is no direct evidence showing this compound is a P-gp substrate, its structural similarity to other acridine derivatives that are P-gp substrates suggests a potential for cross-resistance in doxorubicin-resistant cells overexpressing this transporter.
Cisplatin Resistance and Potential Cross-Resistance
Cisplatin resistance is multifactorial, often involving increased DNA repair capacity, altered drug accumulation, and increased inactivation of the drug.
Table 2: Cross-Resistance in Cisplatin-Resistant Cell Lines
| Cell Line | Resistant to | Cross-Resistant to | Fold Resistance (approx.) | Reference |
| A2780/CP70 (human ovarian cancer) | Cisplatin | - | 13 | [5] |
| OVCAR8-CP5 (human ovarian cancer) | Cisplatin | Paclitaxel, Vincristine, Colchicine (subpopulation) | >2.7 | [6] |
Enhanced DNA repair mechanisms in cisplatin-resistant cells could potentially confer cross-resistance to other alkylating agents like this compound.
Etoposide Resistance and Potential Cross-Resistance
Resistance to etoposide, a topoisomerase II inhibitor, can arise from alterations in the topoisomerase II enzyme itself, decreased drug accumulation, or enhanced DNA repair.
Table 3: Cross-Resistance in Etoposide-Resistant Cell Lines
| Cell Line | Resistant to | Cross-Resistant to | Fold Resistance (approx.) | Reference |
| Human epithelioid carcinoma of the tongue | Etoposide | Vincristine, Teniposide | Not specified | [7] |
Cross-resistance between etoposide and other topoisomerase II inhibitors is common. Since this compound's primary mechanism is DNA alkylation and intercalation rather than direct topoisomerase II inhibition, the likelihood of cross-resistance through this specific mechanism is lower. However, if resistance is mediated by broader mechanisms like increased drug efflux or enhanced general DNA damage response, cross-resistance to this compound could occur.
This compound Cytotoxicity Data
While direct cross-resistance studies are lacking, some data on this compound's activity in cells with varying sensitivities to other DNA damaging agents is available.
Table 4: Cytotoxicity of this compound in Mouse Lymphoma L5178Y Sublines
| Cell Line | Characteristic | This compound D10 (µM) | Mitomycin C D10 (µM) | Reference |
| LY-S | Sensitive to ionizing radiation | 0.35 | 2.3 | [1] |
| LY-R | Resistant to ionizing radiation | 0.11 | 7.1 | [1] |
D10 is the drug concentration required to reduce cell survival to 10%.
Interestingly, the radiation-resistant LY-R cells were more sensitive to this compound but more resistant to the DNA cross-linking agent mitomycin C. This suggests that the mechanisms of resistance to ionizing radiation and mitomycin C in this cell line do not confer resistance to this compound, and may even sensitize the cells to it. This highlights the complexity of cross-resistance patterns and the importance of empirical testing.
Experimental Protocols
Development of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to a selecting agent.
Protocol: Stepwise Selection of Drug-Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in the presence of the desired drug (e.g., doxorubicin) at a concentration equal to its IC50 value.
-
Recovery and Escalation: After an initial period of cell death, the surviving cells are allowed to repopulate. Once the culture has recovered, the drug concentration is incrementally increased.
-
Iterative Selection: This process of exposure, recovery, and dose escalation is repeated over several months.
-
Characterization: The resulting cell line is then characterized to confirm its level of resistance by determining its IC50 value and comparing it to the parental cell line. The stability of the resistant phenotype is often assessed by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration of a drug that is required to inhibit the growth of or kill a certain percentage of a cell population. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the drug for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Visualization of Resistance Mechanisms
DNA Damage Response Pathways
Resistance to DNA damaging agents is often linked to the upregulation of DNA repair pathways. The following diagram illustrates a simplified overview of the DNA damage response (DDR).
Caption: Simplified DNA Damage Response (DDR) pathway.
ABC Transporter-Mediated Drug Efflux
A major mechanism of multidrug resistance is the active transport of chemotherapeutic drugs out of cancer cells by ABC transporters.
Caption: Mechanism of ABC transporter-mediated drug efflux.
Conclusion
The landscape of cross-resistance among DNA damaging agents is complex and highly dependent on the specific mechanisms of resistance developed by the cancer cells. While direct comparative data for this compound is sparse, its mechanism of action as a DNA alkylating and intercalating agent suggests potential for cross-resistance with other agents that are susceptible to resistance mechanisms such as enhanced DNA repair and increased drug efflux via ABC transporters. The observation that a radiation-resistant cell line shows increased sensitivity to this compound underscores the need for empirical testing of cross-resistance profiles. Future research should focus on direct comparative studies to elucidate the specific cross-resistance patterns of this compound and to identify strategies to overcome resistance to this potent, hypoxia-selective anticancer agent.
References
- 1. Elevated topoisomerase II activity and altered chromatin in nitrogen mustard-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Inhibits Topoisomerase II Activity and Induces Resistance to Topoisomerase II-Poisons in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug sensitivity and cross-resistance of the 4'-(9-acridinylamino)methanesulfon-m-anisidide-resistant subline of HL-60 human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide on the anticancer activity of the topoisomerase-active drugs etoposide and adriamycin in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-resistance relationships between neonicotinoids and pymetrozine in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radiosensitizing Properties of Nitracrine and Misonidazole
For Immediate Release
[City, State] – [Date] – In the ongoing effort to enhance the efficacy of radiotherapy in cancer treatment, a comprehensive evaluation of radiosensitizing agents is crucial. This guide provides a detailed comparison of the radiosensitizing properties of two such agents: Nitracrine and misonidazole. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available experimental data to objectively compare their performance, mechanisms of action, and experimental validation.
Executive Summary
Misonidazole, a 2-nitroimidazole, has been extensively studied as a hypoxic cell radiosensitizer. Its mechanism is primarily attributed to its ability to "fix" radiation-induced DNA radical lesions under oxygen-deficient conditions, mimicking the effect of oxygen. However, its clinical application has been hampered by dose-limiting neurotoxicity.
This compound (1-nitro-9-(3'-dimethylaminopropylamino)acridine), an acridine derivative, is a potent DNA intercalating agent and an electron-affinic compound that also demonstrates significant radiosensitizing effects, particularly in hypoxic cells. Its mechanism is linked to its ability to scavenge migrating electrons within DNA and to induce cell cycle arrest, thereby enhancing radiation-induced cell death. While highly effective in vitro, its in vivo efficacy can be limited by rapid metabolism.
This guide presents a side-by-side comparison of their performance based on quantitative data from various studies, details the experimental protocols used to evaluate these agents, and illustrates the key signaling pathways involved in their radiosensitizing actions.
Quantitative Data Comparison
The following tables summarize the quantitative data on the radiosensitizing effects of this compound and misonidazole from various in vitro and in vivo studies. The Sensitizer Enhancement Ratio (SER) is a key metric used, representing the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to that in its presence.
Table 1: In Vitro Radiosensitizing Efficacy of Misonidazole
| Cell Line | Drug Concentration | Radiation Conditions | Sensitizer Enhancement Ratio (SER) | Reference(s) |
| HeLa S3 | 2.4 mM | Hypoxic | 1.6 | [1] |
| Murine Fibrosarcoma (FSa) - Hypoxic Band 4 | 0.2 mg/g (in vivo administration) | Hypoxic | 1.9 | [2] |
| Murine Fibrosarcoma (FSa) - Oxic Band 2 | 0.2 mg/g (in vivo administration) | Oxic | 1.3 | [2] |
| V79 Chinese Hamster | Not specified | Hypoxic | Up to 2.8 (at high concentrations) | [3] |
| HT-1080 Human Fibrosarcoma | Not specified | Hypoxic | Similar to V79 | [4] |
| LoVo Human Colon Carcinoma | Not specified | Hypoxic | Similar to V79 | [4] |
Table 2: In Vitro Radiosensitizing Efficacy of this compound
| Cell Line | Drug Concentration | Radiation Conditions | Potency/Efficacy Notes | Reference(s) |
| Chinese Hamster Fibroblasts | Varied | Hypoxic | 20-fold more potent than its 2-, 3-, and 4-nitro positional isomers. | [5] |
| L1210 Murine Leukemia | IC99 | Normoxic | Induces S-phase delay and G2/M arrest. | [6] |
| AA8 Chinese Hamster Ovary | Not specified | Hypoxic | 5-nitraquine (an analog) was 2- to 3-fold more potent than this compound. | [7] |
Note: Direct comparative studies providing SER values for this compound under the same conditions as misonidazole are limited in the reviewed literature. The data for this compound's efficacy is often presented in terms of relative potency compared to its analogs.
Mechanisms of Action and Signaling Pathways
Both this compound and misonidazole enhance the effects of ionizing radiation, particularly in hypoxic tumor cells, but through distinct molecular mechanisms.
Misonidazole: As an electron-affinic compound, misonidazole mimics oxygen in its ability to "fix" or make permanent the DNA damage caused by radiation-induced free radicals. Under hypoxic conditions, where cells are typically more radioresistant due to the lack of oxygen to stabilize DNA damage, misonidazole undergoes reduction to reactive intermediates that can interact with and damage cellular macromolecules, including DNA. This leads to an increase in DNA single-strand breaks.[8][9] The presence of misonidazole during hypoxic radiation shifts the DNA repair kinetics to more closely resemble that of cells irradiated in the presence of oxygen.[3]
This compound: The radiosensitizing effect of this compound is multifactorial. As a DNA intercalator, it positions itself between the base pairs of the DNA double helix. This proximity is thought to enhance its ability to scavenge radiation-induced migrating electrons within the DNA, thereby preventing the natural restitution of damaged sites.[10] Furthermore, this compound has been shown to perturb the cell cycle, causing a delay in the S phase and a transient arrest in the G2/M phase.[6] This arrest at the G2/M checkpoint is a critical cellular response to DNA damage, and its modulation by this compound can enhance the lethal effects of radiation.
The following diagrams illustrate the key signaling pathways involved in the cellular response to radiation and how these radiosensitizers may interact with them.
Experimental Protocols
The evaluation of radiosensitizing agents relies on standardized in vitro and in vivo experimental protocols.
In Vitro Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with a radiosensitizer and radiation.
Methodology:
-
Cell Culture: Adherent cancer cell lines are cultured in appropriate media and maintained in a 37°C, 5% CO2 incubator.
-
Treatment: Cells are seeded into culture plates and allowed to attach. They are then treated with the radiosensitizing agent (e.g., this compound or misonidazole) at various concentrations for a specified duration.
-
Irradiation: Following drug incubation, the cells are irradiated with a range of X-ray doses.
-
Colony Formation: After irradiation, the cells are washed to remove the drug and incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: The colonies are fixed with a solution such as 10% neutral buffered formalin and stained with a dye like 0.01% crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated for each dose of radiation by normalizing the plating efficiency of the treated cells to that of the untreated control cells. A cell survival curve is then generated by plotting the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.[11]
In Vivo Tumor Growth Delay Assay
This assay is used to evaluate the efficacy of radiosensitizers in a whole-animal model.
Objective: To measure the time it takes for a tumor to regrow to a specified size after treatment with a radiosensitizer and radiation, compared to controls.
Methodology:
-
Tumor Implantation: Human or murine tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups: control (no treatment), drug alone, radiation alone, and combination of drug and radiation. The radiosensitizer is typically administered a short time before irradiation.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width^2).
-
Data Analysis: The time it takes for the mean tumor volume in each group to reach a predetermined size (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups. A dose enhancement factor can be calculated from these data.[5][12]
Conclusion
Both this compound and misonidazole have demonstrated significant radiosensitizing properties, particularly in hypoxic environments characteristic of solid tumors. Misonidazole's efficacy is well-documented with a clear mechanism of action, but its clinical utility is constrained by toxicity. This compound appears to be a highly potent radiosensitizer in vitro with a distinct mechanism involving DNA intercalation and cell cycle modulation. However, its in vivo performance and potential for clinical translation require further investigation to address its metabolic instability.
The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel radiosensitizing agents. Future research should focus on direct, quantitative comparisons of these compounds under standardized conditions and further elucidation of their interactions with specific DNA damage response pathways to identify biomarkers for patient selection and to optimize combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiosensitizing and cytocidal effects of misonidazole: evidence for separate modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of misonidazole with radiation, chemotherapeutic agents, or heat: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization by misonidazole, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosensitization by hypoxic pretreatment with misonidazole: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 8. The effect of misonidazole as a hypoxic radiosensitizer at low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactions in the Radiosensitizer Misonidazole Induced by Low-Energy (0–10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
investigating the differential response of various cancer cell lines to Nitracrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Nitracrine across various cancer cell lines. It includes supporting experimental data on its mechanism of action, focusing on the induction of the DNA damage response and apoptosis. Detailed experimental protocols are also provided to facilitate the replication and further investigation of these findings.
Introduction to this compound
This compound (also known as Ledakrin) is a 1-nitroacridine derivative that has demonstrated potent antitumor activity. Its primary mechanism of action involves intercalating with DNA and forming covalent DNA-protein crosslinks, leading to cell cycle arrest and subsequent apoptosis. Notably, the cytotoxicity of this compound is significantly enhanced under hypoxic conditions, a common feature of the solid tumor microenvironment, making it a compound of considerable interest in oncology research.[1][2][3]
Comparative Cytotoxicity of this compound
The sensitivity of cancer cells to this compound varies across different cell lines. This differential response can be attributed to factors such as the proficiency of DNA repair pathways and the cellular context of apoptotic signaling.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | Cytotoxicity Metric | Value (µM) | Conditions | Reference |
| L5178Y-R | Mouse Lymphoma | D10 | 0.11 | 1 hr treatment | [4] |
| L5178Y-S | Mouse Lymphoma | D10 | 0.35 | 1 hr treatment | [4] |
| K562 | Human Leukemia | LC50 | ~2 | Normoxic | [5] |
| P388 | Murine Leukemia | LC50 | ~2 | Normoxic | [5] |
| CHO AA8 | Chinese Hamster Ovary | - | Highly potent, ~100,000x > Misonidazole | Hypoxic | [1][2] |
Note: The cytotoxicity of this compound is significantly increased (7-35 fold) upon irradiation with visible light.[5]
Mechanism of Action: DNA Damage Response and Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which in turn activates cellular signaling pathways leading to cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
As a DNA-damaging agent, this compound is expected to activate the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon sensing DNA lesions, phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk2 and Chk1.[6][7][8] This leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe to be repaired, the DDR pathway can trigger apoptosis. A key event in the DDR is the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.[9][10][11][12]
References
- 1. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone H2AX phosphorylation in response to changes in chromatin structure induced by altered osmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of histone H2AX and activation of Mre11, Rad50, and Nbs1 in response to replication-dependent DNA double-strand breaks induced by mammalian DNA topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H2AX phosphorylation at the sites of DNA double-strand breaks in cultivated mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Nitracrine and PARP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract: While direct experimental evidence on the combined effects of Nitracrine and Poly (ADP-ribose) polymerase (PARP) inhibitors is not yet available in published literature, a strong mechanistic rationale suggests a potential for synergistic interaction. This guide provides a comprehensive comparison of their individual mechanisms of action, proposes a hypothetical framework for their synergy, and offers detailed, actionable experimental protocols for researchers to investigate this promising combination.
Introduction: The Rationale for Combining this compound and PARP Inhibitors
The development of resistance to targeted therapies and the need for more effective combination strategies are pressing challenges in oncology. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways leads to cell death, is the cornerstone of their success.
This compound, a potent anti-tumor agent, functions as a DNA intercalator and topoisomerase II inhibitor, leading to the formation of DNA adducts and protein-DNA crosslinks[1][2]. This DNA-damaging activity necessitates cellular repair mechanisms for cell survival. It is hypothesized that the DNA lesions induced by this compound are recognized and processed by pathways involving PARP. Consequently, the concurrent administration of a PARP inhibitor could prevent the repair of this compound-induced damage, leading to an accumulation of cytotoxic lesions and a synergistic anti-tumor effect. This guide explores this potential synergy by dissecting the known mechanisms of each agent and providing a roadmap for its experimental validation.
Comparative Mechanism of Action
| Feature | This compound | PARP Inhibitors (e.g., Olaparib, Rucaparib, Talazoparib) |
| Primary Target | DNA, Topoisomerase II | Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) |
| Mechanism | Intercalates into DNA, inhibits topoisomerase II, and forms DNA-protein crosslinks, leading to DNA damage[1][2]. | Competitively inhibit the binding of NAD+ to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains. This "traps" PARP on DNA at sites of single-strand breaks, leading to the collapse of replication forks and the formation of double-strand breaks. |
| Cellular Effect | Induction of DNA single- and double-strand breaks, and DNA-protein crosslinks[1][2]. | Inhibition of single-strand break repair, leading to the accumulation of double-strand breaks during DNA replication. |
| Therapeutic Principle | Direct DNA damage leading to apoptosis. | Synthetic lethality in cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations). |
| Resistance Mechanisms | Increased drug efflux, altered topoisomerase II expression, enhanced DNA repair capacity. | Restoration of homologous recombination function, upregulation of drug efflux pumps, reduced PARP trapping. |
Proposed Synergistic Interaction Pathway
The proposed synergistic interaction between this compound and PARP inhibitors is based on a two-step model of enhanced DNA damage and inhibited repair.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.
Hypothetical Experimental Data for Synergy Analysis
As no direct experimental data exists, the following tables are templates for how quantitative data on the synergistic interaction could be presented.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and a PARP Inhibitor (e.g., Olaparib) in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI)* at ED50 | Predicted Interaction |
| BRCA-proficient | ||||
| OVCAR-8 (Ovarian) | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| MCF-7 (Breast) | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| BRCA-deficient | ||||
| CAPAN-1 (Pancreatic) | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| MDA-MB-436 (Breast) | [Value] | [Value] | [Value] | [Synergistic/Additive/Antagonistic] |
| *Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (e.g., OVCAR-8)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Value] | 0% |
| This compound (dose) | [Value] | [Value]% |
| Olaparib (dose) | [Value] | [Value]% |
| This compound + Olaparib | [Value] | [Value]% |
Detailed Experimental Protocols
The following are detailed protocols that can be adapted by researchers to investigate the interaction between this compound and PARP inhibitors.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines (e.g., OVCAR-8, MCF-7, CAPAN-1, MDA-MB-436)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium. For combination treatments, prepare a fixed-ratio combination of the two drugs.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After 72 hours, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each drug alone using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and a PARP inhibitor, alone and in combination, in a mouse xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cells for implantation (e.g., OVCAR-8)
-
Matrigel
-
This compound formulation for in vivo use
-
PARP inhibitor formulation for in vivo use (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 OVCAR-8 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., intraperitoneal injection, dose and schedule to be determined)
-
Group 3: PARP inhibitor (e.g., oral gavage, daily)
-
Group 4: this compound + PARP inhibitor
-
-
Treatment Administration: Administer the treatments for a predefined period (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the groups.
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining in vitro synergy.
Logical Relationship for Interpreting Combination Effects
Caption: Logic for interpreting Combination Index values.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a novel and rationally designed therapeutic strategy that warrants preclinical investigation. Based on their distinct but complementary mechanisms of action centered on DNA damage and repair, a synergistic interaction is highly plausible. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to rigorously test this hypothesis. Future studies should focus on elucidating the precise molecular mechanisms of synergy, identifying predictive biomarkers for patient selection, and exploring the efficacy of this combination in a broader range of cancer types. The findings from such research could pave the way for new and more effective treatment options for cancer patients.
References
Safety Operating Guide
Proper Disposal of Nitracrine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Nitracrine, a potent cytotoxic and antitumor agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. Disposal should always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound and its associated waste.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and institutional guidelines. |
Waste Segregation and Container Requirements
Proper segregation and containment of this compound waste are crucial to prevent cross-contamination and ensure safe disposal.
| Waste Type | Container Specification | Labeling |
| Solid Waste | Yellow, puncture-resistant, and leak-proof container with a secure lid. | "Cytotoxic Waste," "Chemotherapy Waste," or "Biohazard" symbol as per institutional policy. |
| Sharps Waste | FDA-cleared, puncture-resistant sharps disposal container with a biohazard symbol. | "Chemotherapy Sharps" or as required by your institution. |
| Liquid Waste | Leak-proof, screw-cap container compatible with the liquid's chemical properties. | "Liquid Cytotoxic Waste" and a list of the chemical contents. |
Step-by-Step Disposal Protocol
Follow these steps for the routine disposal of this compound and contaminated materials:
-
Preparation: Ensure all necessary PPE is donned correctly before handling any waste.
-
Containment at the Source: At the end of each experiment, immediately place all contaminated disposable items (e.g., pipette tips, tubes, gloves, bench paper) into the designated cytotoxic solid waste container.
-
Sharps Disposal: Immediately dispose of all contaminated needles, syringes, and other sharps into the designated chemotherapy sharps container. Do not recap, bend, or break needles.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container. Do not pour any liquid waste containing this compound down the drain.
-
Decontamination of Reusable Items: Thoroughly decontaminate all non-disposable items (e.g., glassware, spatulas) that have come into contact with this compound. A common decontamination procedure involves washing with a suitable solvent (e.g., ethanol) followed by a triple rinse with water. The rinsate should be collected as hazardous liquid waste. Consult your institution's EHS for approved decontamination protocols.
-
Final Packaging: Once waste containers are full (do not overfill), securely close the lids.
-
Storage and Collection: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's hazardous waste management service.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE as listed in the table above.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Area: Using the materials in the spill kit, carefully clean the contaminated area. Place all contaminated materials into the cytotoxic waste container.
-
Decontaminate: Decontaminate the spill area according to your institution's approved procedure. This may involve using a detergent solution followed by a disinfectant.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all required reporting procedures.
Hazardous Waste Classification
Final Disposal Method
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1] This process ensures the complete destruction of the hazardous chemical compounds.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Nitracrine
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Nitracrine, a potent antineoplastic agent.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This compound is a cytotoxic compound that inhibits RNA synthesis and binds to DNA, necessitating stringent handling precautions.[2][3]
Personal Protective Equipment (PPE) for this compound
Due to its hazardous nature, a multi-layered approach to PPE is mandatory. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double Gloving: Inner and outer pair of chemotherapy-rated nitrile gloves. Standard: ASTM D6978-05 tested. Thickness: Minimum 5.9 mil (0.15 mm) at the fingertip.[4] | To provide a robust barrier against chemical permeation. Double gloving ensures that if the outer glove is contaminated, it can be safely removed without exposing the skin.[4] |
| Protective Clothing | Gown: Disposable, long-sleeved, impervious gown made of polyethylene-coated polypropylene.[4] Lab Coat: A Nomex® laboratory coat can be worn over cotton clothing for additional protection. | To protect the body from splashes and aerosol exposure. Impervious material prevents the absorption of hazardous chemicals.[4] |
| Eye and Face Protection | Goggles: Chemical splash goggles with indirect ventilation. Face Shield: Required over safety glasses when there is a significant risk of splashing or explosion.[5][6] | To protect the eyes and face from direct contact with this compound, which can cause serious eye damage. |
| Respiratory Protection | Respirator: A NIOSH-approved N95 or higher-level respirator is required when handling the powder form or when there is a risk of aerosolization.[4][7] | To prevent the inhalation of airborne particles of the cytotoxic compound. Engineering controls like fume hoods should be the primary control measure.[5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[5] | To protect feet from potential spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks in a designated, well-ventilated area.
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[8] Keep it in a secure, designated area away from incompatible materials. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[3]
Preparation and Handling
-
Engineering Controls: All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Before handling, don the full PPE as specified in the table above. When double-gloving, one pair should be worn under the gown cuff and the other over the cuff.[4]
-
Weighing: When weighing the solid compound, use a containment balance or conduct the operation within a fume hood to prevent the dispersion of powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing.[9] Wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). For large spills, follow institutional emergency procedures.[10] All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous waste.
-
Waste Segregation: All items that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated into designated hazardous waste containers.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. For sharps, use a designated sharps container.
-
Disposal Method: The primary method for the disposal of cytotoxic waste is incineration by a licensed environmental management vendor.[11] Do not dispose of this compound waste in regular trash or down the drain.[10]
-
Documentation: Maintain detailed records of waste disposal, including dates, quantities, and the vendor used, in accordance with institutional and regulatory guidelines.[11]
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the critical steps and decision points for the safe management of this compound in a laboratory setting.
References
- 1. This compound | C18H20N4O2 | CID 20628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. lovelandagriproducts.com.au [lovelandagriproducts.com.au]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
